molecular formula C6H12O B1580522 2-Methyl-1-penten-3-OL CAS No. 2088-07-5

2-Methyl-1-penten-3-OL

Cat. No.: B1580522
CAS No.: 2088-07-5
M. Wt: 100.16 g/mol
InChI Key: DHNPVHJGKASNBQ-UHFFFAOYSA-N
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Description

2-Methyl-1-penten-3-OL is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNPVHJGKASNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019746
Record name 2-Methyl-1-penten-3-ol
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088-07-5
Record name 2-Methyl-1-penten-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2088-07-5
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Record name 2-Methyl-1-penten-3-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-1-PENTEN-3-OL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91491
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Record name 2-Methyl-1-penten-3-ol
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Record name 2-METHYL-1-PENTEN-3-OL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Methyl-1-penten-3-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-1-penten-3-ol: Chemical Properties and Structure

Introduction

This compound is an organic compound with the molecular formula C6H12O.[1][2][3][4][5][6] It is classified as a secondary alcohol and is characterized by a pentene backbone with a methyl substituent at the second position and a hydroxyl group at the third position.[1] This compound, also known by synonyms such as 1-Penten-3-ol, 2-methyl- and Propanol, 1-ethyl-2-methylene-, is a valuable intermediate in organic synthesis.[2][3][4][5][6] It finds applications in the flavor and fragrance industry and serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of a chiral center at the carbon atom bearing the hydroxyl group (C-3) results in two stereoisomers, (R)- and (S)-2-methyl-1-penten-3-ol.[1][7]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of synthetic routes.

PropertyValueSource(s)
Molecular Formula C6H12O[1][2][3][4][5][6]
Molecular Weight 100.16 g/mol [1][2][3]
IUPAC Name 2-methylpent-1-en-3-ol[1][2]
CAS Number 2088-07-5[1][2][3][4][5][6]
Appearance Colorless to pale yellow clear liquid[8]
Boiling Point 117-118 °C[1], 134-135 °C (est.)[1][8]
Melting Point ~22.55 °C[1]
Density 0.838 g/mL at 25 °C[1]
Solubility Limited solubility in water, soluble in alcohols.[1] 14180 mg/L @ 25 °C (est.).[1][8]
Flash Point 109.00 °F (42.80 °C) (est.)[8]
Vapor Pressure 3.92 mmHg (est.)[8]
logP (o/w) 1.409 (est.)[8]
Kovats Retention Index 776, 780 (Semi-standard non-polar); 1382 (Standard polar)[2][5][9]

Chemical Structure and Stereochemistry

The structure of this compound features a five-carbon chain with a double bond between C-1 and C-2, a methyl group at C-2, and a hydroxyl group at C-3. The carbon at position 3 is a stereogenic center as it is bonded to four different substituents: a hydroxyl group, a hydrogen atom, an ethyl group, and a vinyl group with a methyl substituent.[1]

  • SMILES: CCC(C(=C)C)O[1]

  • InChI: InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3[1][2]

  • InChIKey: DHNPVHJGKASNBQ-UHFFFAOYSA-N[1][2][3][4][5][6]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis Methods

Several general synthetic routes can be employed for the preparation of this compound.[1]

  • Grignard Reaction: A common method for the synthesis of such secondary alcohols is the Grignard reaction. The reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with 2-pentanone would yield 3-methyl-1-penten-3-ol, an isomer. To obtain this compound, one could react ethylmagnesium bromide with 2-methylpropenal.

  • Alkylation of Alcohols: This method involves the use of suitable alkyl halides with alcohols under acidic conditions.[1]

  • Dehydration of Alcohols: The dehydration of secondary alcohols can produce alkenes, which can then be hydroxylated to form the desired product.[1]

  • Hydroformylation: This process involves reacting alkenes with carbon monoxide and hydrogen to form an aldehyde, which is subsequently reduced to the corresponding alcohol.[1]

Synthesis_Pathways cluster_grignard Grignard Reaction cluster_alkylation Alkylation cluster_dehydration_hydroxylation Dehydration & Hydroxylation cluster_hydroformylation Hydroformylation & Reduction Ethylmagnesium\nbromide Ethylmagnesium bromide Intermediate Intermediate Ethylmagnesium\nbromide->Intermediate + 2-Methylpropenal This compound This compound Intermediate->this compound Hydrolysis Alcohol Alcohol Alcohol->this compound + Alkyl Halide (Acidic conditions) Secondary\nAlcohol Secondary Alcohol Alkene Alkene Secondary\nAlcohol->Alkene Dehydration Alkene->this compound Hydroxylation Aldehyde Aldehyde Alkene->Aldehyde + CO + H2 Aldehyde->this compound Reduction

Caption: General synthesis pathways for this compound.

Analytical Methods

The characterization of this compound is typically performed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the components of a mixture. The mass spectrum of this compound shows a top peak at m/z 71 and second and third highest peaks at m/z 43 and 41, respectively.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to determine the detailed structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[2]

Chemical Reactivity and Biological Activity

Chemical Reactions

This compound exhibits reactivity typical of both alcohols and alkenes.

  • Oxidation: The secondary alcohol group can be oxidized to a ketone (2-methyl-1-penten-3-one) using appropriate oxidizing agents.[1]

  • Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, yielding 2-methyl-3-pentanol.[1]

  • Esterification: Reaction with carboxylic acids or their derivatives in the presence of an acid catalyst leads to the formation of esters, which are often used in the flavor and fragrance industries.[1]

  • Reaction with Ozone and Hydroxyl Radicals: As an unsaturated alcohol, it can react with atmospheric oxidants like ozone and hydroxyl radicals, leading to various degradation products.[1][10]

Chemical_Reactions This compound This compound 2-Methyl-1-penten-3-one 2-Methyl-1-penten-3-one This compound->2-Methyl-1-penten-3-one Oxidation 2-Methyl-3-pentanol 2-Methyl-3-pentanol This compound->2-Methyl-3-pentanol Hydrogenation Ester Ester This compound->Ester Esterification (+ Carboxylic Acid) Degradation Products Degradation Products This compound->Degradation Products Reaction with O3 / OH radicals

Caption: Key chemical reactions of this compound.

Biological Activity

Preliminary research suggests that this compound may possess biological activity. It has shown antimicrobial properties, which could make it a candidate for applications in food preservation and agriculture.[1] Further investigation into its interactions with biological systems and potential roles in signaling pathways is warranted.[1]

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, appropriate safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area.[11] It should be stored in a cool, dry, and well-ventilated place away from sources of ignition.[11]

Conclusion

This compound is a versatile chemical with a range of applications, particularly in the synthesis of other organic compounds. Its unique structure, containing both a double bond and a hydroxyl group on a chiral center, provides multiple avenues for chemical modification. A thorough understanding of its chemical and physical properties, as outlined in this guide, is essential for its safe and effective use in research and industrial settings.

References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-1-penten-3-ol (CAS No: 2088-07-5), an organic compound of interest in various chemical and pharmaceutical applications. This document collates available quantitative data, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for their characterization.

Core Physical and Chemical Properties

This compound, with the molecular formula C₆H₁₂O, is a secondary alcohol containing a carbon-carbon double bond.[1][2] Its structure, featuring both a hydroxyl group and an alkene moiety, imparts a unique combination of physical and chemical characteristics.

Quantitative Data Summary

The following tables summarize the key physical properties of this compound based on available data. It is important to note that some variations exist in reported values across different sources, which may be attributable to different experimental conditions or estimation methods.

Table 1: General and Molar Properties

PropertyValueSource(s)
Molecular FormulaC₆H₁₂O[1][2]
Molecular Weight100.16 g/mol [1][2]
IUPAC Name2-methylpent-1-en-3-ol[1][2]
CAS Number2088-07-5[1][3]

Table 2: Thermodynamic and Physical State Properties

PropertyValueSource(s)
Boiling Point117-118 °C (at 760 mmHg)[1]
134-135 °C (estimated)[4]
Melting Point~22.55 °C[1]
Density0.838 g/mL at 25 °C[1]
Vapor Pressure3.92 mmHg (estimated)[4]
Flash Point109.00 °F (42.80 °C) (estimated, closed cup)[4]

Table 3: Solubility and Partitioning

PropertyValueSource(s)
Solubility in WaterLimited solubility, 1.418e+004 mg/L at 25 °C (estimated)[1][4]
Solubility in Organic SolventsSoluble in alcohols[1]
logP (o/w)1.409 (estimated)[4]

Table 4: Optical Properties

PropertyValueSource(s)
Refractive Index1.429[1]

Experimental Protocols for Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

  • Apparatus Setup: A small quantity of this compound is placed in a test tube or a distillation flask. A thermometer is positioned so that the bulb is just above the liquid surface to measure the temperature of the vapor. Anti-bumping granules are added to ensure smooth boiling.

  • Heating: The sample is gently heated.

  • Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Melting Point

The melting point is the temperature at which a substance changes from a solid to a liquid state.

Methodology:

  • Sample Preparation: A small, dry sample of solidified this compound is placed in a capillary tube.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating and Observation: The sample is heated slowly. The temperature range from which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

  • Mass Measurement: A known volume of this compound is accurately measured using a pycnometer or a calibrated volumetric flask.

  • Volume Measurement: The mass of the empty and filled container is measured using an analytical balance.

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is taken must be recorded.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

Methodology:

  • Qualitative Assessment: A small amount of this compound is added to a test tube containing the solvent (e.g., water, ethanol). The mixture is agitated, and the miscibility is observed.[5]

  • Quantitative Assessment: A saturated solution is prepared by adding an excess of this compound to a known volume of the solvent. The mixture is stirred until equilibrium is reached. The undissolved solute is then separated, and the concentration of the dissolved solute in the solution is determined using an appropriate analytical technique (e.g., chromatography, spectroscopy).

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an alcohol like this compound.

G Experimental Workflow for Physical Property Determination cluster_0 Sample Preparation & Purity Check cluster_1 Property Measurement cluster_2 Data Analysis & Reporting A Obtain Sample of This compound B Purity Analysis (e.g., GC-MS, NMR) A->B C Determine Boiling Point B->C Purified Sample D Determine Melting Point B->D E Measure Density B->E F Assess Solubility (Aqueous & Organic) B->F G Measure Refractive Index B->G H Collate and Analyze Data C->H D->H E->H F->H G->H I Compare with Literature Values H->I J Prepare Technical Report I->J

Caption: A flowchart illustrating the logical progression for the characterization of the physical properties of this compound.

References

Spectroscopic Profile of 2-Methyl-1-penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the unsaturated alcohol, 2-Methyl-1-penten-3-ol (CAS No: 2088-07-5). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented with detailed experimental protocols and a visual representation of the general analytical workflow. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
Data not available

Note: Specific chemical shift and coupling constant data for ¹H and ¹³C NMR were not publicly available in the searched databases at the time of this report. The information is typically accessible through specialized databases such as the Spectral Database for Organic Compounds (SDBS) or commercial libraries.

Infrared (IR) Spectroscopy

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3080Medium=C-H stretch (alkene)
~2960, ~2870StrongC-H stretch (alkane)
~1650MediumC=C stretch (alkene)
~1460MediumC-H bend (alkane)
~1050StrongC-O stretch (alcohol)
~900Strong=CH₂ bend (alkene, out-of-plane)

Note: This table represents typical absorption regions for the functional groups present in this compound. The exact peak positions and intensities can be found on the full spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/zRelative Intensity (%)Assignment
100Low[M]⁺ (Molecular Ion)
85Moderate[M - CH₃]⁺
71High[M - C₂H₅]⁺
57High[C₄H₉]⁺
43Very High (Base Peak)[C₃H₇]⁺ or [CH₃CO]⁺
41High[C₃H₅]⁺

Note: The fragmentation pattern is consistent with that of an unsaturated alcohol. The base peak at m/z 43 is likely due to the stable allyl cation or a propyl fragment. The molecular ion peak at m/z 100 may be of low intensity.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for protons.

  • Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to provide a reference signal at 0 ppm.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to achieve high homogeneity, resulting in sharp spectral lines.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon atom. Key acquisition parameters include the pulse width, acquisition time, relaxation delay, and the number of scans.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra are recorded on an FT-IR spectrometer.

  • Sample Preparation: For a neat liquid sample like this compound, the spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly on the ATR crystal. For solution-state measurements, the compound is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or carbon disulfide, CS₂) at a concentration of approximately 10%.

  • Background Spectrum: A background spectrum of the empty sample holder (for neat samples) or the pure solvent is recorded first.

  • Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectra are typically obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Film or Solution Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart of the spectroscopic analysis process.

References

Unveiling the Bioactivity of 2-Methyl-1-penten-3-ol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-penten-3-ol, a volatile organic compound, and its derivatives are emerging as molecules of interest across various scientific disciplines, including antimicrobial research and flavor and fragrance chemistry. This technical guide provides a comprehensive overview of the biological activities of this compound and its synthesized derivatives, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action.

Core Biological Activity of this compound

This compound exhibits notable antimicrobial properties, positioning it as a candidate for further investigation in the development of novel antibacterial and antifungal agents. While extensive quantitative data remains to be fully elucidated in publicly available literature, preliminary research indicates its potential to inhibit the growth of various microorganisms.

Antimicrobial Activity

The primary biological activity associated with this compound is its antimicrobial effect. Research suggests that this compound can disrupt cellular processes in both bacteria and fungi. The exact mechanism of action is not yet fully understood but is thought to involve the disruption of cell membrane integrity and vital cellular signaling pathways.

Derivatives of this compound and their Enhanced Bioactivities

The structural backbone of this compound allows for the synthesis of various derivatives, primarily through esterification of the hydroxyl group. These modifications can significantly influence the biological activity of the parent compound.

Ester Derivatives

The synthesis of ester derivatives of this compound has been explored to potentially enhance its antimicrobial efficacy and modulate its physicochemical properties. The general synthesis involves the reaction of this compound with various acyl chlorides or carboxylic acids in the presence of a suitable catalyst.

Table 1: Hypothetical Quantitative Antimicrobial Data for this compound and its Derivatives

CompoundMicroorganismMIC (µg/mL)
This compoundStaphylococcus aureus128
Escherichia coli256
Candida albicans256
2-Methyl-1-penten-3-yl acetateStaphylococcus aureus64
Escherichia coli128
Candida albicans128
2-Methyl-1-penten-3-yl propanoateStaphylococcus aureus32
Escherichia coli64
Candida albicans64

Note: The data presented in this table is hypothetical and for illustrative purposes due to the limited availability of specific quantitative data in the public domain.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of biological activity. The following sections outline standardized methodologies for evaluating the antimicrobial and cytotoxic potential of this compound and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for assessing antimicrobial activity. Due to the volatile nature of this compound, a modified broth microdilution or vapor phase diffusion method is recommended.

Experimental Workflow for MIC Determination (Vapor Phase Method)

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound apply_compound Place sterile disc with compound dilution on lid prep_compound->apply_compound prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate agar (B569324) plates with microorganism prep_inoculum->inoculate prep_plates Prepare agar plates prep_plates->inoculate inoculate->apply_compound seal_incubate Seal plates and incubate apply_compound->seal_incubate observe_growth Observe for inhibition of microbial growth seal_incubate->observe_growth determine_mic Determine MIC as lowest concentration with no growth observe_growth->determine_mic

Workflow for MIC determination using a vapor phase method.

Methodology:

  • Preparation of Compounds: Prepare serial dilutions of this compound and its derivatives in a suitable volatile solvent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Assay Setup: Inoculate the surface of an agar plate with the microbial suspension. A sterile filter paper disc impregnated with a known concentration of the test compound is placed on the inside of the petri dish lid, avoiding direct contact with the agar.

  • Incubation: Seal the plates to create a closed environment and incubate at the optimal temperature for the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth on the agar surface.

Cytotoxicity Assays

Evaluating the cytotoxic potential of these compounds is essential for any future therapeutic applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in a 96-well plate treat_cells Treat cells with compound dilutions seed_cells->treat_cells prep_compounds Prepare serial dilutions of test compounds prep_compounds->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt add_solvent Add solubilization solvent incubate_mtt->add_solvent read_absorbance Read absorbance at ~570 nm add_solvent->read_absorbance Signaling_Pathway cluster_compound This compound cluster_cell Bacterial Cell compound This compound membrane Cell Membrane compound->membrane Disrupts Integrity quorum_sensing Quorum Sensing Signaling compound->quorum_sensing Inhibits virulence Virulence Factor Production quorum_sensing->virulence biofilm Biofilm Formation quorum_sensing->biofilm

An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-penten-3-ol is a chiral secondary allylic alcohol that serves as a versatile building block in organic synthesis, particularly in the construction of complex stereospecific molecules. Its single chiral center at the C-3 position gives rise to two enantiomers, (R)- and (S)-2-methyl-1-penten-3-ol. The distinct stereochemical configurations of these enantiomers make them valuable precursors in the synthesis of pharmaceuticals and natural products, where specific stereochemistry is often crucial for biological activity. This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound, including its structural features, physical properties, and methods for stereoselective synthesis and resolution.

Introduction to the Chirality of this compound

This compound, with the chemical formula C₆H₁₂O, possesses a single stereogenic center at the third carbon atom (C-3). This carbon is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and a 2-methylprop-1-en-1-yl group (-C(CH₃)=CH₂). The presence of this chiral center results in the existence of two non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-2-methyl-1-penten-3-ol and (S)-2-methyl-1-penten-3-ol according to the Cahn-Ingold-Prelog priority rules. The distinct spatial arrangement of the substituents around the chiral center gives each enantiomer unique optical properties, specifically the direction in which they rotate plane-polarized light. This property is fundamental to their application in stereoselective synthesis.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyRacemic this compound(R)-2-Methyl-1-penten-3-ol(S)-2-Methyl-1-penten-3-ol
Molecular Formula C₆H₁₂OC₆H₁₂OC₆H₁₂O
Molecular Weight 100.16 g/mol [1]100.16 g/mol 100.16 g/mol
CAS Number 2088-07-5[1]125637-07-2[1]Not available
Boiling Point 117-118 °C[1]Data not availableData not available
Density 0.838 g/mL at 25 °C[1]Data not availableData not available
Specific Rotation ([α]D) 0° (by definition)Data not availableData not available

Stereoisomers and Their Representation

The two enantiomers of this compound can be visualized using Fischer projections and three-dimensional representations.

G cluster_S (S)-2-Methyl-1-penten-3-ol cluster_R (R)-2-Methyl-1-penten-3-ol S_img S_img Mirror Mirror Plane S_img->Mirror R_img R_img Mirror->R_img

Caption: Enantiomers of this compound.

Experimental Protocols for Stereoselective Synthesis and Resolution

The preparation of enantiomerically enriched or pure this compound is crucial for its use in asymmetric synthesis. Two primary strategies are employed: enantioselective synthesis and chiral resolution of the racemic mixture.

Enantioselective Synthesis via Asymmetric Reduction

A common and effective method for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 2-methyl-1-penten-3-one. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. The Noyori asymmetric hydrogenation is a well-established method for the enantioselective reduction of ketones.

Representative Experimental Protocol: Asymmetric Hydrogenation of 2-Methyl-1-penten-3-one

This protocol is a representative example based on established methodologies for asymmetric ketone reduction and may require optimization for this specific substrate.

  • Catalyst Preparation: In a glovebox, a solution of a chiral ruthenium catalyst, such as a Ru-BINAP complex, is prepared in a suitable degassed solvent (e.g., ethanol (B145695) or methanol).

  • Reaction Setup: A pressure vessel is charged with 2-methyl-1-penten-3-one and the catalyst solution. The vessel is sealed and purged with hydrogen gas.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically 1-100 atm) at a controlled temperature (e.g., 25-80 °C) until the reaction is complete, as monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction vessel is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral GC or high-performance liquid chromatography (HPLC).

Chiral Resolution via Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the kinetic resolution of chiral alcohols through enantioselective acylation.

Representative Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methyl-1-penten-3-ol

This protocol is based on established procedures for the kinetic resolution of similar chiral alcohols and may require optimization.

  • Reaction Setup: Racemic this compound, an acyl donor (e.g., vinyl acetate), and a suitable lipase (B570770) (e.g., Candida antarctica lipase B, CALB) are combined in an organic solvent (e.g., hexane (B92381) or toluene).

  • Enzymatic Acylation: The reaction mixture is stirred at a controlled temperature (typically 25-40 °C). The progress of the reaction is monitored by GC, aiming for approximately 50% conversion. At this point, one enantiomer will have been preferentially acylated, leaving the other enantiomer as the unreacted alcohol.

  • Separation: The reaction is quenched, and the enzyme is removed by filtration. The resulting mixture, containing one enantiomer as the alcohol and the other as the corresponding ester, is separated by column chromatography.

  • Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed (e.g., using NaOH in methanol) to obtain the other enantiomer of this compound.

  • Enantiomeric Purity Analysis: The enantiomeric purity of both the resolved alcohol and the alcohol obtained after hydrolysis is determined by chiral GC or HPLC.

Logical Workflow for Stereoselective Preparation

The following diagram illustrates the logical workflows for obtaining the enantiomers of this compound.

G cluster_synthesis Enantioselective Synthesis cluster_resolution Chiral Resolution Ketone 2-Methyl-1-penten-3-one R_Catalyst Asymmetric Reduction (R)-Catalyst Ketone->R_Catalyst S_Catalyst Asymmetric Reduction (S)-Catalyst Ketone->S_Catalyst R_Alcohol_syn (R)-2-Methyl-1-penten-3-ol R_Catalyst->R_Alcohol_syn S_Alcohol_syn (S)-2-Methyl-1-penten-3-ol S_Catalyst->S_Alcohol_syn Racemate (±)-2-Methyl-1-penten-3-ol Resolution Kinetic Resolution (e.g., Lipase) Racemate->Resolution Separation Separation Resolution->Separation R_Alcohol_res (R)-Alcohol Separation->R_Alcohol_res Unreacted S_Ester (S)-Ester Separation->S_Ester Reacted Hydrolysis Hydrolysis S_Ester->Hydrolysis S_Alcohol_res (S)-Alcohol Hydrolysis->S_Alcohol_res

Caption: Workflows for obtaining enantiomers of this compound.

Conclusion

This compound is a valuable chiral building block in organic synthesis. The presence of a single stereocenter at C-3 gives rise to (R) and (S) enantiomers, which are key precursors for the stereoselective synthesis of complex molecules in the pharmaceutical and agrochemical industries. While the physicochemical properties of the racemic mixture are known, further research is needed to fully characterize the individual enantiomers, particularly their specific optical rotation. The methodologies of asymmetric reduction and kinetic resolution provide viable pathways for obtaining these enantiomers in high purity. The detailed understanding and application of these stereoselective techniques are essential for leveraging the full potential of this compound in modern drug discovery and development.

References

Synonyms and IUPAC nomenclature for 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1-penten-3-ol, detailing its chemical identity, physicochemical properties, and relevant biological activities. The information herein is intended to support research and development efforts in various scientific disciplines.

Chemical Identity and Nomenclature

This compound is a secondary allylic alcohol. Its IUPAC nomenclature is 2-methylpent-1-en-3-ol . The structure is characterized by a five-carbon chain with a double bond between the first and second carbons, a methyl group at the second carbon, and a hydroxyl group at the third carbon. This structure gives rise to a chiral center at the third carbon.

Synonyms:

  • 1-Penten-3-ol, 2-methyl-[1][2]

  • Propanol, 1-ethyl-2-methylene-[1][2]

  • Ethylbutenol[3]

  • 3-methyl-1-penten-3-ol[3]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O[1][3]
Molecular Weight 100.16 g/mol [1][3]
CAS Number 2088-07-5[1][2]
Appearance Colorless to pale yellow clear liquid[4]
Boiling Point 117-118 °C at 760 mmHg[3]
Melting Point ~22.55 °C[3]
Density 0.838 g/mL at 25 °C[3]
Solubility in Water 1.418e+004 mg/L at 25 °C (estimated)[4]
logP (o/w) 1.409 (estimated)[4]
Flash Point 42.80 °C (109.00 °F) (estimated)[4]
Kovats Retention Index Semi-standard non-polar: 776, 780; Standard polar: 1382[1]
¹H NMR Spectra Available through PubChem (Instrument: Varian A-60)[1]
IR Spectra Available through PubChem (Technique: CAPILLARY CELL: NEAT)[1]
Mass Spectrometry (GC-MS) Available through PubChem and NIST WebBook[1][2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis via Grignard Reaction

This protocol describes a plausible method for the synthesis of this compound from propanal and isopropenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 2-Bromopropene (B1265445)

  • Anhydrous diethyl ether

  • Propanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow to cool under a nitrogen atmosphere.

    • Place magnesium turnings in the three-necked flask. Add a small crystal of iodine.

    • Prepare a solution of 2-bromopropene in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the 2-bromopropene solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

    • Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve propanal in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the propanal solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the ether solution over anhydrous MgSO₄, filter, and remove the ether by rotary evaporation.

    • Purify the crude this compound by fractional distillation under atmospheric pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Dissolve a small amount of the sample (crude or purified) in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Transfer the solution to a GC autosampler vial.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-300.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • For quantitative analysis, prepare a calibration curve using standard solutions of known concentrations.

Biological Activity and Experimental Workflows

This compound has been noted for its potential antimicrobial properties and its structural similarity to insect pheromones.

Antimicrobial Activity

Alcohols, particularly allylic alcohols, can exhibit antimicrobial activity. The general mechanism involves the disruption of cell membrane integrity and the denaturation of essential proteins.

antimicrobial_mechanism cluster_alcohol This compound cluster_bacterium Bacterial Cell cluster_effects Effects alcohol Allylic Alcohol membrane Cell Membrane alcohol->membrane interacts with proteins Cellular Proteins alcohol->proteins interacts with disruption Membrane Disruption (Loss of Integrity) membrane->disruption denaturation Protein Denaturation (Loss of Function) proteins->denaturation lysis Cell Lysis disruption->lysis denaturation->lysis

Caption: General mechanism of antimicrobial action for alcohols.

Minimum Inhibitory Concentration (MIC) Assay Workflow

The following protocol outlines the determination of the MIC of this compound against a specific microorganism using the broth microdilution method.[5]

Materials:

  • This compound stock solution.

  • Sterile 96-well microtiter plate.

  • Bacterial culture in the logarithmic growth phase.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[5]

  • Serial Dilution:

    • Add broth medium to all wells of the microtiter plate.

    • Create a two-fold serial dilution of the this compound stock solution across the wells.

    • Include positive control wells (broth and inoculum, no compound) and negative control wells (broth only).

  • Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.[5]

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C) for 18-24 hours.[5]

  • Determination of MIC: The MIC is the lowest concentration of the compound that results in no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

mic_workflow prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Experimental workflow for the MIC assay.

Pheromonal Activity

While this compound itself is not a confirmed pheromone, the structurally similar compound 2-methyl-3-buten-2-ol (B93329) is a known aggregation pheromone component for the Eurasian spruce bark beetle, Ips typographus.[2][6] This pheromone is synthesized de novo via the mevalonate (B85504) pathway in the beetle's gut.[2][3]

pheromone_pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway (Multiple Enzymatic Steps) acetyl_coa->mevalonate_pathway isoprenoid_precursors Isoprenoid Precursors (IPP, DMAPP) mevalonate_pathway->isoprenoid_precursors ipds Isoprenyl Diphosphate Synthase (IPDS) isoprenoid_precursors->ipds geranyl_diphosphate Geranyl Diphosphate ipds->geranyl_diphosphate pheromone_synthesis Pheromone Synthesis (Enzymatic Conversion) geranyl_diphosphate->pheromone_synthesis pheromone 2-Methyl-3-buten-2-ol Ipsdienol pheromone_synthesis->pheromone

Caption: Simplified de novo pheromone biosynthesis pathway in Ips typographus.

Mandible-Opening Response (MOR) Assay Workflow

The MOR assay is a method to quantify aggressive or alarm responses in ants and other insects to chemical stimuli.[7] This could be adapted to test the potential behavioral effects of this compound.

Materials:

  • Test insects (e.g., ants).

  • Harnessing station.

  • Glass rod or filter paper for stimulus application.

  • Solution of this compound in a suitable solvent (e.g., hexane).

  • Control solutions (solvent only, known pheromone).

  • Stereomicroscope.

Procedure:

  • Harnessing: Anesthetize an individual insect (e.g., by cooling) and carefully restrain it in a holder, allowing free movement of the antennae and mandibles.[8]

  • Stimulus Preparation: Apply a small, standardized amount of the test solution or control to the tip of a glass rod or a small piece of filter paper.

  • Stimulation: Gently touch the insect's antenna with the prepared stimulus applicator.

  • Observation: Observe the insect's response under a stereomicroscope for a defined period (e.g., 6 seconds).[8]

  • Scoring: Record the response as a binary outcome: 1 for wide-open mandibles (aggressive/alarm response) and 0 for no significant opening.[8]

  • Data Analysis: Compare the frequency of MOR between the test compound, solvent control, and positive control using appropriate statistical tests.

mor_workflow harness Harness Insect (e.g., Ant) stimulate Stimulate Antenna harness->stimulate prepare_stimulus Prepare Stimulus (Compound on Applicator) prepare_stimulus->stimulate observe Observe Response (e.g., 6 seconds) stimulate->observe score Score Mandible Opening (1 = Open, 0 = Closed) observe->score analyze Analyze Data score->analyze

Caption: Experimental workflow for the Mandible-Opening Response (MOR) assay.

References

Unveiling the Aromatic Signature: A Technical Guide to the Natural Occurrence and Sources of 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and sources of the volatile organic compound 2-Methyl-1-penten-3-ol. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, quantification, and potential applications of this naturally occurring alcohol.

Introduction

This compound is a six-carbon unsaturated alcohol with the molecular formula C₆H₁₂O. It is recognized for its contribution to the aroma profile of certain roasted food products. While its presence in the broader natural world is not extensively documented, its identification in roasted chicory root highlights its formation through thermal degradation of plant-derived precursors. This guide will focus on its confirmed natural source, quantitative data, and the methodologies employed for its analysis.

Natural Occurrence

To date, the most well-documented natural source of this compound is roasted chicory root (Cichorium intymbus). The compound is not typically found in the raw plant material but is formed during the roasting process as a result of complex chemical reactions, including the Maillard reaction and caramelization of carbohydrates.

Quantitative Data

A key study by Wu and Cadwallader (2019) identified and quantified a range of volatile compounds in roasted chicory brews. Among these, this compound was detected and quantified. The following table summarizes the quantitative data for this compound from the aforementioned study.

Natural SourceCompoundConcentration (μg/kg)Analytical MethodReference
Roasted Chicory BrewThis compound1.8GC-MSWu & Cadwallader, 2019

Experimental Protocols

The following section details the experimental methodology for the extraction and quantification of this compound from roasted chicory, based on the protocols described in the scientific literature.

Sample Preparation and Extraction of Volatile Compounds

A prevalent method for the extraction of volatile compounds from roasted chicory is Solvent-Assisted Flavor Evaporation (SAFE) . This technique is a form of vacuum distillation that allows for the gentle isolation of volatile and semi-volatile compounds from a food matrix at low temperatures, thus minimizing the formation of artifacts.

  • Brew Preparation: A brew is prepared by adding boiling water to commercially available roasted and ground chicory.

  • Solvent Extraction: The chicory brew is then subjected to liquid-liquid extraction using a suitable organic solvent, such as dichloromethane, to isolate the volatile and non-volatile components.

  • SAFE Distillation: The resulting solvent extract is then submitted to SAFE distillation to separate the volatile fraction from the non-volatile matrix.

The workflow for this extraction process can be visualized as follows:

experimental_workflow chicory Roasted Chicory brew Chicory Brew chicory->brew Hot Water extraction Liquid-Liquid Extraction (Dichloromethane) brew->extraction safe Solvent-Assisted Flavor Evaporation (SAFE) extraction->safe volatiles Volatile Fraction safe->volatiles

Experimental workflow for volatile extraction from roasted chicory.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The identification and quantification of this compound in the volatile fraction is achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Chromatographic Separation: The volatile extract is injected into a gas chromatograph equipped with a capillary column suitable for separating complex mixtures of volatile compounds (e.g., a wax-type column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are detected, producing a mass spectrum that serves as a chemical fingerprint for identification.

  • Quantification: Quantification is typically performed using an internal standard method. A known amount of a stable isotope-labeled analog of the target analyte or a compound with similar chemical properties is added to the sample before extraction. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte.

A logical diagram of the GC-MS analysis process is presented below:

gcms_analysis injection Injection of Volatile Extract gc Gas Chromatographic Separation injection->gc ms Mass Spectrometric Detection gc->ms identification Compound Identification (Mass Spectrum) ms->identification quantification Quantification (Internal Standard) ms->quantification

GC-MS analysis workflow for this compound.

Conclusion

The primary documented natural source of this compound is roasted chicory, where it is formed as a product of thermal processing. Its presence contributes to the complex aroma profile of this coffee substitute. The methodologies outlined in this guide, particularly Solvent-Assisted Flavor Evaporation coupled with Gas Chromatography-Mass Spectrometry, provide a robust framework for the extraction, identification, and quantification of this compound. Further research may reveal its presence in other thermally processed foods or as a minor component in the volatile emissions of other natural sources.

The Elusive Scent: Investigating 2-Methyl-1-penten-3-ol in Chemical Communication

Author: BenchChem Technical Support Team. Date: December 2025

Despite inquiries into its potential role as a semiochemical, a comprehensive review of scientific literature and chemical databases reveals no conclusive evidence to classify 2-Methyl-1-penten-3-ol as a known pheromone component in any insect species to date. While its chemical structure is similar to other known signaling molecules, there is a notable absence of studies identifying it from natural sources in insects or demonstrating a behavioral or electrophysiological response to it in a pheromonal context.

This technical guide addresses the current state of knowledge regarding this compound, focusing on its chemical properties and potential for misidentification with structurally similar, biologically active compounds. The information is intended for researchers, scientists, and drug development professionals interested in the nuanced field of chemical ecology and pheromone science.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is fundamental for any investigation into its potential biological activity. The available data are summarized below.

PropertyValue
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
CAS Number 2088-07-5
Appearance Colorless to pale yellow liquid (est.)
Boiling Point 134.00 to 135.00 °C @ 760.00 mm Hg (est.)
Flash Point 109.00 °F TCC (42.80 °C) (est.)
Solubility Soluble in water, 1.418e+004 mg/L @ 25 °C (est.)

Table 1: Physicochemical properties of this compound.

Synthesis and Analysis

The synthesis of this compound can be achieved through various organic chemistry routes. A generalized synthetic workflow is presented below.

G start Starting Materials (e.g., Aldehyde/Ketone and Grignard Reagent) reaction Chemical Reaction (e.g., Grignard Reaction) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification analysis Structural Analysis (NMR, GC-MS, IR) purification->analysis product Pure this compound analysis->product

Caption: Generalized workflow for the synthesis and purification of this compound.

A crucial aspect of any study involving semiochemicals is the precise identification and quantification of the compounds of interest. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique for this purpose.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Dissolve a known quantity of the synthesized or extracted compound in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC-MS instrument.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Inlet Temperature: 250°C.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Compare the obtained mass spectrum and retention time with a known standard of this compound and with spectral libraries (e.g., NIST).

The Olfactory System: A General Overview

While there is no specific data on the interaction of this compound with insect olfactory systems, a generalized signaling pathway for odorant detection is illustrated below. This pathway represents a typical mechanism by which insects perceive chemical cues from their environment.

G cluster_membrane Dendritic Membrane of Olfactory Receptor Neuron OR Odorant Receptor (OR) ion_channel Ion Channel OR->ion_channel activates Orco Odorant Receptor Co-receptor (Orco) Orco->ion_channel forms complex with OR depolarization Membrane Depolarization ion_channel->depolarization Ion Influx odorant Odorant Molecule (e.g., Pheromone) binding Binding to OR-Orco Complex odorant->binding action_potential Action Potential Generation depolarization->action_potential brain Signal to Antennal Lobe of the Brain action_potential->brain

Caption: Simplified diagram of an insect olfactory signaling pathway.

Conclusion and Future Directions

The current body of scientific literature does not support the classification of this compound as a pheromone. It is plausible that this compound has been investigated and found to be inactive, with such negative results often going unpublished. Alternatively, its role in chemical communication may be highly specific to a yet-unstudied species.

For researchers in the field, this presents both a caution and an opportunity. It is crucial to rely on robust analytical and behavioral data for the identification of new semiochemicals. The synthesis of pure this compound and its systematic testing in electrophysiological and behavioral assays across a range of insect species could definitively clarify its role, if any, in chemical communication. Until such studies are published, any claims of its pheromonal activity should be viewed with skepticism.

Antimicrobial Properties of 2-Methyl-1-penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-penten-3-ol is a volatile organic compound with the chemical formula C₆H₁₂O.[1][2] It is a secondary alcohol that has been identified as a component in various natural sources, including edible mushrooms, certain cheeses, and the essential oil of various plants. Research indicates that this compound exhibits biological activity and possesses antimicrobial properties, making it a candidate for further investigation in food preservation and agricultural applications.[1] However, a thorough review of the scientific literature reveals a conspicuous absence of dedicated studies quantifying its antimicrobial efficacy against specific pathogens.

This technical guide aims to consolidate the available information on this compound, discuss the antimicrobial activities of analogous compounds, and provide detailed experimental protocols to facilitate future research into its potential as an antimicrobial agent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in antimicrobial research, influencing its solubility, volatility, and interaction with microbial membranes.

PropertyValueReference
Molecular FormulaC₆H₁₂O[1][2]
Molecular Weight100.16 g/mol [1][2]
IUPAC Name2-methylpent-1-en-3-ol[2]
CAS Number2088-07-5[2]
AppearanceColorless to pale yellow clear liquid (est.)[3]
Boiling Point134.00 to 135.00 °C @ 760.00 mm Hg (est.)[3]
Flash Point109.00 °F TCC (42.80 °C) (est.)[3]
Solubility in Water1.418e+004 mg/L @ 25 °C (est.)[3]
logP (o/w)1.409 (est.)[3]

Review of Antimicrobial Activity of Structurally Related Compounds

In the absence of direct data for this compound, examining the antimicrobial properties of structurally similar compounds can provide valuable insights into its potential efficacy and mechanism of action.

1-Penten-3-ol

A close structural analog, 1-penten-3-ol, has been shown to possess antifungal properties. One study demonstrated its activity against mold development at a concentration of 200 mg per 2.6-liter desiccator.

Other Unsaturated Alcohols

Other short-chain unsaturated alcohols have demonstrated antimicrobial activity. For instance, 1-octen-3-ol, known as mushroom alcohol, has shown strong antibacterial activity, particularly against Gram-positive bacteria, with MIC values of 1.0 mg/mL. It is believed to act by disrupting the permeability of the cell membrane.

Potential Mechanisms of Antimicrobial Action

The proposed antimicrobial mechanism for short-chain alcohols and other volatile organic compounds often involves the disruption of microbial cell membranes. The lipophilic nature of these molecules facilitates their partitioning into the lipid bilayer, leading to increased membrane fluidity and permeability. This can result in the leakage of intracellular components and ultimately, cell death.

A hypothetical signaling pathway for the antimicrobial action of this compound, based on the known mechanisms of similar compounds, is depicted below.

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Increased Fluidity Membrane_Proteins Membrane Proteins Membrane_Proteins->Disruption Functional Impairment Compound This compound Compound->Lipid_Bilayer Partitioning Leakage Leakage of Intracellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

To address the current data gap, the following standard experimental protocols are recommended for evaluating the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

G Start Start: Prepare Stock Solution of This compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Start->Serial_Dilution Inoculate Inoculate each well with the Microbial Suspension Serial_Dilution->Inoculate Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum Inoculum_Prep->Inoculate Incubate Incubate at appropriate Temperature and Duration Inoculate->Incubate Read_Results Observe for Microbial Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to the highest concentration to be tested.

  • Serial Dilution: Two-fold serial dilutions of the compound are performed in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without the compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to determine if the compound is microbicidal or microbistatic.

Methodology:

  • Subculturing: An aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Determination of MBC/MFC: The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and can be used for initial screening.

Methodology:

  • Agar Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disk is measured in millimeters.

Data Presentation for Analogous Compounds

The following tables summarize the antimicrobial data for compounds structurally related to this compound, presented in the format that should be used for reporting future findings on the target compound.

Table 1: Antibacterial Activity of Structurally Related Compounds

CompoundBacteriumMIC (mg/mL)MBC (mg/mL)Zone of Inhibition (mm)Reference
1-Octen-3-olStaphylococcus aureus1.04.0Not Reported
1-Octen-3-olBacillus subtilis1.04.0Not Reported
1-Octen-3-olEscherichia coli2.08.0Not Reported
1-Octen-3-olPseudomonas aeruginosa2.08.0Not Reported

Table 2: Antifungal Activity of Structurally Related Compounds

CompoundFungusMIC (mg/mL)MFC (mg/mL)Zone of Inhibition (mm)Reference
1-Penten-3-olMoldNot ReportedNot ReportedActive at 200 mg/desiccator
1-Octen-3-olFusarium tricinctum8.0Not ReportedNot Reported
1-Octen-3-olFusarium oxysporum8.0Not ReportedNot Reported

Conclusion and Future Directions

This compound is a naturally occurring compound with potential antimicrobial properties that remain largely unexplored. The current body of scientific literature lacks specific data to quantify its efficacy against pathogenic microorganisms. This technical guide serves as a call to action for the research community to investigate the antimicrobial spectrum and mechanism of action of this compound. The provided experimental protocols offer a standardized framework for such studies. Future research should focus on determining the MIC and MBC values against a broad range of bacteria and fungi, including clinically relevant and food spoilage organisms. Furthermore, studies into its mechanism of action, cytotoxicity, and potential for synergistic effects with existing antimicrobial agents are warranted to fully elucidate its therapeutic and industrial potential.

References

Unraveling the Environmental Journey of 2-Methyl-1-penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-penten-3-ol, a volatile organic compound (VOC) with applications in various industrial sectors, inevitably finds its way into the environment. Understanding its degradation pathways is crucial for assessing its environmental impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation of this compound, focusing on biodegradation, atmospheric degradation, and potential chemical and photodegradation pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their environmental risk assessment and management efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its distribution and fate in the environment. Its moderate water solubility and vapor pressure suggest that it can partition between aquatic and atmospheric compartments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₂O[1]
Molecular Weight100.16 g/mol [1]
Boiling Point134.00 to 135.00 °C @ 760.00 mm Hg (est)[1]
Vapor Pressure3.92 mmHg (est)[1]
Water Solubility1.418e+004 mg/L @ 25 °C (est)[1]
logP (o/w)1.409 (est)[1]

Biodegradation Pathways

Direct experimental data on the biodegradation of this compound is limited. However, studies on structurally similar compounds, particularly other tertiary alcohols, provide strong evidence for its potential biodegradation pathways.

One key study demonstrated that the bacterial degradation of tert-amyl alcohol proceeds via the formation of 2-methyl-3-buten-2-ol, a tertiary allylic alcohol, through a desaturation mechanism.[2] This suggests a plausible pathway for this compound, which is also a tertiary allylic alcohol. The proposed initial step involves the enzymatic desaturation of the molecule to form a more reactive intermediate, which can then be further metabolized.

Microorganisms capable of degrading tertiary alcohols, such as those from the genera Aquincola and Methylibium, utilize Rieske nonheme mononuclear iron oxygenases for this initial desaturation step.[2] Following desaturation, the degradation likely proceeds through pathways established for other alkenes and alcohols, ultimately leading to mineralization (conversion to CO₂, water, and biomass).

A proposed biodegradation pathway for this compound is illustrated in the following diagram:

Biodegradation_Pathway cluster_biodegradation Proposed Biodegradation Pathway 2_Methyl_1_penten_3_ol This compound Desaturated_Intermediate Desaturated Intermediate 2_Methyl_1_penten_3_ol->Desaturated_Intermediate Desaturase Enzyme Central_Metabolism Central Metabolism Desaturated_Intermediate->Central_Metabolism Further Oxidation Mineralization CO2 + H2O + Biomass Central_Metabolism->Mineralization

Caption: Proposed biodegradation pathway of this compound.

Atmospheric Degradation

Once volatilized into the atmosphere, this compound is primarily degraded through reactions with hydroxyl radicals (•OH) and ozone (O₃).

Reaction with Hydroxyl Radicals (•OH)

The reaction with hydroxyl radicals is expected to be a major atmospheric sink for this compound. The rate of this reaction is influenced by the structure of the alcohol. For similar unsaturated alcohols, the reaction proceeds via •OH addition to the double bond or H-atom abstraction from the C-H or O-H bonds.[3] The addition of •OH to the double bond is generally the dominant pathway for unsaturated compounds.[3]

The products of this reaction are expected to be a variety of oxygenated compounds, including aldehydes, ketones, and other smaller molecules. For instance, the gas-phase reaction of 1-penten-3-ol (B1202030) with •OH has been shown to produce propanal and other oxygenated products.[4]

Reaction with Ozone (O₃)

Ozonolysis is another significant degradation pathway for unsaturated compounds in the atmosphere. The reaction of ozone with the double bond in this compound will lead to the formation of a primary ozonide, which is unstable and rapidly decomposes into a Criegee intermediate and a carbonyl compound.[5]

Studies on the ozonolysis of similar compounds like 1-penten-3-ol have identified formaldehyde (B43269) and 2-oxobutanal as major products.[6] The Criegee intermediate can undergo further reactions to form a variety of secondary pollutants.

The following diagram illustrates the atmospheric degradation pathways:

Atmospheric_Degradation cluster_atmospheric Atmospheric Degradation Pathways 2_Methyl_1_penten_3_ol This compound (in atmosphere) OH_Reaction Reaction with •OH 2_Methyl_1_penten_3_ol->OH_Reaction O3_Reaction Reaction with O3 2_Methyl_1_penten_3_ol->O3_Reaction Oxygenated_Products_OH Oxygenated Products (Aldehydes, Ketones) OH_Reaction->Oxygenated_Products_OH Criegee_Intermediate Criegee Intermediate O3_Reaction->Criegee_Intermediate Carbonyl_Compound Carbonyl Compound O3_Reaction->Carbonyl_Compound

Caption: Atmospheric degradation of this compound.

Other Degradation Pathways

Photodegradation

Direct photolysis of this compound is unlikely to be a significant degradation pathway as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum.[7] However, indirect photodegradation in aqueous environments can occur through reactions with photochemically generated reactive species such as hydroxyl radicals.[8] The presence of substances like nitrate (B79036) in water can promote indirect photolysis.[8]

Chemical Degradation

In soil and water, chemical degradation of this compound could occur, although likely at a slower rate than biodegradation. As a volatile compound, its persistence in soil will be influenced by factors such as soil type, moisture content, and temperature, which affect its volatilization and partitioning.[9]

Experimental Protocols

Biodegradation Testing

Standardized methods for assessing the biodegradability of volatile organic compounds can be adapted for this compound. A common approach involves incubating the compound with a microbial consortium (e.g., activated sludge) in a closed system and monitoring its disappearance over time.

Key Experimental Steps:

  • Preparation of Inoculum: Activated sludge from a wastewater treatment plant is typically used as the microbial inoculum.

  • Test System Setup: The test is conducted in sealed flasks containing a mineral salts medium, the inoculum, and the test substance at a specific concentration.

  • Incubation: The flasks are incubated under controlled temperature and agitation.

  • Sampling and Analysis: Headspace or liquid samples are periodically withdrawn and analyzed for the concentration of this compound using gas chromatography-mass spectrometry (GC-MS).[10]

  • Data Analysis: The rate of degradation is determined from the decrease in concentration over time.

The following workflow illustrates a typical biodegradation experiment:

Biodegradation_Workflow cluster_workflow Biodegradation Experimental Workflow Prepare_Inoculum Prepare Microbial Inoculum Setup_Test_Flasks Set up Test Flasks Prepare_Inoculum->Setup_Test_Flasks Incubate Incubate under Controlled Conditions Setup_Test_Flasks->Incubate Sample_Analysis Periodic Sampling and GC-MS Analysis Incubate->Sample_Analysis Data_Analysis Data Analysis and Degradation Rate Calculation Sample_Analysis->Data_Analysis

Caption: Experimental workflow for biodegradation testing.

Atmospheric Degradation Studies

The kinetics and products of the gas-phase reactions of this compound with •OH radicals and ozone can be studied using simulation chambers.

Key Experimental Steps:

  • Chamber Setup: The reactions are carried out in large, controlled-environment chambers.

  • Reactant Introduction: Known concentrations of this compound, the oxidant (•OH precursor or O₃), and a reference compound are introduced into the chamber.

  • Reaction Monitoring: The concentrations of the reactants and products are monitored over time using techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).[11][12]

  • Kinetic Analysis: The rate constant for the reaction is determined relative to the known rate constant of the reference compound.

  • Product Identification: The degradation products are identified and quantified.

Conclusion

The environmental degradation of this compound is a complex process involving multiple pathways. While direct experimental data is still emerging, evidence from structurally similar compounds provides a strong basis for predicting its fate. Biodegradation is likely a significant removal mechanism in soil and water, initiated by enzymatic desaturation. In the atmosphere, reactions with hydroxyl radicals and ozone are the primary degradation routes, leading to the formation of various oxygenated products. Further research is needed to quantify the rates of these processes and fully elucidate the structures of all degradation products to refine the environmental risk assessment of this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

In-Depth Technical Guide: Health and Safety Information for 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 2-Methyl-1-penten-3-ol (CAS No: 2088-07-5). The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for professionals handling this substance.

Chemical and Physical Properties

This compound is a flammable liquid and vapor.[1][2] It is important to be aware of its physical characteristics to ensure safe handling and storage.

PropertyValueSource
Molecular Formula C6H12O[1]
Molecular Weight 100.16 g/mol [1][3]
Appearance Colorless to pale yellow clear liquid (est.)[4]
Boiling Point 134.0 to 135.0 °C @ 760.00 mm Hg (est.)[4]
Flash Point 109.00 °F TCC (42.80 °C) (est.)[4]
Vapor Pressure 3.920000 mmHg (est.)[4]
Solubility in Water 1.418e+004 mg/L @ 25 °C (est.)[4]
logP (o/w) 1.409 (est.)[4]
Density 0.838 g/mL at 25 °C[3]
Melting Point Approximately 22.55 °C[3]

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

Hazard ClassCategoryGHS Hazard Statement
Flammable liquids3H226: Flammable liquid and vapor[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[1]
Acute toxicity, oral4H302: Harmful if swallowed

GHS Pictograms:

alt text
alt text

Toxicological Data

The primary toxicological data available is the intravenous LD50 in mice.

TestSpeciesRouteValueSource
LD50MouseIntravenous180 mg/kg[4]

Experimental Protocols

While the specific experimental report for the cited LD50 value is not publicly available, a general methodology for determining an intravenous LD50 in mice is described below. This protocol is based on established methods for acute toxicity testing.

Objective: To determine the median lethal dose (LD50) of this compound that causes mortality in 50% of the test animal population (mice) following a single intravenous injection.

Materials:

  • This compound

  • Vehicle for dissolution or suspension (e.g., sterile saline, appropriate solvent)

  • Healthy, young adult mice of a single strain (e.g., BALB/c), with weights as uniform as possible. Both male and female animals should be used.

  • Syringes and needles appropriate for intravenous injection in mice.

  • Animal cages with appropriate bedding, food, and water.

  • Calibrated balance for weighing animals and the test substance.

Methodology:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment. They are housed in a controlled environment with a standard diet and access to water ad libitum.

  • Dose Preparation: The test substance is prepared in the selected vehicle to achieve a range of concentrations. The doses are typically determined based on preliminary range-finding studies.

  • Animal Grouping and Dosing: The mice are randomly assigned to several dose groups, including a control group that receives only the vehicle. A typical study might use 5-10 animals per group. The test substance is administered as a single intravenous injection, usually into the tail vein.

  • Observation: Following administration, the animals are observed continuously for the first few hours and then periodically (e.g., daily) for a total of 14 days. Observations include monitoring for signs of toxicity (e.g., changes in behavior, respiration, convulsions) and mortality.[2] Animal weights are also recorded at specified intervals.[2]

  • Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as probit analysis, are then used to calculate the LD50 value.

  • Pathology: At the end of the observation period, surviving animals may be euthanized and subjected to a gross necropsy to identify any pathological changes in major organs.

Safety and Handling

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure to this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) cluster_recommendations Recommendations Eyes Eye Protection Goggles Chemical safety goggles or face shield Eyes->Goggles Hands Hand Protection Gloves Wear appropriate protective gloves (e.g., Nitrile rubber) Hands->Gloves Body Body Protection Clothing Wear appropriate protective clothing to prevent skin exposure Body->Clothing Respiratory Respiratory Protection Respirator Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced Respiratory->Respirator

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale.[2] Keep away from open flames, hot surfaces, and sources of ignition.[2] Use only non-sparking tools and take precautionary measures against static discharges.[2] Ensure adequate ventilation.[2]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[2] Keep away from heat, sparks, and flame.[2]

Emergency Procedures

First Aid Measures

In case of exposure, follow these first aid procedures.

First_Aid_Response cluster_routes Routes of Exposure cluster_actions First Aid Actions Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. Inhalation->Move_Fresh_Air Wash_Skin Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Skin_Contact->Wash_Skin Rinse_Eyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. Eye_Contact->Rinse_Eyes Rinse_Mouth Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell. Ingestion->Rinse_Mouth

Caption: First aid procedures for different routes of exposure.

Fire-Fighting Measures

This substance is a flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2]

Fire_Emergency_Response cluster_extinguishing Suitable Extinguishing Media cluster_actions Firefighter Actions Fire Fire involving This compound CO2 Carbon Dioxide (CO2) Fire->CO2 Dry_Chemical Dry Chemical Fire->Dry_Chemical Foam Foam Fire->Foam SCBA Wear self-contained breathing apparatus (SCBA) and full protective gear. Fire->SCBA Explosion_Risk Be aware that containers may explode when heated. Fire->Explosion_Risk

Caption: Recommended fire-fighting measures.

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[2] Use personal protective equipment as required.[2] Spills should be soaked up with inert absorbent material and collected in suitable, closed containers for disposal.[2] Use spark-proof tools and explosion-proof equipment.[2] Avoid release into the environment.[2]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[2]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[2]

  • Hazardous Reactions: None under normal processing.[2]

  • Incompatible Materials: Acids and strong oxidizing agents.

This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this substance before use.

References

Reactivity of 2-Methyl-1-penten-3-ol: A Technical Guide to Oxidation and Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the allylic alcohol 2-methyl-1-penten-3-ol with a range of oxidizing and reducing agents. Understanding these transformations is crucial for the strategic application of this versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document provides a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient laboratory work.

Introduction to this compound

This compound is a secondary allylic alcohol featuring a stereocenter at the carbinol carbon and a disubstituted alkene. This structure presents multiple reactive sites, allowing for a variety of chemical transformations. The hydroxyl group can be oxidized to a carbonyl, while the carbon-carbon double bond can be reduced or undergo other addition reactions. The interplay between these functional groups dictates the chemoselectivity of its reactions.

Oxidation of this compound

The oxidation of this compound selectively converts the secondary alcohol to the corresponding α,β-unsaturated ketone, 2-methyl-1-penten-3-one. The choice of oxidizing agent is critical to avoid over-oxidation or side reactions involving the alkene. Several mild oxidation methods are suitable for this transformation.

Common Oxidizing Agents and their Reactivity

A variety of reagents can be employed for the oxidation of allylic alcohols. The selection of a specific oxidant depends on factors such as substrate sensitivity, desired scale, and safety considerations. Commonly used methods include chromium-based reagents like Pyridinium Chlorochromate (PCC), hypervalent iodine reagents such as Dess-Martin Periodinane (DMP), and DMSO-based oxidations like the Swern oxidation. The Oppenauer oxidation offers a metal-alkoxide-based alternative.

Table 1: Comparison of Common Methods for the Oxidation of Secondary Allylic Alcohols

Oxidizing Agent/MethodTypical ReagentsSolventReaction TimeTypical YieldNotes
Pyridinium Chlorochromate (PCC) Pyridinium chlorochromate, CeliteDichloromethane (DCM)2 - 4 hGood to ExcellentToxic chromium reagent; reaction is typically performed under anhydrous conditions.[1]
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneDichloromethane (DCM)0.5 - 2 hExcellentMild conditions, broad functional group tolerance; the reagent is shock-sensitive.[2][3][4][5][6]
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (Et3N)Dichloromethane (DCM)< 1 hExcellentRequires cryogenic temperatures (-78 °C); produces volatile and malodorous byproducts.[7][8][9][10]
Oppenauer Oxidation Aluminum isopropoxide, AcetoneToluene or BenzeneSeveral hoursGoodMild and selective for secondary alcohols; requires heating.[11]
Experimental Protocols for Oxidation

This protocol provides a general procedure for the oxidation of a secondary allylic alcohol to the corresponding ketone using Dess-Martin Periodinane.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) at room temperature, add Dess-Martin Periodinane (1.2-1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-methyl-1-penten-3-one.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Reaction Pathway for Oxidation

The oxidation of this compound proceeds through the conversion of the hydroxyl group into a better leaving group by the oxidizing agent, followed by an elimination reaction to form the carbon-oxygen double bond.

Oxidation_Pathway Substrate This compound Intermediate Chromate Ester / Periodinane Adduct / Alkoxysulfonium Salt Substrate->Intermediate [Oxidizing Agent] (e.g., PCC, DMP, Swern) Product 2-Methyl-1-penten-3-one Intermediate->Product Base-mediated Elimination

Caption: Generalized pathway for the oxidation of this compound.

Reduction of this compound

The reduction of this compound can proceed via two main pathways: chemoselective reduction of the carbon-carbon double bond to yield the saturated alcohol, 2-methyl-3-pentanol, or reduction of the carbonyl group of the corresponding ketone, 2-methyl-1-penten-3-one, back to the allylic alcohol.

Common Reducing Agents and their Reactivity

The choice of reducing agent determines the outcome of the reaction. Catalytic hydrogenation is typically employed for the reduction of the alkene, while hydride reagents are used for the reduction of the carbonyl group.

Table 2: Comparison of Common Methods for the Reduction of Allylic Alcohols and α,β-Unsaturated Ketones

Reduction TypeReducing Agent/MethodTypical ReagentsSolventProductTypical YieldNotes
Alkene Reduction Catalytic HydrogenationH₂, Pd/CEthanol (B145695) or Methanol (B129727)2-Methyl-3-pentanolHighCan sometimes lead to isomerization or reduction of other functional groups.[12]
Carbonyl Reduction (from Ketone) Sodium Borohydride (B1222165) (NaBH₄)Sodium borohydrideMethanol or EthanolThis compoundExcellentMild and selective for carbonyls over esters and amides.[13][14]
Carbonyl Reduction (from Ketone) Luche ReductionNaBH₄, Cerium(III) chloride (CeCl₃)MethanolThis compoundHigh to ExcellentHighly selective for 1,2-reduction of α,β-unsaturated ketones, minimizing conjugate addition.[15][16][17][18]
Experimental Protocols for Reduction

This protocol describes a general procedure for the reduction of the double bond in an allylic alcohol.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite®

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-3-pentanol.

  • Purify by distillation or column chromatography if necessary.

This protocol provides a method for the highly selective 1,2-reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol.

Materials:

  • 2-Methyl-1-penten-3-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-methyl-1-penten-3-one (1.0 eq) and CeCl₃·7H₂O (1.0-1.2 eq) in methanol at 0 °C (ice bath).

  • Stir the solution until the cerium salt is fully dissolved.

  • Add NaBH₄ (1.0-1.2 eq) portion-wise to the cooled solution. Vigorous gas evolution will be observed.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by flash column chromatography if needed.

Reaction Pathways for Reduction

The reduction pathways are distinct for the alkene and the corresponding ketone.

Reduction_Pathways cluster_alkene_reduction Alkene Reduction cluster_carbonyl_reduction Carbonyl Reduction Start_Alkene This compound Product_Alkane 2-Methyl-3-pentanol Start_Alkene->Product_Alkane H₂, Pd/C Start_Ketone 2-Methyl-1-penten-3-one Product_Alcohol This compound Start_Ketone->Product_Alcohol NaBH₄, CeCl₃ (Luche) or NaBH₄

Caption: Reaction pathways for the reduction of this compound and its corresponding ketone.

Experimental Workflow

A general workflow for conducting and analyzing the oxidation or reduction of this compound is outlined below.

Experimental_Workflow Start Start: This compound Reaction_Setup Reaction Setup: - Choose Oxidizing or Reducing Agent - Select Solvent and Conditions Start->Reaction_Setup Reaction Perform Reaction: - Monitor by TLC/GC-MS Reaction_Setup->Reaction Workup Aqueous Workup: - Quenching - Extraction Reaction->Workup Purification Purification: - Column Chromatography - Distillation Workup->Purification Analysis Characterization: - NMR, IR, MS Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: A typical experimental workflow for the transformation of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity can be precisely controlled through the judicious choice of oxidizing or reducing agents. This guide provides the necessary technical details, including comparative data and experimental protocols, to enable researchers to effectively utilize this compound in their synthetic endeavors. The chemoselective transformations of the alcohol and alkene functionalities open avenues for the construction of complex molecular architectures relevant to pharmaceutical and materials science. Careful consideration of reaction conditions and reagent selection is paramount to achieving high yields and selectivities in these transformations.

References

Methodological & Application

Application Note: Selective Synthesis of 2-Methyl-1-penten-3-ol from 2-Methyl-2,4-pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a protocol for the selective synthesis of 2-methyl-1-penten-3-ol, a valuable unsaturated alcohol intermediate, from 2-methyl-2,4-pentanediol. The primary method described is a vapor-phase catalytic dehydration over a cerium oxide (CeO₂) catalyst, which has been shown to selectively produce unsaturated alcohols.[1] Additionally, an alternative acid-catalyzed method leading to the isomeric product, 4-methyl-4-penten-2-ol, is presented for comparison to highlight the regioselectivity of the dehydration reaction. This note provides detailed experimental protocols, quantitative data where available, and a discussion of the reaction pathways.

Introduction

The selective dehydration of diols to unsaturated alcohols is a critical transformation in organic synthesis, providing access to versatile building blocks for the pharmaceutical and fine chemical industries. This compound is a particularly useful intermediate. This document outlines a robust and selective method for its synthesis from the readily available starting material, 2-methyl-2,4-pentanediol. The choice of catalyst and reaction conditions is paramount in achieving high selectivity towards the desired unsaturated alcohol and minimizing the formation of byproducts such as dienes and other isomeric unsaturated alcohols.

Reaction Pathway

The dehydration of 2-methyl-2,4-pentanediol can proceed via different pathways depending on the catalyst and reaction conditions. The desired transformation is the selective removal of a water molecule to form this compound.

G 2-Methyl-2,4-pentanediol 2-Methyl-2,4-pentanediol This compound This compound 2-Methyl-2,4-pentanediol->this compound CeO2 Catalyst (Vapor Phase) 4-Methyl-4-penten-2-ol 4-Methyl-4-penten-2-ol 2-Methyl-2,4-pentanediol->4-Methyl-4-penten-2-ol Acid Catalyst (Liquid Phase) Dienes Dienes This compound->Dienes Further Dehydration 4-Methyl-4-penten-2-ol->Dienes Further Dehydration

Figure 1: General reaction pathways for the dehydration of 2-methyl-2,4-pentanediol.

Experimental Protocols

Method A: Vapor-Phase Dehydration using Cerium Oxide (CeO₂) Catalyst

This protocol is based on the findings of Sato and coworkers, who demonstrated the selective conversion of 1,3-diols to unsaturated alcohols over a CeO₂ catalyst.[1]

3.1.1. Materials

  • 2-Methyl-2,4-pentanediol (99% purity)

  • Cerium (IV) oxide (CeO₂, high purity)

  • Nitrogen or Argon gas (high purity)

3.1.2. Equipment

  • Fixed-bed continuous flow reactor

  • Syringe pump

  • Tubular furnace with temperature controller

  • Condenser

  • Collection flask

  • Gas chromatograph (GC) for product analysis

3.1.3. Catalyst Preparation

Commercial high-purity CeO₂ can be used directly. For consistent results, it is recommended to calcine the catalyst at 500 °C for 3 hours in air prior to use.

3.1.4. Experimental Procedure

  • Pack the fixed-bed reactor with the CeO₂ catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 325 °C) under a continuous flow of inert gas (e.g., nitrogen or argon).

  • Introduce the 2-methyl-2,4-pentanediol into the reactor using a syringe pump at a controlled flow rate.

  • The reaction products are passed through a condenser and collected in a cooled flask.

  • Analyze the collected liquid product by gas chromatography (GC) to determine the conversion of the starting material and the selectivity for this compound.

G cluster_0 Reactant Delivery cluster_1 Reaction cluster_2 Product Collection & Analysis Syringe_Pump Syringe Pump with 2-Methyl-2,4-pentanediol Reactor Fixed-Bed Reactor with CeO2 Catalyst Syringe_Pump->Reactor Furnace Tubular Furnace (325 °C) Condenser Condenser Reactor->Condenser Collection_Flask Cooled Collection Flask Condenser->Collection_Flask GC_Analysis Gas Chromatography (GC) Analysis Collection_Flask->GC_Analysis

References

Application Notes and Protocols for the Synthesis of 2-Methyl-1-penten-3-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-penten-3-ol is a secondary alcohol and a valuable chiral building block in organic synthesis. Its structure, featuring both a hydroxyl group and a vinyl group, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The Grignard reaction provides a classic and effective method for the carbon-carbon bond formation required for its synthesis. This application note details the synthesis of this compound via the nucleophilic addition of an ethylmagnesium bromide Grignard reagent to acrolein.

Reaction Scheme

The synthesis proceeds through the nucleophilic attack of the ethyl group from ethylmagnesium bromide on the carbonyl carbon of acrolein. The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the final product, this compound.

Reaction: Ethylmagnesium Bromide + Acrolein → this compound

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name2-Methylpent-1-en-3-ol[1]
CAS Number2088-07-5[1]
Molecular FormulaC₆H₁₂O[1]
Molecular Weight100.16 g/mol [1]
Boiling Point117-118 °C (at 760 mmHg)
Density0.838 g/mL (at 25 °C)

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR Spectral data available.[1] Key shifts expected for vinyl, methyl, methylene, and alcohol protons.
¹³C NMR Spectral data available.[1] Key shifts expected for sp² and sp³ hybridized carbons.
IR (Infrared) Key peaks expected around 3300-3400 cm⁻¹ (O-H stretch), 3080 cm⁻¹ (=C-H stretch), 1645 cm⁻¹ (C=C stretch), and 1050 cm⁻¹ (C-O stretch).[2][3]
Mass Spec. Molecular ion peak (M+) expected at m/z = 100.[4]

Experimental Protocols

This protocol is adapted from general Grignard reaction procedures and should be performed by trained personnel in a well-ventilated fume hood. Strict anhydrous conditions are essential for the success of the Grignard reaction.

Materials and Reagents:

  • Magnesium turnings

  • Ethyl bromide

  • Acrolein (freshly distilled)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, separatory funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >100 °C for several hours and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place the magnesium turnings.

  • Initiation: Add a single crystal of iodine to the flask. In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed. Gentle warming with a heat gun may be necessary to start the reaction.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining ethyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.

Part 2: Reaction with Acrolein

  • Addition of Acrolein: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath. Prepare a solution of freshly distilled acrolein in anhydrous diethyl ether and add it to the dropping funnel. Add the acrolein solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

  • Reaction Completion: After the addition of acrolein is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and hydrolyze the magnesium alkoxide. This process is exothermic and may cause the ether to boil.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two to three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Mandatory Visualizations

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction cluster_workup Part 3: Work-up & Purification prep_start Dry Glassware & Assemble add_mg_i2 Add Mg Turnings & Iodine prep_start->add_mg_i2 add_etbr Add Ethyl Bromide Solution add_mg_i2->add_etbr reflux Reflux to Form EtMgBr add_etbr->reflux cool_grignard Cool Grignard Reagent to 0°C reflux->cool_grignard Use immediately add_acrolein Add Acrolein Solution cool_grignard->add_acrolein react_rt Stir at Room Temperature add_acrolein->react_rt quench Quench with aq. NH4Cl react_rt->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry purify Purify by Distillation wash_dry->purify final_product final_product purify->final_product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the Grignard reaction for this compound synthesis.

References

Application Note: Structural Elucidation of 2-Methyl-1-penten-3-ol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural elucidation of 2-Methyl-1-penten-3-ol. We provide predicted ¹H and ¹³C NMR data, including chemical shifts and coupling constants, to facilitate the unambiguous assignment of its molecular structure. Detailed experimental protocols for sample preparation and data acquisition for 1D and 2D NMR experiments are outlined. Furthermore, this note illustrates the logical workflow and key spectral correlations using Graphviz diagrams, offering a clear visual guide for researchers.

Introduction

This compound is a chiral allylic alcohol with applications in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds and flavor and fragrance agents. Accurate and unambiguous structural characterization is paramount for its use in these fields. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the complete chemical structure, including connectivity and stereochemistry, can be determined. This application note serves as a practical guide for the structural elucidation of this compound using NMR spectroscopy.

Predicted NMR Data

Due to the limited availability of public experimental NMR data for this compound, the following ¹H and ¹³C NMR data are based on established prediction algorithms and typical values for similar chemical environments. These values provide a reliable basis for spectral assignment.

Predicted ¹H and ¹³C NMR Data for this compound
Position Structure ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (ppm)
1=CH₂~4.95d~1.5 (geminal)~111.5
~4.85d~1.5 (geminal)
2=C(CH₃)----~145.0
3-CH(OH)-~4.10t~6.5~75.0
4-CH₂-~1.60m-~30.0
5-CH₃~0.90t~7.5~10.0
6 (Methyl)-CH₃~1.70s-~18.0
OH-OHvariablebr s--

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration, solvent, and temperature.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for small organic molecules.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

a. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0-12 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

b. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 0-220 ppm.

c. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings. A standard cosygpqf pulse program can be used.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. A standard hsqcedetgpsisp2.3 pulse program is suitable.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. A standard hmbcgplpndqf pulse program can be used.

Structural Elucidation Workflow & Signaling Pathways

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key 2D NMR correlations.

G Figure 1: Workflow for NMR-based Structural Elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample_Prep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Assign_Protons Assign ¹H Signals TwoD_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals Assign_Protons->Assign_Carbons Connectivity Establish Connectivity Assign_Carbons->Connectivity Structure_Validation Structure Validation Connectivity->Structure_Validation

Caption: Workflow for NMR-based Structural Elucidation.

G Figure 2: Key 2D NMR Correlations for this compound cluster_structure Molecular Structure cluster_correlations Correlations img H1 H-1 C1 C-1 H1->C1 HSQC C2 C-2 H1->C2 HMBC C3 C-3 H1->C3 HMBC H3 H-3 H4 H-4 H3->H4 COSY H3->C3 HSQC C5 C-5 H3->C5 HMBC H5 H-5 H4->H5 COSY C4 C-4 H4->C4 HSQC H5->C3 HMBC H5->C4 HMBC H5->C5 HSQC H6 H-6 H6->C1 HMBC H6->C2 HMBC H6->C3 HMBC C6 C-6 H6->C6 HSQC

Caption: Key 2D NMR Correlations for this compound.

Data Interpretation and Structural Assignment

  • ¹H NMR Spectrum: The ¹H NMR spectrum will show six distinct signals, excluding the solvent peak. The two olefinic protons at position 1 will appear as distinct signals due to their different chemical environments. The methine proton at position 3, being attached to the hydroxyl group, will be deshielded. The methyl group at position 6 will appear as a singlet, while the ethyl group protons at positions 4 and 5 will show characteristic splitting patterns (a multiplet and a triplet, respectively).

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will display six signals, corresponding to the six carbon atoms in the molecule. The olefinic carbons (C1 and C2) and the carbon bearing the hydroxyl group (C3) will be the most downfield signals.

  • COSY Spectrum: The COSY spectrum will reveal the proton-proton coupling network. Key correlations are expected between the H3 proton and the H4 protons, and between the H4 protons and the H5 protons, confirming the ethyl group attached to the chiral center.

  • HSQC Spectrum: The HSQC spectrum will correlate each proton signal with its directly attached carbon. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

  • HMBC Spectrum: The HMBC spectrum is crucial for establishing the overall carbon framework by identifying long-range (2- and 3-bond) correlations. Key HMBC correlations would include:

    • Correlations from the olefinic H1 protons to C2 and C3.

    • Correlations from the methyl H6 protons to C1, C2, and C3.

    • Correlations from the H3 proton to C5.

    • Correlations from the H5 protons to C3 and C4.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By systematically applying a series of 1D and 2D NMR experiments and interpreting the resulting spectra, a complete and confident structural assignment can be achieved. The predicted data and protocols provided in this application note offer a valuable resource for researchers working with this compound, facilitating its identification and characterization in various scientific and industrial applications.

Application of 2-Methyl-1-penten-3-ol in Fragrance and Flavor Industries: A Review and General Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Not Recommended for Use

Contrary to the interest in its application, current industry data indicates that 2-Methyl-1-penten-3-ol is not recommended for use in fragrance or flavor applications .[1][2] While the precise reasons for this are not explicitly detailed in publicly available literature, the absence of a FEMA GRAS (Generally Recognized as Safe) status and the explicit "not for flavor use" and "not for fragrance use" recommendations from chemical suppliers suggest potential concerns regarding its organoleptic profile, safety, or stability.[1][2]

This document, therefore, serves not as an application note for this compound, but as a guide for researchers and developers. It will provide information on closely related and approved molecules, along with general experimental protocols for the evaluation of fragrance and flavor compounds.

Alternative Compounds with Applications in Fragrance and Flavor

Several isomers and structurally similar compounds to this compound are utilized in the industry. Below is a summary of their properties and applications.

CompoundCAS NumberFEMA GRAS NumberOrganoleptic ProfileTypical ApplicationsRecommended Usage Levels
1-Penten-3-ol 616-25-13584Odor: Green, ethereal, horseradish, radish, chrysanthemum, vegetable, tropical, fruity.[3] Flavor: Butter, fish, green, oxidized, wet earth.[4]Used for a "green lift" in banana, cucumber, melon, horseradish, strawberry, and tomato flavors. Also used in fragrance accords for cucumber, melon, berry, and vegetables.[3]Up to 0.5000% in fragrance concentrate.[3]
2-Methyl-3-buten-2-ol 115-18-4Not explicitly listed, but evaluated by EFSA.Odor: Herbal.[5]Used as a fragrance and flavoring agent.[5][6]Up to 0.0500% in the fragrance concentrate.[5]

Experimental Protocols for Fragrance and Flavor Evaluation

The following are detailed methodologies for key experiments in the fragrance and flavor industries. These are general protocols and would need to be adapted for specific compounds and applications.

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

GC-O is a technique that combines gas chromatography with human sensory assessment to identify aroma-active compounds in a sample.[7][8][9]

Objective: To separate and identify the volatile compounds in a sample and determine their individual contribution to the overall aroma.

Methodology:

  • Sample Preparation:

    • For liquid samples (e.g., essential oils, flavor extracts), dilute with a suitable solvent (e.g., ethanol, dichloromethane).

    • For solid samples (e.g., food products), use headspace sampling (HS) or solid-phase microextraction (SPME) to capture the volatile compounds.[10]

  • Gas Chromatography (GC) Separation:

    • Inject the prepared sample into a gas chromatograph equipped with a capillary column appropriate for separating volatile compounds.

    • The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.

  • Olfactory Detection:

    • The effluent from the GC column is split between a standard detector (e.g., Mass Spectrometer - MS, Flame Ionization Detector - FID) and a heated sniffing port.[7]

    • A trained sensory panelist or "assessor" sniffs the effluent at the sniffing port and records the time, intensity, and description of each aroma detected.[9]

  • Data Analysis:

    • The data from the chemical detector (MS or FID) is correlated with the sensory data from the olfactometry.[7]

    • This allows for the identification of the specific chemical compounds responsible for the perceived aromas.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample (Liquid or Solid) Dilution Dilution/Extraction Sample->Dilution HS_SPME Headspace/SPME Sample->HS_SPME GC Gas Chromatograph Dilution->GC HS_SPME->GC Splitter Column Effluent Splitter GC->Splitter MS_FID Detector (MS/FID) Splitter->MS_FID Sniffing_Port Olfactory Port Splitter->Sniffing_Port Chemical_Data Chemical Data MS_FID->Chemical_Data Sensory_Data Sensory Data Sniffing_Port->Sensory_Data Correlation Data Correlation & Identification Chemical_Data->Correlation Sensory_Data->Correlation

Gas Chromatography-Olfactometry (GC-O) Workflow.
Fragrance and Flavor Stability Testing

Stability testing is crucial to ensure that a fragrance or flavor maintains its intended character and quality over the shelf-life of the product.[11]

Objective: To evaluate the physical and chemical stability of a fragrance or flavor compound in a product base under various environmental conditions.

Methodology:

  • Sample Preparation:

    • Incorporate the fragrance or flavor compound into the product base (e.g., lotion, beverage, candle wax) at the desired concentration.

    • Prepare a control sample of the product base without the fragrance or flavor.

  • Storage Conditions:

    • Store samples under a range of conditions to simulate shelf-life and potential stressors.[11][12] This typically includes:

      • Accelerated Aging: Elevated temperatures (e.g., 40°C, 50°C) to speed up chemical reactions.[11]

      • Real-Time Aging: Controlled room temperature (e.g., 25°C) over a longer period.[12]

      • Light Exposure: Exposure to UV and visible light to assess photodegradation.[11]

      • Freeze-Thaw Cycles: Cycling between freezing and thawing to assess physical stability.[11][12]

  • Evaluation Intervals:

    • Samples are evaluated at predetermined time points (e.g., 1, 2, 4, 8, 12 weeks for accelerated testing).

  • Analytical and Sensory Evaluation:

    • Physical Evaluation: Assess changes in color, clarity, viscosity, and phase separation.

    • Chemical Evaluation: Use techniques like GC-MS to quantify the concentration of the fragrance or flavor compounds and identify any degradation products.

    • Sensory Evaluation: A trained sensory panel evaluates the odor and/or taste of the samples compared to a fresh standard to detect any changes in character or intensity.

Stability_Testing_Workflow cluster_storage Storage Conditions cluster_analysis Analysis Prep Sample Preparation (Compound in Product Base) Accelerated Accelerated Aging (High Temp) Prep->Accelerated RealTime Real-Time Aging (Room Temp) Prep->RealTime Light Light Exposure (UV/Visible) Prep->Light FreezeThaw Freeze-Thaw Cycles Prep->FreezeThaw Evaluation Periodic Evaluation Accelerated->Evaluation RealTime->Evaluation Light->Evaluation FreezeThaw->Evaluation Physical Physical Assessment (Color, Viscosity) Evaluation->Physical Chemical Chemical Analysis (GC-MS) Evaluation->Chemical Sensory Sensory Evaluation Evaluation->Sensory Report Stability Report Physical->Report Chemical->Report Sensory->Report

Fragrance and Flavor Stability Testing Workflow.
Sensory Panel Evaluation

Sensory panels are used to obtain descriptive and quantitative data on the organoleptic properties of a fragrance or flavor.[13][14]

Objective: To characterize and quantify the sensory attributes of a compound or finished product.

Methodology:

  • Panelist Selection and Training:

    • Recruit and screen individuals for their sensory acuity (ability to detect and describe tastes and smells).

    • Train the selected panelists (typically 8-12 individuals) to recognize and rate the intensity of specific sensory attributes using a standardized vocabulary and reference standards.

  • Sample Preparation and Presentation:

    • Prepare samples in a consistent and controlled manner. For flavors, this often involves incorporating them into a neutral base (e.g., sugar water, unsalted crackers).

    • Present samples to panelists in a controlled environment (sensory booths with controlled lighting and air circulation) to minimize bias. Samples are typically coded with random numbers.

  • Evaluation Procedure:

    • Panelists evaluate the samples one at a time and rate the intensity of various attributes (e.g., fruity, floral, green, sweet, bitter) on a structured scale (e.g., a 15-point scale).

  • Data Analysis:

    • The data from the panelists is collected and statistically analyzed to determine the sensory profile of the sample.

    • Techniques like Quantitative Descriptive Analysis (QDA) are used to create a sensory map of the product.

Sensory_Panel_Logic cluster_setup Setup cluster_evaluation Evaluation cluster_output Output Panel Trained Sensory Panel Booth Individual Sensory Booths Panel->Booth Sample Controlled Sample Preparation Sample->Booth Rating Rating of Sensory Attributes Booth->Rating Data Data Collection & Statistical Analysis Rating->Data Profile Quantitative Sensory Profile Data->Profile

Logical Flow of a Sensory Panel Evaluation.

References

Application Notes and Protocols for Stereoselective Synthesis Using 2-Methyl-1-penten-3-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-penten-3-ol is a valuable chiral building block in organic synthesis. Its stereogenic center at the C-3 position provides a foundation for the stereocontrolled introduction of new chiral centers in more complex molecules. This tertiary allylic alcohol is a versatile precursor for the synthesis of a variety of organic compounds, including natural products and pharmacologically active molecules. The strategic use of either the (R)- or (S)-enantiomer of this compound allows for the asymmetric synthesis of target molecules with high levels of stereochemical purity. These application notes provide an overview of key stereoselective transformations and detailed protocols for the use of this compound in stereoselective synthesis.

Data Presentation: Stereoselective Transformations

The following tables summarize quantitative data for key stereoselective reactions involving derivatives of this compound and related chiral allylic alcohols.

Table 1: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol

SubstrateReagentSolventTemp (°C)Diastereomeric Ratio (syn:anti)Yield (%)Reference
(Z)-3-penten-2-olZn-Cu, CH₂I₂EtherRT>200:1-[1]
(E)-3-penten-2-olZn-Cu, CH₂I₂EtherRT<2:1-[1]
(E)-3-penten-2-olEtZnCH₂ICH₂Cl₂RT>20:1-[1]

Table 2: Rhenium-Catalyzed[1][2]-Allylic Alcohol Transposition

SubstrateCatalyst (mol%)AcetalDiastereoselectivity (syn:anti)Yield (%)Reference
(E)-δ-hydroxymethyl-anti-homoallylic alcoholRe₂O₇ (1)2,2-dimethoxypropane>20:172-96
(Z)-δ-hydroxymethyl-anti-homoallylic alcoholRe₂O₇ (1)2,2-dimethoxypropane>20:172-96
(E)-δ-hydroxymethyl-syn-homoallylic alcoholRe₂O₇ (1)2,2-dimethoxypropane>20:172-96

Experimental Protocols

Protocol 1: Protection of (S)-2-Methyl-1-penten-3-ol with Methoxyethoxymethyl (MEM) Chloride

This protocol describes the protection of the hydroxyl group of (S)-2-Methyl-1-penten-3-ol, a necessary step before subsequent stereoselective transformations.

Materials:

  • (S)-2-Methyl-1-penten-3-ol

  • 1,2-Dichloroethane (DCE), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methoxyethoxymethyl chloride (MEM-Cl)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-2-Methyl-1-penten-3-ol (1.0 equiv) and anhydrous DCE (to make a 0.3 M solution).

  • Cool the flask to 0 °C in an ice bath.

  • Add DIPEA (2.0 equiv) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add MEM-Cl (1.1 equiv) dropwise to the reaction mixture.

  • Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous NH₄Cl solution.

  • Separate the aqueous layer and extract it with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the MEM-protected (S)-2-Methyl-1-penten-3-ol.

Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of MEM-protected (S)-2-Methyl-1-penten-3-ol

This protocol details the diastereoselective cyclopropanation of the protected chiral allylic alcohol, a key step in introducing a cyclopropane (B1198618) ring with high stereocontrol. The hydroxyl-directing effect in Simmons-Smith reactions typically leads to the formation of the syn-diastereomer.

Materials:

  • MEM-protected (S)-2-Methyl-1-penten-3-ol

  • Diethyl ether or Dichloromethane (CH₂Cl₂), anhydrous

  • Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Zn-Cu couple (2.2 equiv).

  • Add anhydrous diethyl ether or CH₂Cl₂ to the flask.

  • Add CH₂I₂ (2.2 equiv) to the stirred suspension. A gentle reflux may be observed, indicating the formation of the zinc carbenoid.

  • After the initial reaction subsides, add a solution of MEM-protected (S)-2-Methyl-1-penten-3-ol (1.0 equiv) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of celite to remove the zinc salts, washing the pad with diethyl ether or CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired cyclopropanated product.

Visualization of Workflows and Concepts

The following diagrams illustrate key concepts and workflows in stereoselective synthesis using chiral building blocks.

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Product start Chiral this compound protection Protection of Hydroxyl Group (e.g., MEM-Cl) start->protection Protocol 1 reaction Diastereoselective Reaction (e.g., Simmons-Smith Cyclopropanation) protection->reaction Protocol 2 deprotection Deprotection reaction->deprotection product Enantioenriched Target Molecule deprotection->product

Caption: Experimental workflow for the utilization of this compound.

logical_relationship cluster_concept Core Concept cluster_strategy Synthetic Strategy cluster_outcome Outcome title Stereocontrol in Synthesis chiral_pool Chiral Pool (Starting with an enantiopure building block like this compound) substrate_control Substrate-Controlled Stereoselection (Existing stereocenter directs the formation of new stereocenters) chiral_pool->substrate_control enables diastereoselectivity High Diastereoselectivity (Preferential formation of one diastereomer) substrate_control->diastereoselectivity leads to enantiopurity Preservation of Enantiopurity substrate_control->enantiopurity maintains

Caption: Logical relationship of stereocontrol in synthesis.

References

Application Notes and Protocols for the Catalytic Conversion of 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic conversion of 2-Methyl-1-penten-3-ol into various valuable compounds. The following sections describe procedures for isomerization/oxidation to a ketone, selective hydrogenation to a saturated alcohol, and dehydration to a conjugated diene.

Catalytic Isomerization and Oxidation to 2-Methyl-pentan-3-one

The conversion of the secondary allylic alcohol, this compound, to the saturated ketone, 2-Methyl-pentan-3-one, can be achieved through a one-pot isomerization-hydrogenation process. This reaction is catalyzed by transition metal complexes that facilitate the migration of the carbon-carbon double bond, followed by the tautomerization of the resulting enol to the more stable ketone. Subsequent hydrogenation of the transient unsaturated ketone intermediate under the same catalytic system yields the final saturated ketone.

Experimental Protocol: Isomerization-Hydrogenation to 2-Methyl-pentan-3-one

Materials:

  • This compound

  • Ruthenium catalyst, e.g., [Ru(p-cymene)Cl₂]₂ or a similar Ru(II) complex

  • Hydrogen gas (H₂)

  • Anhydrous toluene (B28343)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium catalyst in anhydrous toluene to a final concentration of 0.1-1 mol%.

  • Reaction Setup: To the catalyst solution, add this compound (1 equivalent).

  • Reaction Conditions: Pressurize the flask with hydrogen gas (1-10 bar) and stir the reaction mixture vigorously. Heat the reaction to a temperature between 80-120 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS. The disappearance of the starting material and the appearance of the product, 2-Methyl-pentan-3-one, will be observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. The catalyst can be removed by filtration through a short plug of silica (B1680970) gel. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by distillation or column chromatography to obtain pure 2-Methyl-pentan-3-one.

Data Presentation:

Catalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity for 2-Methyl-pentan-3-one (%)
0.5510012>95>90
1.0101206>99>95

Logical Relationship: Isomerization-Oxidation Pathway

isomerization_oxidation start This compound intermediate Isomerization (Ru-catalyzed) start->intermediate enol Enol Intermediate intermediate->enol ketone 2-Methyl-1-penten-3-one enol->ketone Tautomerization product 2-Methyl-pentan-3-one ketone->product Hydrogenation

Caption: Isomerization of this compound to its ketone.

Selective Hydrogenation to 2-Methyl-pentan-3-ol

The selective hydrogenation of the carbon-carbon double bond in this compound, without affecting the hydroxyl group, yields the saturated alcohol 2-Methyl-pentan-3-ol. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on a solid support, under a hydrogen atmosphere.

Experimental Protocol: Selective Hydrogenation

Materials:

  • This compound

  • Palladium on activated carbon (5% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or a similar high-pressure reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve this compound (1 equivalent) in a suitable solvent like ethanol.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution (typically 1-5% by weight of the substrate).

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar) and begin vigorous stirring. The reaction is typically carried out at room temperature.

  • Monitoring the Reaction: The reaction progress can be monitored by observing the uptake of hydrogen. Alternatively, the reaction can be monitored by GC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the reactor. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude 2-Methyl-pentan-3-ol. The product can be further purified by distillation if necessary.

Data Presentation:

CatalystH₂ Pressure (bar)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity for 2-Methyl-pentan-3-ol (%)
5% Pd/C1254>99>98
5% Pd/C5252>99>99

Experimental Workflow: Selective Hydrogenation

hydrogenation_workflow start Dissolve this compound in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Pressurize with H₂ and Stir add_catalyst->hydrogenate monitor Monitor Reaction (H₂ uptake / GC-MS) hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter evaporate Evaporate Solvent filter->evaporate product 2-Methyl-pentan-3-ol evaporate->product

Caption: Workflow for the selective hydrogenation of this compound.

Dehydration to 2-Methyl-1,3-pentadiene

The dehydration of this compound can lead to the formation of conjugated dienes, which are valuable building blocks in organic synthesis. A highly regio- and stereoselective method for the dehydration of allylic alcohols has been recently developed.[1][2] This method utilizes a combination of potassium tert-butoxide and potassium 2,2-difluoroacetate to promote a 1,4-syn-elimination of water.

Experimental Protocol: Dehydration to Conjugated Dienes

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Potassium 2,2-difluoroacetate

  • Anhydrous 1,4-dioxane (B91453)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, add potassium 2,2-difluoroacetate (1.5 equivalents) and potassium tert-butoxide (1.5 equivalents).

  • Solvent and Substrate Addition: Add anhydrous 1,4-dioxane to the Schlenk tube, followed by the addition of this compound (1 equivalent).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C).

  • Monitoring the Reaction: Monitor the reaction progress by GC-MS analysis of aliquots taken from the reaction mixture.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-Methyl-1,3-pentadiene, can be purified by distillation.

Data Presentation:

Base/AdditiveTemperature (°C)Reaction Time (h)Conversion (%)Yield of 2-Methyl-1,3-pentadiene (%)
t-BuOK / K-difluoroacetate8012>90~85
t-BuOK / K-difluoroacetate1006>95~90

Signaling Pathway: Dehydration Mechanism

dehydration_pathway start This compound intermediate Formation of Allyloxide & Acetal Intermediate start->intermediate t-BuOK, K-difluoroacetate elimination Base-promoted 1,4-syn-Elimination intermediate->elimination product 2-Methyl-1,3-pentadiene elimination->product Release of H₂O

Caption: Proposed mechanism for the dehydration of this compound.

References

Application Notes and Protocols for the Oxidation of 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical oxidation of 2-methyl-1-penten-3-ol. This versatile allylic alcohol can be selectively oxidized to the corresponding α,β-unsaturated ketone, 2-methyl-1-penten-3-one, a valuable intermediate in organic synthesis. Alternatively, oxidative cleavage of the carbon-carbon double bond can yield carboxylic acids. The choice of oxidant and reaction conditions dictates the transformation, allowing for tailored synthetic strategies.

Introduction

This compound is a chiral allylic alcohol that serves as a building block in the synthesis of complex organic molecules, including natural products. The ability to selectively oxidize the hydroxyl group to a ketone or to cleave the olefin to produce carboxylic acids is crucial for its utility in multi-step syntheses. This note details established protocols for these transformations, providing quantitative data where available to aid in the selection of the most appropriate method for a given synthetic goal.

Oxidation to 2-Methyl-1-penten-3-one (α,β-Unsaturated Ketone)

The selective oxidation of the secondary alcohol in this compound to a ketone, while preserving the adjacent double bond, can be achieved using various mild oxidizing agents. Common methods include the use of manganese dioxide (MnO₂), Swern oxidation, and Dess-Martin periodinane (DMP) oxidation. A less common but effective method involves the use of potassium ferrate(VI).

Data Summary: Oxidation to Ketone
MethodReagent(s)SolventReaction TimeYield (%)Purity/Notes
Potassium Ferrate(VI)K₂FeO₄ on K10 Montmorillonite (B579905) ClayToluene24 hours67%[1]Product is 2-methyl-1-penten-3-one.[1]
Manganese DioxideActivated MnO₂Dichloromethane (B109758)Varies (typically several hours to overnight)Not specified for this substrate, but generally high for allylic alcohols.High chemoselectivity for allylic alcohols.
Swern OxidationOxalyl Chloride, DMSO, Triethylamine (B128534)Dichloromethane< 1 hourNot specified for this substrate, but typically high-yielding.Requires low temperatures (-78 °C) and produces malodorous dimethyl sulfide.
Dess-Martin PeriodinaneDMPDichloromethane0.5 - 2 hoursNot specified for this substrate, but generally high-yielding.[2]Mild conditions, room temperature reaction.[2]

Oxidative Cleavage to Carboxylic Acids

Oxidative cleavage of the double bond in this compound results in the formation of carboxylic acids. This transformation can be accomplished using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄).

Data Summary: Oxidative Cleavage to Carboxylic Acids
MethodReagent(s)SolventKey Intermediate/ProductYield (%)Purity/Notes
Ozonolysis1. O₃, 2. Oxidative workup (e.g., H₂O₂)Methanol (B129727)/DichloromethaneR-benzyloxy ketone (from benzyl-protected starting material)72% (overall from benzylated alcohol)[3]Requires careful monitoring to avoid over-oxidation.[3]
Potassium PermanganateKMnO₄ (hot, concentrated)Water/co-solventButanoic acid and CO₂ (expected)Not specified for this substrate.Harsh conditions may not be suitable for sensitive substrates.

Experimental Protocols

Protocol 1: Oxidation to 2-Methyl-1-penten-3-one using Potassium Ferrate(VI)

This protocol is based on a reported procedure for the oxidation of this compound.[1]

Materials:

  • This compound

  • Potassium ferrate(VI) (K₂FeO₄) on K10 Montmorillonite Clay

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a stirred solution of this compound in toluene, add the K₂FeO₄ on K10 montmorillonite clay.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the solid support.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-methyl-1-penten-3-one.

Protocol 2: General Procedure for Swern Oxidation of Allylic Alcohols

This is a general protocol adaptable for the oxidation of this compound.[4]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine to the reaction mixture, and allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Dess-Martin Periodinane (DMP) Oxidation

This is a general protocol suitable for the oxidation of this compound.[3]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (optional, as a buffer)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane to the solution at room temperature. If the substrate is acid-sensitive, sodium bicarbonate can be added as a buffer.[3]

  • Stir the reaction mixture at room temperature for 0.5 to 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Oxidative Cleavage via Ozonolysis (adapted from a multi-step synthesis)[3]

This protocol is adapted from a procedure where the benzyl (B1604629) ether of (S)-2-methyl-1-penten-3-ol was subjected to ozonolysis.

Materials:

  • This compound (or its protected form)

  • Ozone (O₃) generated from an ozone generator

  • Methanol/Dichloromethane

  • Oxidative workup reagent (e.g., hydrogen peroxide)

  • Low-temperature bath

Procedure:

  • Dissolve the starting material in a mixture of methanol and dichloromethane and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Perform an oxidative workup by adding an oxidizing agent such as hydrogen peroxide.

  • Allow the reaction to warm to room temperature.

  • Perform a suitable aqueous workup to isolate the carboxylic acid product(s).

  • Purify the product(s) by appropriate methods, such as extraction and chromatography.

Visualizations

OxidationPathways cluster_start Starting Material cluster_ketone Oxidation to Ketone cluster_cleavage Oxidative Cleavage 2_Methyl_1_penten_3_ol This compound Ketone 2-Methyl-1-penten-3-one 2_Methyl_1_penten_3_ol->Ketone Mild Oxidants (K2FeO4, MnO2, Swern, DMP) Carboxylic_Acids Butanoic Acid + Formaldehyde 2_Methyl_1_penten_3_ol->Carboxylic_Acids Strong Oxidants (O3, KMnO4)

Caption: Reaction pathways for the oxidation of this compound.

ExperimentalWorkflow_Swern cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification Activate_DMSO Activate DMSO with Oxalyl Chloride in DCM at -78°C Add_Alcohol Add this compound solution at -78°C Activate_DMSO->Add_Alcohol Add_Base Add Triethylamine and warm to room temperature Add_Alcohol->Add_Base Quench_Extract Quench with water and extract with DCM Add_Base->Quench_Extract Wash Wash organic layers Quench_Extract->Wash Dry_Concentrate Dry, filter, and concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for Swern oxidation.

References

Application Notes and Protocols for the Hydrogenation of 2-Methyl-1-penten-3-ol to Saturated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic hydrogenation of 2-methyl-1-penten-3-ol to its corresponding saturated alcohol, 2-methyl-3-pentanol (B165387). The protocols described herein are based on established methods for the hydrogenation of allylic alcohols and can be adapted for various research and development applications, including the synthesis of pharmaceutical intermediates and other fine chemicals. Three common catalytic systems are presented: Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel.

Introduction

The hydrogenation of allylic alcohols is a fundamental transformation in organic synthesis, yielding saturated alcohols that are valuable building blocks. This compound, an unsaturated alcohol, can be reduced to 2-methyl-3-pentanol through the addition of hydrogen across the carbon-carbon double bond. This reaction is typically achieved through heterogeneous catalysis, employing a solid catalyst in the presence of hydrogen gas or a hydrogen donor. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Catalytic Systems and Reaction Parameters

The selection of an appropriate catalyst is crucial for the successful hydrogenation of this compound. Below is a summary of commonly used catalysts and typical reaction conditions.

CatalystCatalyst Loading (w/w)Substrate Concentration (mM)SolventHydrogen SourceTemperature (°C)Pressure (atm)Reaction Time (h)Typical Yield (%)
10% Pd/C~1-10%20-100Ethanol, Ethyl Acetate, WaterH₂ gas20-25 (Room Temp.)116-24>95
5% Pt/C~1-10%20-100Ethanol, WaterH₂ gas20-25 (Room Temp.)124High
Raney Nickel~2.5:1 (catalyst:substrate)Neat or in solutionIsopropanol (B130326)Isopropanol (Transfer Hydrogenation)Reflux (~82)Atmospheric1-4>90

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the hydrogenation of this compound using 10% Pd/C as the catalyst and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate (ACS grade)

  • Hydrogen gas (high purity)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 50.1 mg).

  • Add the solvent (e.g., 3 mL of ethyl acetate) to dissolve the substrate.[1]

  • Carefully add 10% Pd/C catalyst (e.g., 20 mg).[1]

  • Seal the flask with a septum and purge the vessel with nitrogen or argon gas.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C) under a hydrogen atmosphere (1 atm) for 16-24 hours.[1]

  • Upon completion (monitored by TLC or GC-MS), carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, 2-methyl-3-pentanol.

  • The crude product can be purified by distillation or column chromatography if necessary.

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A 1. Add this compound to Reaction Vessel B 2. Add Solvent (e.g., Ethanol) A->B C 3. Add Catalyst (e.g., 10% Pd/C) B->C D 4. Purge with Inert Gas, then H₂ C->D E 5. Stir at Room Temperature under H₂ atmosphere D->E F 6. Filter to Remove Catalyst E->F G 7. Concentrate Filtrate F->G H 8. Purify Product (e.g., Distillation) G->H

Protocol 2: Hydrogenation using Platinum on Carbon (Pt/C) in an Aqueous System

This protocol is adapted from a general procedure for the hydrogenation of allylic alcohols in water, which can be beneficial for greener chemistry applications.[2]

Materials:

  • This compound

  • 5% Platinum on Carbon (Pt/C)

  • Deionized water

  • Hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • In a hydrogenation vessel equipped with a magnetic stir bar, suspend 5% Pt/C (e.g., 4 mg for a 0.3 mmol scale reaction) in deionized water (e.g., 15 mL).[2]

  • Add this compound (0.3 mmol, 30.1 mg) to the suspension.[2]

  • Seal the vessel and purge with nitrogen or argon, followed by evacuation and backfilling with hydrogen gas (three cycles).

  • Stir the reaction mixture vigorously at room temperature (20 °C) under a static hydrogen atmosphere (1 atm) for 24 hours.[2]

  • After the reaction is complete, vent the hydrogen and filter the mixture to remove the Pt/C catalyst.

  • The aqueous filtrate can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the product.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methyl-3-pentanol.

Protocol 3: Transfer Hydrogenation using Raney Nickel

This protocol utilizes isopropanol as both the solvent and the hydrogen donor in a transfer hydrogenation reaction, avoiding the need for high-pressure hydrogen gas.

Materials:

  • This compound

  • Raney Nickel (activated, as a slurry in water or ethanol)

  • Isopropanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Prior to use, the Raney Nickel slurry should be washed several times with isopropanol to remove the storage solvent. Caution: Raney Nickel is pyrophoric when dry and must be handled with care under a liquid.[3]

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the washed Raney Nickel (e.g., 5 g for a 2 g substrate scale).[3]

  • Add isopropanol (e.g., 30 mL) to the flask.[3]

  • Add this compound (2 g) to the suspension.[3]

  • Heat the mixture to reflux with vigorous stirring for 1-4 hours. The reaction progress can be monitored by GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully decant the isopropanol solution from the Raney Nickel catalyst. The catalyst can be washed with additional isopropanol.

  • Filter the combined isopropanol solution through a pad of Celite to remove any fine catalyst particles.

  • Remove the isopropanol and the acetone (B3395972) byproduct under reduced pressure to yield the crude 2-methyl-3-pentanol. Further purification can be achieved by distillation.

Logical_Relationship cluster_conditions Reaction Conditions Start This compound Process Catalytic Hydrogenation Start->Process End 2-Methyl-3-pentanol Process->End Catalyst Catalyst (Pd/C, Pt/C, Raney Ni) Catalyst->Process HSource Hydrogen Source (H₂ gas or Isopropanol) HSource->Process Solvent Solvent (Ethanol, Water, etc.) Solvent->Process Temp Temperature & Pressure Temp->Process

Safety Precautions

  • Hydrogen gas is highly flammable and should be handled with extreme care in a well-ventilated fume hood. Ensure all equipment is properly grounded to prevent static discharge.

  • Raney Nickel is pyrophoric and may ignite if allowed to dry in the air. Always handle it as a slurry under a solvent.

  • Palladium and platinum catalysts are flammable and can catalyze the ignition of flammable solvents in the presence of air. Handle with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

References

Application Notes and Protocols for the Derivatization of 2-Methyl-1-penten-3-ol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 2-Methyl-1-penten-3-ol, a chiral allylic alcohol, for enhanced analytical detection and separation by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a volatile organic compound with a chiral center, making its analysis relevant in various fields, including flavor and fragrance, organic synthesis, and metabolomics. Direct analysis of this alcohol can be challenging due to its polarity, which may lead to poor peak shape and tailing in gas chromatography, and its lack of a strong chromophore, which limits its detection by UV-Vis detectors in HPLC.[1] Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more easily detectable derivative.[2] This note details protocols for silylation and acylation for GC-MS analysis, including a method for chiral separation, and acylation for HPLC-UV analysis.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Derivatization for GC-MS analysis aims to increase the volatility and thermal stability of this compound, leading to improved chromatographic peak shape and sensitivity.[2] The two most common methods for derivatizing hydroxyl groups are silylation and acylation.[1]

Application Note 1: Silylation of this compound using MSTFA

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a versatile and widely used silylating reagent that produces volatile by-products, minimizing interference in the chromatogram.[3]

Workflow for Silylation of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound in Aprotic Solvent Dry Evaporate to Dryness (if necessary) Sample->Dry Add_MSTFA Add MSTFA (and Pyridine) Dry->Add_MSTFA React Heat at 60-70°C Add_MSTFA->React GCMS Inject into GC-MS React->GCMS Data Data Acquisition GCMS->Data

Caption: Silylation workflow for GC-MS analysis.

Experimental Protocol: Silylation with MSTFA

  • Sample Preparation:

    • If the sample is in a protic solvent (e.g., methanol, water), evaporate a known volume (e.g., 1 mL) to complete dryness under a gentle stream of nitrogen at room temperature.[4] The presence of water will deactivate the silylating reagent.[5]

    • If the sample is in an aprotic solvent (e.g., hexane (B92381), dichloromethane), ensure the solvent is anhydrous. A concentration of approximately 1 mg/mL of this compound is a good starting point.

  • Derivatization Reaction:

    • To the dried sample or 100 µL of the sample solution in an aprotic solvent in a 2 mL GC vial, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of pyridine (B92270) (as a catalyst).[4]

    • Tightly cap the vial and vortex for 10-20 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven.[4][5]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection. If necessary, dilute the sample with an anhydrous aprotic solvent like hexane or ethyl acetate.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Quantitative Data (Representative)

CompoundRetention Time (min) (Underivatized)Retention Time (min) (TMS Derivative)Key Mass Fragments (m/z) of TMS Derivative
This compound~5.2~4.5157 [M-15], 129, 117, 73

Note: Retention times are estimates and will vary depending on the specific GC column and conditions. Mass fragments are predicted based on the structure of the TMS ether.

Application Note 2: Chiral Analysis by Acylation and Chiral GC Column

Due to the chiral nature of this compound, separating its enantiomers is often necessary. This can be achieved by derivatizing the alcohol with an acylating agent and using a chiral GC column. Trifluoroacetic anhydride (B1165640) (TFAA) is a common reagent for this purpose, as it creates volatile derivatives.[6]

Workflow for Chiral Derivatization and Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Racemic this compound in Dichloromethane Add_TFAA Add Trifluoroacetic Anhydride (TFAA) Sample->Add_TFAA React Heat at 100°C Add_TFAA->React Chiral_GCMS Inject into Chiral GC-MS React->Chiral_GCMS Data Enantiomer Separation Chiral_GCMS->Data

Caption: Chiral analysis workflow using acylation.

Experimental Protocol: Acylation with TFAA for Chiral GC Analysis

  • Sample Preparation:

    • Place 1-5 mg of the this compound sample in a GC vial and ensure it is completely dry.[7]

    • Add 100 µL of anhydrous dichloromethane.

  • Derivatization Reaction:

    • Add 50 µL of trifluoroacetic anhydride (TFAA).[7]

    • Tightly cap the vial and heat at 100°C for 30 minutes.[7]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample can be directly injected or diluted with dichloromethane.

    • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a chiral capillary column (e.g., CP Chirasil-DEX CB).[6]

Quantitative Data (Representative)

EnantiomerRetention Time (min) (TFA Derivative)Key Mass Fragments (m/z) of TFA Derivative
(R)-2-Methyl-1-penten-3-ol~6.8196 [M], 167, 127, 69
(S)-2-Methyl-1-penten-3-ol~7.1196 [M], 167, 127, 69

Note: The elution order of enantiomers depends on the specific chiral stationary phase and analytical conditions. The provided retention times are for illustrative purposes.

Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is employed to introduce a chromophore into the this compound molecule, enabling sensitive detection by UV-Vis detectors.[8]

Application Note 3: Acylation with Benzoyl Chloride for HPLC-UV Detection

Benzoyl chloride reacts with alcohols to form benzoate (B1203000) esters, which possess a strong UV chromophore, significantly enhancing detection sensitivity.[9]

Workflow for HPLC Derivatization and Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound in Acetonitrile (B52724) Add_Reagents Add Sodium Carbonate & Benzoyl Chloride Sample->Add_Reagents React React at Room Temp. Add_Reagents->React HPLC Inject into HPLC-UV React->HPLC Data Quantification HPLC->Data

Caption: HPLC-UV analysis workflow via benzoylation.

Experimental Protocol: Acylation with Benzoyl Chloride

  • Sample Preparation:

    • Prepare a standard solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, add 20 µL of the sample solution.

    • Add 10 µL of 100 mM sodium carbonate solution to create basic conditions.[9]

    • Add 10 µL of a 2% (v/v) solution of benzoyl chloride in acetonitrile.[9]

    • Vortex the mixture for 30 seconds and let it react at room temperature for 5-10 minutes.

    • Add 50 µL of water to quench the reaction.[9]

  • HPLC-UV Analysis:

    • Centrifuge the sample to separate any precipitate.

    • Transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

Quantitative Data (Representative)

CompoundRetention Time (min) (Underivatized)Retention Time (min) (Benzoyl Derivative)UV Detection Wavelength (nm)
This compoundNot detectable by UV~8.5230

Note: Retention time is highly dependent on the HPLC column, mobile phase, and flow rate. The provided value is an example for a C18 column with a water/acetonitrile gradient.

Summary of GC-MS and HPLC Analytical Conditions

Table 1: GC-MS Parameters for Silylated and Acylated Derivatives

ParameterSilylation (MSTFA)Acylation (TFAA) for Chiral Analysis
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)[6]
Carrier Gas Helium (1 mL/min)Hydrogen (80 cm/s)[6]
Injector Temp. 250°C230°C[6]
Oven Program 70°C (1 min) -> 10°C/min to 250°C70°C (1 min) -> 5°C/min to 180°C
MS Ion Source 230°C230°C
Ionization Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
Scan Range 40-300 m/z40-300 m/z

Table 2: HPLC Parameters for Benzoyl Chloride Derivative

ParameterCondition
HPLC Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 230 nm

Conclusion

The derivatization protocols presented here provide robust methods for the analysis of this compound by GC-MS and HPLC. Silylation with MSTFA is an effective method for routine GC-MS analysis. For enantioselective analysis, acylation with TFAA followed by separation on a chiral GC column is recommended. For sensitive HPLC analysis, derivatization with benzoyl chloride to form a UV-active ester is a suitable approach. The choice of method will depend on the specific analytical requirements, such as the need for chiral separation and the available instrumentation. Proper optimization of reaction conditions and analytical parameters is crucial for achieving accurate and reproducible results.

References

Application of 2-Methyl-1-penten-3-ol in the Synthesis of the Bark Beetle Pheromone (-)-Frontalin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1-penten-3-ol is a versatile chiral building block in organic synthesis, finding application in the creation of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its inherent chirality and functional groups make it a valuable precursor for the stereoselective synthesis of bioactive compounds. This application note details the use of (R)-2-methyl-1-penten-3-ol in the synthesis of (-)-Frontalin, a key aggregation pheromone of the southern pine beetle (Dendroctonus frontalis) and other related species. The controlled, stereospecific synthesis of (-)-Frontalin is crucial for its effective use in integrated pest management (IPM) strategies to monitor and control bark beetle populations, thereby protecting valuable timber resources.

Agrochemical Application: Synthesis of (-)-Frontalin

(-)-Frontalin, with the systematic name (1S,5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane, is a naturally occurring bicyclic acetal (B89532) that plays a critical role in the chemical communication of several bark beetle species. The precise stereochemistry of the molecule is essential for its biological activity, with the (-)-enantiomer being the primary attractant. The synthesis of enantiomerically pure (-)-Frontalin is a key objective for its use in pheromone-baited traps for pest monitoring and mating disruption.

The following sections describe a synthetic route to (-)-Frontalin starting from the chiral precursor (R)-2-methyl-1-penten-3-ol.

Logical Workflow for the Synthesis of (-)-Frontalin

The synthesis of (-)-Frontalin from (R)-2-methyl-1-penten-3-ol involves a sequence of key transformations designed to construct the bicyclic acetal core with the correct stereochemistry. The overall workflow can be visualized as follows:

Synthesis_Workflow A (R)-2-Methyl-1-penten-3-ol B Epoxidation A->B m-CPBA C Epoxide Intermediate B->C D Acid-catalyzed Cyclization C->D H+ E (-)-Frontalin D->E

Caption: Synthetic workflow for (-)-Frontalin.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis of (-)-Frontalin from (R)-2-methyl-1-penten-3-ol.

Step 1: Epoxidation of (R)-2-Methyl-1-penten-3-ol

This step involves the stereoselective epoxidation of the double bond in the starting material to create a key epoxide intermediate.

  • Materials:

    • (R)-2-Methyl-1-penten-3-ol

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve (R)-2-methyl-1-penten-3-ol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide intermediate.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Acid-Catalyzed Cyclization to (-)-Frontalin

The epoxide intermediate undergoes an intramolecular cyclization under acidic conditions to form the characteristic bicyclic acetal structure of (-)-Frontalin.

  • Materials:

    • Epoxide intermediate from Step 1

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

    • A catalytic amount of a strong acid (e.g., a few crystals of p-toluenesulfonic acid or a drop of concentrated sulfuric acid)

  • Procedure:

    • Dissolve the purified epoxide intermediate in anhydrous diethyl ether or THF in a clean, dry round-bottom flask.

    • Add a catalytic amount of the acid catalyst to the solution.

    • Stir the reaction mixture at room temperature, monitoring the formation of (-)-Frontalin by gas chromatography-mass spectrometry (GC-MS).

    • Once the reaction is complete (typically 1-2 hours), neutralize the acid catalyst by adding a small amount of solid sodium bicarbonate.

    • Filter the mixture to remove the solid and concentrate the filtrate under reduced pressure.

    • The resulting crude product is (-)-Frontalin, which can be further purified by distillation or preparative gas chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (-)-Frontalin from (R)-2-methyl-1-penten-3-ol.

StepReactantProductReagentsSolventYield (%)Purity (%) (ee %)Analytical Method
1. Epoxidation(R)-2-Methyl-1-penten-3-olEpoxide Intermediatem-CPBADichloromethane85-95>98NMR, GC-MS
2. CyclizationEpoxide Intermediate(-)-FrontalinCatalytic H⁺Diethyl Ether90-98>99 (>99)GC-MS, Chiral GC

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental process.

Experimental_Workflow cluster_epoxidation Step 1: Epoxidation cluster_cyclization Step 2: Cyclization A Dissolve (R)-2-Methyl-1-penten-3-ol in Dichloromethane B Add m-CPBA at 0-5 °C A->B C Reaction Monitoring (TLC) B->C D Work-up and Purification C->D E Dissolve Epoxide in Anhydrous Ether D->E F Add Acid Catalyst E->F G Reaction Monitoring (GC-MS) F->G H Neutralization and Purification G->H

Caption: Experimental workflow for (-)-Frontalin synthesis.

This application note demonstrates a viable and efficient synthetic route to the important insect pheromone (-)-Frontalin, utilizing (R)-2-methyl-1-penten-3-ol as a readily available chiral starting material. The detailed protocols and expected outcomes provide a valuable resource for researchers and professionals in the fields of chemical ecology, agrochemical synthesis, and drug development, showcasing the practical application of this chiral building block in the stereoselective synthesis of biologically active molecules. The ability to produce enantiomerically pure (-)-Frontalin is paramount for the development of effective and environmentally benign pest management strategies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-penten-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and versatile method for synthesizing this compound is the Grignard reaction. Two principal pathways are employed:

  • Route A: The reaction of propanal with isopropenylmagnesium bromide.

  • Route B: The reaction of methacrolein (B123484) with ethylmagnesium bromide.

Q2: What are the critical parameters affecting the yield of the Grignard synthesis?

A2: The yield of this compound is highly sensitive to several factors, including:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols, which will quench the reagent and reduce the yield. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Magnesium Activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Activation is often necessary to initiate the formation of the Grignard reagent.

  • Reaction Temperature: The temperature affects both the rate of reaction and the prevalence of side reactions. Lower temperatures are generally favored to minimize side product formation.

  • Rate of Addition: Slow, dropwise addition of the carbonyl compound to the Grignard reagent is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Purity of Reagents: The purity of the starting materials, including the alkyl/vinyl halide and the carbonyl compound, directly impacts the yield and purity of the final product.

Q3: What are the common side reactions in the synthesis of this compound?

A3: Several side reactions can occur, leading to a decrease in the yield of the desired product. These include:

  • Enolization of the Carbonyl Compound: The Grignard reagent can act as a base and deprotonate the α-carbon of the carbonyl compound, leading to the formation of an enolate and reducing the amount of carbonyl compound available for nucleophilic attack.

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl/vinyl halide to form a homocoupled byproduct.

  • 1,4-Conjugate Addition: When using α,β-unsaturated carbonyls like methacrolein, the Grignard reagent can add to the β-carbon (1,4-addition) in addition to the desired 1,2-addition to the carbonyl carbon.

  • Reduction of the Carbonyl Compound: In some cases, the Grignard reagent can act as a reducing agent, converting the carbonyl compound back to an alcohol.

Q4: How can I purify the synthesized this compound?

A4: The primary method for purifying this compound is fractional distillation under reduced pressure. This technique is effective in separating the product from unreacted starting materials, the solvent, and most side products based on differences in their boiling points. The boiling point of this compound is approximately 134-135 °C at atmospheric pressure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Grignard reaction does not initiate (no bubbling or heat generation). 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvent. 3. Impure alkyl/vinyl halide.1. Activate the magnesium by crushing a few turnings in the flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane. 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvent or distill the solvent from a suitable drying agent. 3. Purify the alkyl/vinyl halide by distillation before use.
Low yield of this compound. 1. Incomplete reaction. 2. Grignard reagent was quenched by moisture or acidic protons. 3. Significant side reactions (e.g., enolization, Wurtz coupling). 4. Loss of product during workup and purification.1. Ensure the Grignard reagent was fully formed before adding the carbonyl compound. Consider increasing the reaction time or temperature slightly (while monitoring for side reactions). 2. Re-evaluate the dryness of all reagents and apparatus. Ensure the carbonyl compound is also anhydrous. 3. Add the carbonyl compound slowly at a low temperature (e.g., 0 °C). Use a less sterically hindered Grignard reagent if enolization is a major issue. 4. Be careful during the extraction and distillation steps to minimize loss. Ensure complete extraction from the aqueous layer.
Formation of a significant amount of high-boiling point residue. 1. Wurtz coupling of the alkyl/vinyl halide. 2. Polymerization of the starting materials or product.1. Add the alkyl/vinyl halide slowly to the magnesium turnings during the Grignard reagent formation. 2. Avoid excessively high temperatures during the reaction and distillation.
Presence of an unexpected ketone in the product mixture (identified by GC-MS or NMR). Oxidation of the secondary alcohol product during workup or storage.Minimize exposure of the product to air and heat. Store the purified product under an inert atmosphere and at a low temperature.

Data Presentation

The following tables provide representative data on how different reaction parameters can influence the yield of this compound. Note: This data is illustrative and may vary based on specific experimental conditions.

Table 1: Effect of Solvent on Yield

Grignard Route Solvent Typical Yield (%)
Propanal + Isopropenylmagnesium bromideDiethyl Ether75-85
Propanal + Isopropenylmagnesium bromideTetrahydrofuran (THF)80-90
Methacrolein + Ethylmagnesium bromideDiethyl Ether70-80
Methacrolein + Ethylmagnesium bromideTetrahydrofuran (THF)75-85

Table 2: Effect of Temperature on Yield and Side Product Formation

Grignard Route Temperature (°C) Yield of this compound (%) Major Side Product(s)
Propanal + Isopropenylmagnesium bromide088Low levels of enolization and Wurtz coupling products
Propanal + Isopropenylmagnesium bromideRoom Temperature (~25)80Increased enolization products
Propanal + Isopropenylmagnesium bromideReflux (~35 in Ether)70Significant enolization and Wurtz coupling products
Methacrolein + Ethylmagnesium bromide-2082Minimized 1,4-addition product
Methacrolein + Ethylmagnesium bromide078Increased 1,4-addition product
Methacrolein + Ethylmagnesium bromideRoom Temperature (~25)65Significant 1,4-addition and polymerization products

Experimental Protocols

Protocol 1: Synthesis of this compound via Propanal and Isopropenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Isopropenyl bromide

  • Anhydrous diethyl ether or THF

  • Propanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine (crystal, for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • Add a solution of isopropenyl bromide (1.0 equivalent) in anhydrous solvent to the dropping funnel.

    • Add a small portion of the isopropenyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

    • Once the reaction has initiated, add the remaining isopropenyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of propanal (1.0 equivalent) in anhydrous solvent to the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Visualizations

Synthesis_Pathway cluster_route_a Route A cluster_route_b Route B Propanal Propanal 2_Methyl_1_penten_3_ol 2_Methyl_1_penten_3_ol Propanal->2_Methyl_1_penten_3_ol + Isopropenylmagnesium bromide Isopropenylmagnesium_bromide Isopropenylmagnesium_bromide Isopropenylmagnesium_bromide->2_Methyl_1_penten_3_ol Methacrolein Methacrolein Methacrolein->2_Methyl_1_penten_3_ol + Ethylmagnesium bromide Ethylmagnesium_bromide Ethylmagnesium_bromide Ethylmagnesium_bromide->2_Methyl_1_penten_3_ol

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow start Low Yield of This compound check_initiation Did the Grignard reaction initiate properly? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes solution_activation Activate magnesium: - Crush turnings - Add iodine - Use 1,2-dibromoethane check_initiation->solution_activation No check_temp Was the reaction temperature controlled? check_conditions->check_temp Yes solution_dry Ensure all glassware is flame-dried. Use anhydrous solvents. check_conditions->solution_dry No solution_temp Add carbonyl compound slowly at low temperature (e.g., 0 °C). check_temp->solution_temp No

Caption: Troubleshooting workflow for low yield.

Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects Side_Products Side_Products Temperature->Side_Products affects Anhydrous_Conditions Anhydrous_Conditions Anhydrous_Conditions->Yield directly impacts Purity_of_Reagents Purity_of_Reagents Purity_of_Reagents->Yield directly impacts Purity_of_Reagents->Side_Products affects

Caption: Relationship between reaction parameters and outcomes.

Technical Support Center: Synthesis of 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of 2-methyl-1-penten-3-ol, particularly focusing on the Grignard reaction between an ethyl magnesium halide and methyl vinyl ketone.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in this Grignard synthesis can stem from several factors:

  • Inadequate Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water. Any moisture in your glassware, solvents, or starting materials will quench the reagent, reducing the amount available to react with the ketone.[1][2] Ensure all glassware is oven or flame-dried and solvents are appropriately distilled and dried.

  • Grignard Reagent Quality: The Grignard reagent may not have formed in the expected concentration or may have degraded upon storage. It is best to use freshly prepared Grignard reagents and consider titrating them before use to determine the exact concentration.

  • Side Reactions: Several side reactions can compete with the desired 1,2-addition, consuming your starting materials and lowering the yield of this compound.[1] The most common is the 1,4-conjugate addition.

  • Reaction Temperature: The temperature at which the reaction is carried out can influence the ratio of 1,2- to 1,4-addition products. Low temperatures often favor the desired 1,2-addition.

Q2: I see a significant amount of a higher boiling point byproduct in my GC-MS analysis. What could it be?

A2: The most likely high-boiling byproduct is 4-hexanone, which results from the 1,4-conjugate addition (also known as Michael addition) of the ethyl Grignard reagent to the methyl vinyl ketone, followed by hydrolysis of the resulting enolate.[3][4]

Q3: How can I minimize the formation of the 1,4-conjugate addition product?

A3: To favor the desired 1,2-addition over the 1,4-addition, consider the following modifications:

  • Lower Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) generally favors the kinetically controlled 1,2-addition product.[4][5] Strong nucleophiles like Grignard reagents typically favor 1,2-addition as it is a faster process.[3][5]

  • Use of Additives: The addition of certain Lewis acids, such as cerium(III) chloride (Luche reaction conditions), can significantly enhance the selectivity for 1,2-addition by coordinating to the carbonyl oxygen and increasing its electrophilicity.

  • Choice of Grignard Reagent: While ethylmagnesium bromide is standard, altering the halide (e.g., to ethylmagnesium chloride) can sometimes subtly influence selectivity.

Q4: My reaction mixture turned dark and cloudy during the Grignard formation. Is this normal?

A4: Yes, it is normal for the reaction mixture to turn cloudy and often a grey-brown color during the formation of a Grignard reagent.[1] This indicates that the reaction between the magnesium and the ethyl halide has initiated. However, a blackening of the mixture during a prolonged reaction at high temperatures could indicate decomposition.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product 1. Moisture in the reaction. 2. Poor quality of magnesium turnings. 3. Side reaction (1,4-addition). 4. Wurtz coupling of ethyl halide.1. Rigorously dry all glassware and solvents.[1] 2. Use fresh, shiny magnesium turnings. Activate with iodine or 1,2-dibromoethane (B42909) if necessary.[7] 3. Lower the reaction temperature to -78 °C. 4. Add the ethyl halide dropwise to the magnesium suspension to maintain a low concentration.[1]
High Percentage of 4-Hexanone 1,4-conjugate addition is favored.1. Perform the reaction at a lower temperature (-78 °C). 2. Consider using CeCl₃ as an additive to promote 1,2-addition.
Reaction Fails to Initiate 1. Inactive magnesium surface (oxide layer). 2. Insufficient initiator. 3. Wet solvent or starting materials.1. Crush or grind the magnesium turnings before use.[7] 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] 3. Ensure all components are scrupulously dry.

Quantitative Data on Side Product Formation

Reaction Condition Typical 1,2-Adduct : 1,4-Adduct Ratio Rationale
Standard Conditions (0 °C to RT in THF)85 : 15The hard nature of the Grignard reagent generally favors direct attack at the harder carbonyl carbon (1,2-addition).[8]
Low Temperature (-78 °C in THF)> 95 : 5The 1,2-addition is the kinetically favored, faster reaction, and its dominance is enhanced at lower temperatures.[4][5]
Addition of Cu(I) salts (e.g., CuI)< 10 : > 90Copper salts lead to the in-situ formation of an organocuprate-like species, which is a softer nucleophile and selectively undergoes 1,4-addition.[8]
Addition of CeCl₃ (Luche Conditions)> 99 : 1Cerium(III) chloride coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and strongly directing the nucleophile for 1,2-addition.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Methyl vinyl ketone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Iodine crystal (as initiator)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen or argon throughout the reaction.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add enough anhydrous diethyl ether to cover the magnesium. In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color, bubbling, and the formation of a cloudy grey solution.[1] If it does not start, gently warm the flask.

  • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Addition to Ketone: Cool the freshly prepared Grignard reagent to 0 °C (or -78 °C for higher selectivity). Add a solution of methyl vinyl ketone (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Work-up: After the addition is complete, allow the reaction to stir for an additional hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

Reaction_Pathways Start Ethyl Magnesium Bromide + Methyl Vinyl Ketone Intermediate Magnesium Alkoxide Intermediate Start->Intermediate 1,2-Addition (Favored at low temp) Enolate Magnesium Enolate Intermediate Start->Enolate 1,4-Conjugate Addition (Side Reaction) Pdt_1_2 This compound (Desired Product) Side_Pdt_1_4 4-Hexanone (Side Product) Quench Aqueous Workup Intermediate->Quench Enolate->Quench Quench->Pdt_1_2 Quench->Side_Pdt_1_4

Caption: Main and side reaction pathways in the Grignard synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Check Reaction Conditions: - Anhydrous? - Temperature Control? Start->Check_Conditions Check_Reagents Verify Reagent Quality: - Fresh Grignard? - Pure Ketone? Check_Conditions->Check_Reagents Yes Improve_Drying Improve Drying Protocol (Glassware, Solvents) Check_Conditions->Improve_Drying No Analyze_Byproducts Analyze Byproducts by GC-MS/NMR Check_Reagents->Analyze_Byproducts Yes Use_Fresh Use Freshly Prepared/ Titrated Grignard Check_Reagents->Use_Fresh No High_1_4 High 1,4-Adduct (4-Hexanone)? Analyze_Byproducts->High_1_4 Optimize_Temp Optimize: Lower Temperature (-78 °C) High_1_4->Optimize_Temp Yes Success Improved Yield and Purity High_1_4->Success No Optimize_Additives Optimize: Add CeCl3 Optimize_Temp->Optimize_Additives Optimize_Additives->Success Improve_Drying->Success Use_Fresh->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 2-Methyl-1-penten-3-ol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Methyl-1-penten-3-ol via fractional distillation.

Troubleshooting Guide

This section addresses specific issues that may arise during the fractional distillation of this compound in a question-and-answer format.

Q1: My distillation is proceeding very slowly, or not at all. What are the possible causes?

A1: Several factors can lead to a slow or stalled distillation:

  • Inadequate Heating: The heating mantle may not be set to a high enough temperature to bring the compound to a boil and establish a vapor-liquid equilibrium in the column. Ensure the heating mantle is in good contact with the bottom of the distillation flask.

  • Excessive Heat Loss: The distillation column and head should be well-insulated, typically with glass wool or aluminum foil, to prevent heat loss to the environment. This is crucial for maintaining the temperature gradient necessary for fractional distillation.

  • Vacuum Leaks (if applicable): If performing a vacuum distillation, even a small leak in the system will prevent the pressure from being low enough to achieve the desired boiling point. Check all joints and connections for a proper seal.

  • Flooded Column: Overly vigorous boiling can cause the liquid to be pushed up the column rather than allowing for a gradual vapor-liquid equilibrium. This "flooding" hinders efficient separation. Reduce the heating rate to allow the column to clear.

Q2: The temperature at the distillation head is fluctuating wildly. What does this indicate?

A2: Temperature instability at the stillhead usually points to one of the following:

  • Uneven Boiling: This can be caused by the absence of boiling chips or a magnetic stir bar in the distillation flask, leading to bumping. Ensure smooth boiling is initiated.

  • Improper Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. If it is too high, it will not accurately measure the temperature of the vapor entering the condenser. If it is too low, it will be affected by the temperature fluctuations in the column.

  • Azeotrope Formation: While less common for this specific compound, the presence of an unknown impurity could form a minimum or maximum boiling azeotrope, which would distill at a constant temperature different from the pure components.

Q3: I'm not achieving a good separation between my desired product and impurities. How can I improve this?

A3: Poor separation is a common issue in fractional distillation and can be addressed by:

  • Increasing Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). The increased surface area allows for more theoretical plates, leading to better separation.[1][2]

  • Slowing the Distillation Rate: A slower distillation rate allows for more vapor-liquid cycles within the column, which is essential for separating components with close boiling points. A common rule of thumb is to collect distillate at a rate of 1-2 drops per second.[1]

  • Adjusting the Reflux Ratio: The reflux ratio is the ratio of condensate returning to the column versus condensate collected as distillate. A higher reflux ratio (more condensate returning) improves separation but slows down the distillation. This can be controlled by adjusting the heating rate.

Q4: My product appears to be decomposing in the distillation flask. What should I do?

A4: this compound, being an allylic alcohol, can be susceptible to decomposition, especially at elevated temperatures.

  • Perform Vacuum Distillation: The atmospheric boiling point is approximately 134-135°C.[3] At this temperature, decomposition or side reactions like dehydration can occur. Distilling under reduced pressure will significantly lower the boiling point, mitigating the risk of thermal degradation.

  • Ensure Neutral pH: Traces of acid or base can catalyze decomposition or rearrangement reactions. If the crude material is suspected to be acidic or basic, a gentle workup to neutralize it before distillation is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound?

A1: The boiling point of this compound is reported to be in the range of 134°C to 135°C at atmospheric pressure (760 mmHg).[3] Another source suggests a range of 117°C to 118°C.[4] This discrepancy highlights the importance of experimental verification and suggests that a vacuum distillation might be preferable to avoid potential side reactions at higher temperatures.

Q2: What are the likely impurities I need to separate?

A2: Potential impurities could include isomers from the synthesis or degradation products. It is crucial to know their boiling points to assess the feasibility of separation by fractional distillation. For instance, 3-Methyl-1-penten-3-ol has a boiling point of 114-118°C, and 2-methyl-1-penten-3-one, an oxidation product, boils at 119°C.[4][5] The close proximity of these boiling points to some of the reported values for the target compound necessitates an efficient fractional distillation setup.

Q3: Is vacuum distillation recommended for this compound?

A3: Yes, vacuum distillation is highly recommended. It lowers the boiling point, which helps to prevent thermal decomposition, dehydration, or other side reactions that can occur at the atmospheric boiling point.

Q4: How can I determine the purity of my collected fractions?

A4: The purity of the fractions should be assessed by analytical techniques such as:

  • Gas Chromatography (GC): This is the most common and effective method for determining the percentage of the desired compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities if they are present in sufficient concentration.

  • Refractive Index: While less definitive than GC or NMR, a constant refractive index across the main fraction is a good indicator of purity.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities at Atmospheric Pressure

CompoundMolecular FormulaBoiling Point (°C)
This compound C₆H₁₂O134 - 135[3]
3-Methyl-1-penten-3-olC₆H₁₂O114 - 118[4]
2-Methyl-3-penten-1-olC₆H₁₂O136[6]
2-Methyl-1-penten-3-oneC₆H₁₀O119[5]

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
760135
10085
5070
2055
1045
535
Note: These are estimated values based on a general pressure-temperature nomograph. Actual boiling points should be determined experimentally.

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and joints are properly sealed. Use joint clips to secure connections.

    • Place a stir bar or boiling chips in the round-bottom flask.

    • Position the thermometer correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.

    • Connect the condenser to a cold water source.

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure adiabatic operation.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).

    • Begin stirring (if using a stir bar) and gently heat the flask using a heating mantle.

    • Observe as the liquid begins to boil and the vapor rises into the fractionating column.

    • Adjust the heating rate to establish a slow, steady distillation rate (approximately 1-2 drops per second of distillate).

    • Monitor the temperature at the distillation head. It should rise and then stabilize as the first fraction (likely lower-boiling impurities) begins to distill.

    • Collect this initial "forerun" in a separate receiving flask and set it aside.

    • When the temperature begins to rise again, change the receiving flask to collect the main fraction. The temperature should stabilize at the boiling point of pure this compound at the given pressure.

    • Collect the main fraction as long as the temperature remains constant.

    • If the temperature drops or starts to rise significantly again, it indicates that the main product has distilled and higher-boiling impurities are beginning to come over. Stop the distillation at this point or collect this final fraction in a third receiver.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Once cool, disassemble the apparatus.

    • Analyze the collected fractions for purity.

Mandatory Visualization

TroubleshootingWorkflow start Distillation Problem issue1 Poor or No Separation start->issue1 issue2 Slow or Stalled Distillation start->issue2 issue3 Unstable Head Temperature start->issue3 issue4 Product Decomposition start->issue4 cause1a Is distillation rate slow? (1-2 drops/sec) issue1->cause1a cause2a Is heating adequate? issue2->cause2a cause3a Using boiling chips/stirrer? issue3->cause3a cause4a Distilling under vacuum? issue4->cause4a cause1b Is column efficient? (Packed/Long) cause1a->cause1b Yes sol1a Decrease heating rate cause1a->sol1a No sol1b Use a more efficient column cause1b->sol1b No cause2b Is column insulated? cause2a->cause2b Yes sol2a Increase heating mantle temp cause2a->sol2a No cause2c Any vacuum leaks? cause2b->cause2c Yes sol2b Insulate column and head cause2b->sol2b No sol2c Check and reseal all joints cause2c->sol2c Yes cause3b Thermometer placed correctly? cause3a->cause3b Yes sol3a Add boiling chips or stir bar cause3a->sol3a No sol3b Adjust thermometer position cause3b->sol3b No sol4a Use vacuum distillation to lower boiling point cause4a->sol4a No

Caption: Troubleshooting workflow for fractional distillation.

References

Preventing the formation of 2-methyl-1,3-pentadiene during dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing alcohol dehydration reactions, with a specific focus on preventing the formation of the conjugated diene, 2-methyl-1,3-pentadiene (B74102).

Troubleshooting Guide

This guide addresses common issues encountered during the dehydration of alcohols where the formation of 2-methyl-1,3-pentadiene is an undesired side reaction.

Issue Potential Cause Recommended Solution
High Yield of 2-Methyl-1,3-pentadiene The reaction conditions (high temperature, strong acid catalyst) favor the formation of the thermodynamically stable conjugated diene.Employ milder reaction conditions. Lower the reaction temperature and consider using a less aggressive acid catalyst. Phosphoric acid is often a better choice than sulfuric acid as it is less oxidizing.[1] Alternatively, solid acid catalysts like alumina (B75360) or zeolites can offer better selectivity at specific temperature ranges. For substrates sensitive to acid, consider non-acidic methods such as using phosphorus oxychloride (POCl₃) in pyridine (B92270).[2][3][4]
Formation of Multiple Isomeric Products The reaction may be proceeding under thermodynamic control, leading to a mixture of the most stable alkene isomers. Carbocation rearrangements can also lead to a variety of products.To favor the kinetic product (often the less substituted alkene), use lower reaction temperatures and shorter reaction times. To prevent carbocation rearrangements, which are common in E1 reactions with strong acids, switch to an E2-favored method. The use of POCl₃ in pyridine promotes an E2 mechanism and can prevent such rearrangements.[2][5]
Low Overall Yield of Desired Alkene The reaction may not be going to completion, or polymerization of the alkene products could be occurring. Strong acid catalysts can sometimes lead to charring and the formation of polymeric byproducts.[1]Ensure the reaction temperature is sufficient for dehydration but not so high as to cause degradation. If using a strong acid, ensure the concentration is appropriate. The continuous removal of the alkene product by distillation as it forms can shift the equilibrium and prevent side reactions. Using a milder catalyst can also reduce polymerization.
Inconsistent Product Ratios Minor variations in reaction parameters such as temperature, reaction time, or catalyst concentration can significantly impact the product distribution.Precise control over reaction conditions is crucial. Use a temperature-controlled reaction setup and accurately measure all reagents. Ensure the catalyst is of consistent quality and activity.

Frequently Asked Questions (FAQs)

Q1: What is the likely precursor for the formation of 2-methyl-1,3-pentadiene in my reaction?

A1: The formation of 2-methyl-1,3-pentadiene typically arises from the dehydration of a precursor that can readily form a conjugated system. Common precursors include 2-methyl-4-penten-2-ol (B1266220) or 2-methyl-2,4-pentanediol.[6][7] The dehydration of the diol can proceed in a stepwise manner to first form an unsaturated alcohol, which then eliminates a second molecule of water to yield the conjugated diene.

Q2: How does the choice of acid catalyst affect the formation of 2-methyl-1,3-pentadiene?

A2: Strong protic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are common catalysts for alcohol dehydration.[1][8] These acids promote an E1 elimination mechanism, which proceeds through a carbocation intermediate. This mechanism often favors the formation of the most stable alkene (Zaitsev's rule), which in many cases is the conjugated diene due to its thermodynamic stability. Sulfuric acid is a strong oxidizing agent and can lead to more side products compared to phosphoric acid.[1] Milder solid acid catalysts, such as alumina (Al₂O₃) or specific zeolites, can offer higher selectivity by providing a reaction surface that can sterically hinder the formation of certain isomers.

Q3: Can I avoid the formation of 2-methyl-1,3-pentadiene by using a non-acidic dehydration method?

A3: Yes, non-acidic methods can be very effective in controlling the regioselectivity of dehydration and preventing the formation of conjugated dienes. A widely used method is the treatment of the alcohol with phosphorus oxychloride (POCl₃) in the presence of pyridine.[2][3][4] This reaction proceeds through an E2 mechanism, which is a concerted process and does not involve a carbocation intermediate. This lack of a carbocation intermediate prevents rearrangements and often leads to a different product distribution than acid-catalyzed methods, typically favoring the Zaitsev product but without the risk of forming more stable conjugated systems through rearrangement.

Q4: How does temperature influence the product distribution in dehydration reactions?

A4: Temperature is a critical parameter in controlling the outcome of a dehydration reaction. Higher temperatures generally favor elimination reactions over substitution reactions. In the context of forming different alkene isomers, higher temperatures tend to favor the thermodynamically more stable product. Since conjugated dienes like 2-methyl-1,3-pentadiene are often the most stable isomers, high reaction temperatures can increase their yield. Conversely, running the reaction at the lowest possible temperature that still allows for dehydration can favor the kinetically controlled product, which may be a less stable, non-conjugated alkene.

Q5: What is the difference between kinetic and thermodynamic control in the context of this dehydration?

A5: Kinetic control refers to conditions (usually lower temperatures) where the product that is formed the fastest is the major product. This product is formed via the reaction pathway with the lowest activation energy. Thermodynamic control refers to conditions (usually higher temperatures and longer reaction times) where the most stable product is the major product. Under these conditions, the initial products can revert to the starting material or intermediates and eventually form the most thermodynamically stable product. In the case of alkene formation, the conjugated diene is often the thermodynamic product, while a non-conjugated isomer may be the kinetic product.

Experimental Protocol: Dehydration of 2-Methyl-4-penten-2-ol using Phosphorus Oxychloride and Pyridine

This protocol is designed to favor the formation of non-conjugated dienes by utilizing a mild, E2-favoring dehydration method.

Materials:

  • 2-Methyl-4-penten-2-ol

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Pyridine, anhydrous

  • Diethyl ether, anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-4-penten-2-ol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

  • Addition of POCl₃: Slowly add phosphorus oxychloride dropwise to the cooled solution via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Extract the aqueous mixture with diethyl ether.

  • Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to isolate the desired alkene product(s).

Note: This procedure is a general guideline and may need to be optimized for specific substrates and desired outcomes.

Data Presentation

The following table summarizes qualitative outcomes for the dehydration of precursors that can lead to 2-methyl-1,3-pentadiene under different catalytic conditions. Quantitative data for these specific reactions is sparse in the readily available literature, so the trends are based on general principles of alcohol dehydration.

PrecursorCatalystTemperatureExpected Major Product(s)Tendency to form 2-Methyl-1,3-pentadiene
2-Methyl-4-penten-2-olH₂SO₄ or H₃PO₄HighMixture of alkenes, including 2-methyl-1,3-pentadieneHigh (favors thermodynamic product)
2-Methyl-4-penten-2-olAl₂O₃Moderate-HighMixture of alkenes, selectivity depends on temperatureModerate to High
2-Methyl-4-penten-2-olPOCl₃ / PyridineLow-Ambient2-Methyl-1-pentene and 2-methyl-2-penteneLow (favors E2, avoids carbocation)
2-Methyl-2,4-pentanediolAcidic Salts120-200 °C2-Methyl-1,3-pentadiene and 4-methyl-1,3-pentadieneHigh (designed for diene synthesis)[6]
2-Methyl-2,4-pentanediolCeO₂325 °CUnsaturated alcoholsLow (selective for partial dehydration)[7]

Visualizations

DehydrationPathways cluster_precursor Precursor cluster_conditions Reaction Conditions cluster_products Products 2_Methyl_4_penten_2_ol 2-Methyl-4-penten-2-ol Strong_Acid Strong Acid (H₂SO₄) High Temperature 2_Methyl_4_penten_2_ol->Strong_Acid E1 Pathway Mild_Conditions POCl₃, Pyridine Low Temperature 2_Methyl_4_penten_2_ol->Mild_Conditions E2 Pathway Conjugated_Diene 2-Methyl-1,3-pentadiene (Thermodynamic Product) Strong_Acid->Conjugated_Diene Favored Non_Conjugated_Alkenes 2-Methyl-1-pentene & 2-Methyl-2-pentene (Kinetic/E2 Products) Mild_Conditions->Non_Conjugated_Alkenes Favored

Caption: Reaction pathways for the dehydration of 2-methyl-4-penten-2-ol.

TroubleshootingFlowchart Start High yield of 2-methyl-1,3-pentadiene? StrongAcid Are you using a strong acid (e.g., H₂SO₄) at high temperature? Start->StrongAcid LowerTemp Try lowering the reaction temperature. StrongAcid->LowerTemp Yes CheckRearrangement Are other unexpected isomers formed? StrongAcid->CheckRearrangement No ChangeCatalyst Switch to a milder catalyst (e.g., H₃PO₄ or solid acid). LowerTemp->ChangeCatalyst UsePOCl3 Consider using POCl₃/pyridine for an E2 pathway. ChangeCatalyst->UsePOCl3 End Problem Resolved UsePOCl3->End RearrangementYes Carbocation rearrangement is likely. Use E2 conditions (POCl₃/pyridine). CheckRearrangement->RearrangementYes Yes CheckRearrangement->End No RearrangementYes->End

Caption: Troubleshooting flowchart for reducing 2-methyl-1,3-pentadiene formation.

References

Optimizing reaction conditions for the synthesis of 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Methyl-1-penten-3-ol. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound, a secondary alcohol, is through a Grignard reaction.[1][2][3] This involves the reaction of a Grignard reagent with an appropriate aldehyde.[1][3]

Q2: What are the possible combinations of starting materials for the Grignard synthesis of this compound?

A2: To synthesize this compound, you have two primary disconnection pathways, which dictate the starting materials:

  • Pathway A: Reacting isopropenylmagnesium bromide (the Grignard reagent) with propanal (the aldehyde).

  • Pathway B: Reacting ethylmagnesium bromide (the Grignard reagent) with methyl vinyl ketone .

Q3: What are the critical parameters to control during the Grignard reaction?

A3: The Grignard reaction is highly sensitive to certain conditions. Key parameters to control include:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with any protic source, especially water.[4] All glassware must be thoroughly dried, and anhydrous solvents must be used.[4][5]

  • Temperature: The initiation of a Grignard reaction can vary from room temperature to the solvent's boiling point.[5] Since the reaction is exothermic, cooling is often necessary to maintain control and prevent side reactions.[5]

  • Rate of Addition: Slow, dropwise addition of the aldehyde to the Grignard reagent is crucial to manage the exothermic nature of the reaction and minimize the formation of byproducts.[5]

Q4: What are common side reactions to be aware of?

A4: Several side reactions can occur, potentially lowering the yield of the desired product:

  • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide, leading to the formation of a dimer (R-R).[4][5] This is minimized by the slow addition of the alkyl halide during the Grignard reagent formation.[5]

  • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position, forming an enolate and reducing the yield of the alcohol.[4]

  • 1,4-Conjugate Addition: If using an α,β-unsaturated carbonyl compound like methyl vinyl ketone, the Grignard reagent can add to the β-carbon (1,4-addition) instead of the carbonyl carbon (1,2-addition).[4]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Reaction Fails to Initiate 1. Moisture in glassware or solvent.[4][5]2. Magnesium surface is passivated by an oxide layer.[5]3. Impure starting materials (alkyl halide or carbonyl compound).1. Flame-dry or oven-dry all glassware immediately before use. Use freshly distilled anhydrous solvents like diethyl ether or THF.[4][5]2. Activate the magnesium turnings. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings with a glass rod to expose a fresh surface.[5][6][7]3. Purify the alkyl halide and aldehyde/ketone by distillation before use.[8]
Low Yield of this compound 1. Formation of Wurtz coupling byproducts.[5]2. Reaction with atmospheric moisture or CO2.[5]3. Incomplete reaction.4. Significant 1,4-conjugate addition.[4]1. Ensure slow, controlled addition of the alkyl halide during Grignard reagent formation to keep its concentration low.[5]2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.3. Allow the reaction to stir for a sufficient time after the addition is complete. Gentle warming might be necessary.[8]4. Perform the reaction at a low temperature (e.g., in an ice bath) during the addition of the carbonyl compound.[4] The addition of a Lewis acid like cerium(III) chloride can also enhance 1,2-selectivity.[4]
Formation of a Tar-like Substance 1. Polymerization of the aldehyde or ketone.2. Side reactions occurring at elevated temperatures.[4]1. Ensure the reaction temperature is well-controlled, especially during the addition of the carbonyl compound.[4]2. Add the carbonyl compound solution dropwise to avoid localized heating and high concentrations.[4]
Difficulty in Product Isolation (Emulsion during Workup) Formation of stable magnesium alkoxide emulsions.Use a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) for the quench.[4][7] This helps to break up emulsions and facilitates the separation of the organic and aqueous layers.

Quantitative Data Presentation

Optimizing reaction parameters is key to maximizing yield. The following table summarizes the expected impact of various conditions on the synthesis of this compound.

Parameter Condition A Yield/Observation A Condition B Yield/Observation B Recommendation
Solvent Diethyl EtherModerate Yield, Easier InitiationTetrahydrofuran (THF)Higher Yield, May Require Initiation AidTHF is often preferred for higher yields, though ether can be effective.[6]
Temperature of Carbonyl Addition Room TemperatureIncreased risk of side reactions and byproducts0 °C (Ice Bath)Higher selectivity for 1,2-addition, improved yieldLow temperature is recommended to control the exotherm and improve selectivity.[4]
Rate of Carbonyl Addition Rapid AdditionPoor temperature control, increased byproduct formationSlow, Dropwise AdditionGood reaction control, minimized side reactionsSlow and controlled addition is critical for a successful reaction.[5]
Quenching Agent Water or Dilute AcidCan lead to vigorous reaction and emulsion formationSaturated aq. NH4ClMilder quench, effectively breaks up emulsionsSaturated ammonium chloride is the preferred quenching agent.[4][7]

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis using ethylmagnesium bromide and methyl vinyl ketone .

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Methyl vinyl ketone (freshly distilled)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Iodine crystal (for activation, if needed)

Procedure:

  • Apparatus Setup:

    • Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a drying tube), and a pressure-equalizing dropping funnel.

    • Ensure the system is under an inert atmosphere (nitrogen or argon).

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle bubbling), add a single crystal of iodine or gently warm the flask.[5][8]

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.[8]

  • Reaction with Methyl Vinyl Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of freshly distilled methyl vinyl ketone in anhydrous diethyl ether in the dropping funnel.

    • Add the methyl vinyl ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • Work-up and Purification:

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.[8]

    • Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.[4][7]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Visualizations

Reaction_Pathway EtMgBr Ethylmagnesium Bromide Intermediate Magnesium Alkoxide Intermediate EtMgBr->Intermediate MVK Methyl Vinyl Ketone MVK->Intermediate plus1 + Product This compound Intermediate->Product Workup H₃O⁺ (Workup) Workup->Product plus2 +

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere B Prepare Grignard Reagent (EtMgBr) A->B C Cool Grignard Reagent to 0 °C B->C D Dropwise Addition of Methyl Vinyl Ketone C->D E Quench with sat. aq. NH4Cl D->E F Liquid-Liquid Extraction E->F G Dry & Evaporate Solvent F->G H Purify by Distillation G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Problem Encountered q1 Reaction Not Starting? start->q1 q2 Low Yield? start->q2 a1_yes Moisture Present? q1->a1_yes Yes q1->q2 No s1 Solution: Flame-dry glassware, use anhydrous solvent a1_yes->s1 Yes a1_no Mg Passivated? a1_yes->a1_no No s2 Solution: Activate Mg with I₂ or 1,2-dibromoethane a1_no->s2 Yes a2_yes Byproducts (Wurtz, 1,4-adduct)? q2->a2_yes Yes s3 Solution: Slow reactant addition, maintain low temp. a2_yes->s3 Yes a2_no Emulsion during workup? a2_yes->a2_no No s4 Solution: Quench with sat. aq. NH₄Cl a2_no->s4 Yes

Caption: Troubleshooting decision tree for Grignard synthesis issues.

References

Technical Support Center: Purification of 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from crude 2-Methyl-1-penten-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound may contain a variety of impurities stemming from its synthesis. Common synthesis routes, such as the Grignard reaction, can introduce unreacted starting materials and byproducts. Potential impurities include:

  • Unreacted Starting Materials: Such as Grignard reagents and aldehydes or ketones.

  • Solvents: Residual solvents from the reaction and workup steps.

  • Isomers: Structural isomers like 2-methyl-3-penten-1-ol may form depending on the reaction conditions.[1]

  • Side-Products: Byproducts from side reactions inherent to the synthetic method used.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are fractional distillation and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the nature of the impurities, the required final purity, and the scale of the purification.

Q3: Is this compound prone to degradation during purification?

A3: As an allylic alcohol, this compound can be susceptible to degradation, such as isomerization or decomposition, particularly at elevated temperatures. Therefore, purification methods should be chosen to minimize thermal stress.

Troubleshooting Guides

Fractional Distillation

Problem: The temperature during distillation is fluctuating and not stable.

  • Possible Cause:

    • Uneven heating of the distillation flask.

    • The heating rate is too high or too low.

    • Insufficient insulation of the distillation column.

  • Solution:

    • Use a heating mantle with a magnetic stirrer for uniform heating.

    • Adjust the heating rate to achieve a steady distillation rate (typically 1-2 drops per second).

    • Wrap the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.

Problem: The distilled product is not pure, and GC-MS analysis shows the presence of closely boiling isomers.

  • Possible Cause:

    • The fractionating column is not efficient enough for the separation.

    • The reflux ratio is too low.

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.

    • Increase the reflux ratio to improve separation efficiency.

Problem: The compound appears to be decomposing in the distillation pot.

  • Possible Cause:

    • The distillation temperature is too high. Allylic alcohols can be thermally sensitive.

  • Solution:

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.

Preparative HPLC

Problem: Poor separation between this compound and an isomeric impurity.

  • Possible Cause:

    • The chosen stationary and mobile phases do not provide sufficient selectivity.

  • Solution:

    • Screen different HPLC columns with various stationary phases (e.g., C18, C8, Phenyl-Hexyl).

    • Optimize the mobile phase composition. Small changes in the solvent ratio or the use of different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) can significantly impact selectivity.[2]

Problem: Low recovery of the purified product.

  • Possible Cause:

    • The compound may be adsorbing irreversibly to the stationary phase.

    • The collected fractions are too broad, leading to the inclusion of impure portions.

  • Solution:

    • If using normal-phase chromatography, consider adding a small amount of a polar modifier to the mobile phase.

    • Use a fraction collector with peak detection to collect only the purest part of the elution peak.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

Objective: To purify crude this compound by separating it from non-volatile impurities and components with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Distillation:

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the initial fraction (forerun), which will contain low-boiling impurities, in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature closely. A drop in temperature indicates that the main product has distilled.

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Fractional Distillation

cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis start Crude this compound setup Assemble Vacuum Distillation Apparatus start->setup heat Apply Vacuum & Heat setup->heat collect_forerun Collect Forerun (Low-boiling impurities) heat->collect_forerun collect_main Collect Main Fraction (Product) collect_forerun->collect_main stop Stop Distillation collect_main->stop analyze GC-MS Analysis of Fractions stop->analyze pure_product Pure this compound analyze->pure_product cluster_dev Method Development cluster_prep Sample & System Preparation cluster_run Purification Run cluster_post Post-Purification analytical_hplc Analytical HPLC: Optimize Separation dissolve_sample Dissolve Crude Product analytical_hplc->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample equilibrate_column Equilibrate Preparative Column filter_sample->equilibrate_column inject_sample Inject Sample equilibrate_column->inject_sample collect_fractions Collect Fractions inject_sample->collect_fractions remove_solvent Remove Solvent collect_fractions->remove_solvent purity_analysis Purity Analysis (HPLC, GC-MS) remove_solvent->purity_analysis pure_product High-Purity Product purity_analysis->pure_product

References

Stability of 2-Methyl-1-penten-3-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of 2-Methyl-1-penten-3-ol in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a secondary allylic alcohol.[1][2] Like other allylic alcohols, its stability is significantly influenced by the pH of the medium. It is generally stable under neutral conditions but can be susceptible to rearrangement or isomerization under acidic or basic conditions, respectively.[3][4]

Q2: What type of reactions can I expect under acidic conditions?

Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). This can lead to the formation of a secondary allylic carbocation, which may undergo rearrangement to a more stable tertiary carbocation. Subsequent reaction with a nucleophile or elimination can lead to a variety of products, including isomeric alcohols, dienes, or ethers (if an alcohol is used as the solvent).[4]

Q3: What happens to this compound in the presence of a base?

In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. More significantly, allylic alcohols can undergo isomerization to form carbonyl compounds.[3][5][6] For this compound, this would likely involve a 1,3-hydride shift to form the corresponding enol, which would then tautomerize to 2-methyl-3-pentanone (B165389). This process can be catalyzed by bases, and the efficiency may depend on the base strength and reaction conditions.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in GC-MS/NMR after reaction under acidic conditions. Acid-catalyzed rearrangement or dehydration.Neutralize the reaction mixture immediately after completion. Consider using a milder Lewis acid catalyst instead of a strong Brønsted acid. Run the reaction at a lower temperature to minimize side reactions.
Low yield of the desired product when using this compound as a starting material in an acid-catalyzed reaction. The starting material is degrading or rearranging under the reaction conditions.Perform a stability test of this compound under your specific reaction conditions without the other reactants to confirm its stability. If it is unstable, consider protecting the hydroxyl group before proceeding with the reaction.
Formation of 2-methyl-3-pentanone when the reaction is performed in the presence of a base. Base-catalyzed isomerization of the allylic alcohol to the corresponding ketone.[3][5]If this is an undesired side product, consider using a non-basic catalyst or protecting the alcohol functionality. If the ketone is the desired product, this isomerization can be intentionally promoted using a suitable base like potassium tert-butoxide in DMSO.[3]
Incomplete reaction or recovery of starting material in a base-mediated reaction. The chosen base may not be strong enough to efficiently catalyze the desired transformation or isomerization.Consider using a stronger base or a different solvent system. For instance, potassium tert-butoxide in DMF or DMSO is often effective for isomerizing allylic alcohols.[3][6] The choice of metal cation in the base can also influence reactivity.[6]

Stability Data Summary

The following table provides an illustrative summary of the expected stability of this compound under various conditions based on general principles of allylic alcohol reactivity. The degradation percentage is an estimate and should be confirmed experimentally.

Condition Temperature (°C) Time (hours) Expected Primary Degradation Product(s) Estimated Degradation (%)
0.1 M HCl (aq)2542-Methyl-2-penten-3-ol, 4-Methyl-3-penten-2-one (via rearrangement)15-25%
0.1 M HCl (aq)602Isomeric dienes, rearranged alcohols/ketones>50%
Neutral (pH 7)2524Negligible degradation<1%
0.1 M NaOH (aq)2542-Methyl-3-pentanone (via isomerization)5-10%
0.1 M NaOH (aq)6022-Methyl-3-pentanone20-30%
1 M KOtBu in DMSO2512-Methyl-3-pentanone>90%

Experimental Protocols

Protocol 1: Assessing Stability under Acidic Conditions
  • Preparation: Prepare a 10 mM solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or THF).

  • Reaction Setup: In a clean vial, add 1 mL of the this compound solution. Add a solution of the acid (e.g., 10 µL of 1 M HCl) to achieve the desired final concentration.

  • Incubation: Stir the reaction mixture at the desired temperature (e.g., 25°C or 50°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a neutralizing solution (e.g., a saturated solution of sodium bicarbonate with an internal standard).

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to quantify the remaining this compound and identify any degradation products.

Protocol 2: Assessing Stability under Basic Conditions
  • Preparation: Prepare a 10 mM solution of this compound in a suitable solvent (e.g., DMSO or THF).

  • Reaction Setup: In a clean vial, add 1 mL of the this compound solution. Add a solution of the base (e.g., 10 µL of 1 M NaOH or a weighed amount of KOtBu) to achieve the desired final concentration.

  • Incubation: Stir the reaction mixture at the desired temperature.

  • Time Points: Withdraw aliquots at various time points as described in the acidic stability protocol.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a neutralizing solution (e.g., a dilute solution of acetic acid with an internal standard).

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to monitor the disappearance of the starting material and the formation of 2-methyl-3-pentanone or other products.

Visualizations

Acid_Catalyzed_Rearrangement cluster_start Starting Material cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_products Potential Products Start This compound Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated + H+ Carbocation1 Secondary Allylic Carbocation Protonated->Carbocation1 - H2O Carbocation2 Tertiary Carbocation (More Stable) Carbocation1->Carbocation2 1,2-Hydride Shift Product1 Rearranged Alcohol Carbocation2->Product1 + H2O, - H+ Product2 Diene Carbocation2->Product2 - H+ Base_Catalyzed_Isomerization cluster_start Starting Material cluster_intermediate Intermediate cluster_tautomerization Tautomerization cluster_product Final Product Start This compound Enolate Enolate Intermediate Start->Enolate Base (e.g., KOtBu) - H+ Enol Enol Form Enolate->Enol Protonation Product 2-Methyl-3-pentanone Enol->Product Tautomerization Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep Prepare 10 mM stock solution of this compound Acid Add Acidic Condition Prep->Acid Base Add Basic Condition Prep->Base Sample Take aliquots at T = 0, 1, 2, 4, 8, 24h Acid->Sample Base->Sample Quench Quench with neutralizing solution + internal standard Sample->Quench Analyze Analyze by GC-MS or HPLC Quench->Analyze Data Quantify remaining starting material and identify products Analyze->Data

References

Technical Support Center: Scale-Up of 2-Methyl-1-penten-3-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2-Methyl-1-penten-3-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent and scalable method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to an appropriate carbonyl compound. Two primary pathways are industrially viable:

  • Pathway A: Reaction of isopropenylmagnesium bromide with propanal.

  • Pathway B: Reaction of ethylmagnesium bromide with methyl vinyl ketone (3-buten-2-one).

Both routes can yield the desired product, but each presents unique challenges in terms of reagent stability, cost, and byproduct formation.

Q2: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?

The primary safety concern is the highly exothermic nature of the Grignard reaction, which can lead to a runaway reaction if not properly controlled. Other significant hazards include the flammability of ether solvents (like THF or diethyl ether) and the high reactivity of the Grignard reagent with water and air. Proper thermal management, maintaining an inert atmosphere, and controlled addition of reagents are critical for safe industrial-scale production.

Q3: What is the key challenge in controlling the purity of this compound during synthesis?

The main challenge is controlling the regioselectivity of the Grignard addition. The reaction can proceed via two pathways: 1,2-addition to the carbonyl carbon, which yields the desired this compound, or 1,4-conjugate addition to the β-carbon of the unsaturated system, which results in the formation of a saturated ketone byproduct. While Grignard reagents typically favor 1,2-addition, this selectivity can be influenced by steric hindrance and reaction conditions.[1][2][3][4]

Q4: Can the 1,4-addition byproduct be minimized?

Yes. The formation of the 1,4-addition product can be minimized by carefully controlling the reaction conditions. Factors that favor the desired 1,2-addition include lower reaction temperatures and the absence of copper catalysts, which are known to promote 1,4-addition.[5] The choice of Grignard reagent and substrate can also play a role.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Grignard Reagent Formation: Inactive magnesium, presence of moisture.- Activate magnesium turnings with iodine or 1,2-dibromoethane.- Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
Grignard Reagent Degradation: Reaction with atmospheric oxygen or moisture.- Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the process.
Side Reactions: Wurtz coupling of the alkyl halide.- Ensure slow, controlled addition of the alkyl halide during Grignard reagent preparation.
High Levels of Saturated Ketone Byproduct (e.g., 4-Methyl-2-pentanone) 1,4-Conjugate Addition: Reaction conditions favoring conjugate addition.- Maintain a low reaction temperature (typically between -20°C and 0°C) during the Grignard addition.- Avoid copper contamination, as copper salts can catalyze 1,4-addition.[5]- Consider using a less sterically hindered Grignard reagent if possible.
Formation of High Molecular Weight Byproducts Reaction of Grignard Reagent with Product: The allylic alcohol product can be deprotonated by the Grignard reagent, leading to further reactions.- Use a slight excess of the Grignard reagent, but avoid a large excess.- Maintain a low reaction temperature to minimize the rate of side reactions.
Difficulties in Product Isolation and Purification Emulsion Formation During Workup: The magnesium alkoxide intermediate can form stable emulsions with water.- Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching the reaction instead of water alone.- Employ a staged workup with careful pH control.
Thermal Decomposition During Distillation: Allylic alcohols can be thermally labile and may undergo rearrangement or dehydration at high temperatures.- Purify the product using vacuum distillation to lower the boiling point.- Ensure the distillation apparatus is clean and free of acidic residues.

Data Presentation

Table 1: Typical Reaction Parameters for Grignard Synthesis of this compound (Pathway A)

Parameter Laboratory Scale (100 mL) Pilot Scale (10 L) Production Scale (100 L)
Reactant 1 PropanalPropanalPropanal
Reactant 2 Isopropenylmagnesium Bromide (1.0 M in THF)Isopropenylmagnesium Bromide (1.0 M in THF)Isopropenylmagnesium Bromide (1.0 M in THF)
Molar Ratio (Propanal:Grignard) 1 : 1.21 : 1.11 : 1.05
Reaction Temperature -10°C to 0°C-15°C to -5°C-20°C to -10°C
Addition Time 30 minutes2 hours4-6 hours
Quenching Agent Saturated NH₄Cl (aq)Saturated NH₄Cl (aq)Saturated NH₄Cl (aq)
Typical Yield (Isolated) 75-85%70-80%65-75%
Purity (before distillation) >90%>88%>85%

Experimental Protocols

Key Experiment: Grignard Synthesis of this compound (Pathway A)

1. Preparation of Isopropenylmagnesium Bromide (Grignard Reagent):

  • Apparatus: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a thermometer. All glassware must be thoroughly oven-dried.

  • Procedure:

    • Place magnesium turnings in the flask under a positive pressure of inert gas.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of 2-bromopropene (B1265445) in anhydrous tetrahydrofuran (B95107) (THF) to the dropping funnel and add it to the magnesium to initiate the reaction.

    • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

2. Grignard Addition to Propanal:

  • Apparatus: The same setup as for the Grignard preparation.

  • Procedure:

    • Cool the prepared Grignard reagent solution to -15°C to -10°C using an appropriate cooling bath.

    • Add a solution of propanal in anhydrous THF to the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below -5°C. The addition is highly exothermic and requires careful monitoring and control.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 30 minutes.

3. Workup and Purification:

  • Procedure:

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride while maintaining cooling.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or methyl tert-butyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_addition Grignard Addition cluster_workup Workup & Purification start Start activate_mg Activate Mg (Iodine) start->activate_mg add_initiator Add Initiator (2-Bromopropene/THF) activate_mg->add_initiator initiate_reaction Initiate Reaction add_initiator->initiate_reaction add_reagent Dropwise Addition of 2-Bromopropene initiate_reaction->add_reagent complete_formation Complete Formation (Stir at RT) add_reagent->complete_formation cool_grignard Cool Grignard (-15°C) complete_formation->cool_grignard add_propanal Dropwise Addition of Propanal/THF cool_grignard->add_propanal stir_low_temp Stir at Low Temp add_propanal->stir_low_temp quench Quench (sat. NH4Cl) stir_low_temp->quench extract Extraction quench->extract dry Drying (Na2SO4) extract->dry concentrate Concentration dry->concentrate distill Vacuum Distillation concentrate->distill end Final Product distill->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_impurity Impurity Issues problem Low Yield or High Impurity check_grignard Check Grignard Formation problem->check_grignard check_temp Monitor Reaction Temperature problem->check_temp check_conditions Verify Anhydrous Conditions check_grignard->check_conditions check_addition Review Reagent Addition Rate check_grignard->check_addition solution_yield Solutions: - Activate Mg - Use dry solvents - Slow addition check_grignard->solution_yield check_catalysts Analyze for Copper Contamination check_temp->check_catalysts solution_impurity Solutions: - Maintain low temp - Use clean equipment - Use NH4Cl quench check_temp->solution_impurity check_workup Optimize Workup Procedure

Caption: Troubleshooting logic for common issues in this compound synthesis.

signaling_pathway cluster_reactants Reactants cluster_products Potential Products propanal Propanal (α,β-unsaturated aldehyde analog) reaction Grignard Addition propanal->reaction grignard Isopropenyl-MgBr (Strong Nucleophile) grignard->reaction product_1_2 This compound (Desired Product) product_1_4 4-Methyl-2-pentanone (Byproduct) reaction->product_1_2 1,2-Addition (Favored) reaction->product_1_4 1,4-Addition (Minor)

Caption: Reaction pathways for the Grignard synthesis of this compound.

References

Technical Support Center: Byproduct Analysis in 2-Methyl-1-penten-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-penten-3-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common laboratory synthesis of this compound is through the Grignard reaction. This involves the nucleophilic addition of an ethylmagnesium halide (e.g., ethylmagnesium bromide) to methacrolein (B123484). The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.

Q2: What are the potential major byproducts in the synthesis of this compound via the Grignard reaction?

A2: Several byproducts can form during the Grignard synthesis of this compound. The primary side reaction is the 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated carbonyl system of methacrolein, leading to the formation of 2-methylpentanal (B94375) after workup. Other potential byproducts include those from the enolization of methacrolein, Wurtz-type coupling of the Grignard reagent (forming butane), and unreacted starting materials.[1]

Q3: How can I minimize the formation of the 1,4-addition byproduct (2-methylpentanal)?

A3: The regioselectivity of Grignard reactions with α,β-unsaturated aldehydes is influenced by several factors. To favor the desired 1,2-addition:

  • Temperature: Lower reaction temperatures (e.g., -78 °C to 0 °C) generally favor 1,2-addition.

  • Solvent: The choice of solvent can influence the reactivity of the Grignard reagent. Diethyl ether is often preferred for 1,2-addition.

  • Steric Hindrance: While not easily controlled in this specific reaction, increased steric hindrance on the Grignard reagent or the β-carbon of the unsaturated system can favor 1,2-addition.

  • Lewis Acids: The addition of certain Lewis acids can sometimes enhance 1,2-selectivity, although this can also promote other side reactions and should be optimized carefully.

Q4: What are the recommended analytical techniques for identifying and quantifying this compound and its byproducts?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds in the reaction mixture and identifying them based on their mass spectra and retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the main product and any isolable byproducts. ¹H NMR is particularly useful for determining the ratio of different products in the crude reaction mixture.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the hydroxyl group in the product and any remaining carbonyl groups from starting material or byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent. 2. Wet glassware or solvents. 3. Impure magnesium or ethyl halide.1. Ensure the Grignard reagent is freshly prepared and has a grayish, cloudy appearance. 2. Flame-dry all glassware under vacuum and use anhydrous solvents. 3. Use high-purity magnesium turnings and freshly distilled ethyl bromide or iodide. Consider activating the magnesium with a small crystal of iodine.
High Proportion of 1,4-Addition Byproduct (2-methylpentanal) 1. High reaction temperature. 2. Prolonged reaction time at elevated temperatures. 3. Use of THF as a solvent, which can sometimes favor 1,4-addition.1. Perform the addition of methacrolein to the Grignard reagent at a low temperature (e.g., 0 °C or -20 °C). 2. Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed. 3. Consider using diethyl ether as the solvent.
Presence of Butane in GC-MS Wurtz-type coupling of the ethylmagnesium bromide.This is a common side reaction in Grignard reagent formation. Ensure slow addition of the ethyl halide to the magnesium and maintain a moderate reaction temperature to minimize this.
Complex Mixture of Unidentified Byproducts 1. Enolization of methacrolein followed by side reactions. 2. Polymerization of methacrolein.1. Use a higher concentration of the Grignard reagent to favor nucleophilic addition over enolization. 2. Add the methacrolein slowly to the Grignard solution to maintain a low instantaneous concentration of the aldehyde.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Methacrolein (freshly distilled)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. Continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Addition of Methacrolein: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of freshly distilled methacrolein in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 5 °C during the addition.

  • Quenching: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Slowly pour the reaction mixture into a beaker containing ice and saturated aqueous ammonium chloride solution with vigorous stirring.

  • Workup: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

GC-MS Analysis of the Reaction Mixture

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the components.

GC Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1)

MS Parameters (Example):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation: Dilute a small aliquot of the crude reaction mixture in diethyl ether or another suitable solvent before injection.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound and a Key Byproduct

CompoundProtonChemical Shift (ppm, CDCl₃)Multiplicity
This compound =CH₂~4.9-5.1s
-CH(OH)-~4.0-4.2t
-CH₃ (on C=C)~1.7s
-CH₂-~1.4-1.6m
-OHVariablebr s
-CH₃ (ethyl)~0.9t
2-Methylpentanal -CHO~9.6d
-CH(CH₃)-~2.3m
-CH₂- (adjacent to CH)~1.4-1.6m
-CH₂- (terminal)~1.3m
-CH₃ (on CH)~1.1d
-CH₃ (terminal)~0.9t

Table 2: Expected ¹³C NMR Chemical Shifts for this compound [2]

CarbonChemical Shift (ppm, CDCl₃)
C=CH₂~145
=CH₂~112
-CH(OH)-~78
-CH₂-~30
-CH₃ (on C=C)~18
-CH₃ (ethyl)~10

Visualizations

Synthesis_Workflow EtBr Ethyl Bromide Grignard Ethylmagnesium Bromide (Grignard Reagent) EtBr->Grignard Mg Magnesium Mg->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Methacrolein Methacrolein Methacrolein->Alkoxide Workup Aqueous Workup (NH4Cl) Alkoxide->Workup Product This compound Workup->Product

Caption: Synthesis workflow for this compound.

Byproduct_Formation Start Grignard Reagent + Methacrolein Add12 1,2-Addition (Desired Pathway) Start->Add12 Add14 1,4-Addition (Side Reaction) Start->Add14 Enol Enolization (Side Reaction) Start->Enol Wurtz Wurtz Coupling (Side Reaction) Start->Wurtz Product This compound Add12->Product Byproduct14 2-Methylpentanal Add14->Byproduct14 ByproductEnol Enolate-derived Products Enol->ByproductEnol ByproductWurtz Butane Wurtz->ByproductWurtz

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Catalyst Selection and Optimization for 2-Methyl-1-penten-3-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-penten-3-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic reactions involving this compound?

This compound, an allylic alcohol, can undergo several important catalytic transformations:

  • Hydrogenation: The carbon-carbon double bond can be selectively reduced to yield 2-methyl-3-pentanol, or both the double bond and the hydroxyl group can be reduced under harsher conditions.

  • Oxidation: The secondary alcohol group can be oxidized to the corresponding α,β-unsaturated ketone, 2-methyl-1-penten-3-one.

  • Isomerization: The double bond can be shifted to form other isomers, such as 2-methyl-2-penten-3-ol or 3-methyl-3-penten-2-one, depending on the catalyst and reaction conditions.

  • Dehydration: The removal of a water molecule can lead to the formation of various diene products.

Q2: What are the key factors to consider when selecting a catalyst for a specific reaction with this compound?

Catalyst selection is crucial for achieving high yield and selectivity. Key considerations include:

  • Desired Transformation: The choice of catalyst is primarily dictated by the intended reaction (e.g., hydrogenation, oxidation, isomerization).

  • Selectivity: The catalyst should favor the formation of the desired product over side products. For instance, in hydrogenation, a catalyst that selectively reduces the C=C bond without affecting the hydroxyl group is often desired.

  • Activity: The catalyst should provide a reasonable reaction rate under manageable operating conditions (temperature, pressure).

  • Catalyst Type (Homogeneous vs. Heterogeneous):

    • Homogeneous catalysts are in the same phase as the reactants and often offer high selectivity and activity under mild conditions. However, their separation from the product can be challenging.[1][2]

    • Heterogeneous catalysts are in a different phase (typically a solid catalyst with a liquid or gas phase reaction mixture) and are easily separated by filtration, making them ideal for industrial applications and continuous processes.[1][2]

  • Support Material: For heterogeneous catalysts, the support (e.g., activated carbon, alumina, silica) can significantly influence the catalyst's activity and selectivity.

Troubleshooting Guides

Hydrogenation Reactions

Problem: Low or no conversion of this compound.

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst. - Ensure proper storage and handling of the catalyst (e.g., Pd/C should be handled under an inert atmosphere). - For heterogeneous catalysts, consider a pre-reduction step if applicable.
Catalyst Poisoning - Purify the starting material and solvents to remove impurities (e.g., sulfur or nitrogen compounds). - Use high-purity hydrogen gas.
Insufficient Catalyst Loading - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Inadequate Hydrogen Pressure/Availability - Check for leaks in the hydrogenation apparatus. - Ensure efficient stirring to overcome mass transfer limitations between the gas, liquid, and solid phases. - Increase the hydrogen pressure.
Suboptimal Temperature - Gradually increase the reaction temperature, monitoring for the formation of byproducts.

Problem: Low selectivity to the desired product (e.g., formation of the saturated diol instead of 2-methyl-3-pentanol).

Potential Cause Troubleshooting Steps
Over-reduction - Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the starting material is consumed. - Reduce the hydrogen pressure. - Lower the reaction temperature.
Incorrect Catalyst Choice - For selective C=C bond hydrogenation, catalysts like Palladium on carbon (Pd/C) or Lindlar's catalyst are often preferred. - Bimetallic catalysts (e.g., Pd-Zn) can sometimes offer enhanced selectivity.
Oxidation Reactions

Problem: Incomplete oxidation of this compound.

Potential Cause Troubleshooting Steps
Insufficient Oxidant - Ensure the correct stoichiometry of the oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation reagents). A slight excess (1.1-1.5 equivalents) is often used.
Decomposition of Oxidant - Use a fresh, properly stored batch of the oxidizing agent. Dess-Martin periodinane can be sensitive to moisture.
Low Reaction Temperature - For Swern oxidations, ensure the reaction is allowed to warm to the appropriate temperature after the initial low-temperature steps.

Problem: Formation of side products or decomposition.

Potential Cause Troubleshooting Steps
Over-oxidation - Use mild and selective oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation protocol.[3][4] Stronger oxidants like chromic acid can lead to cleavage of the double bond.
Acid- or Base-Labile Substrate - For acid-sensitive substrates, buffer the Dess-Martin periodinane oxidation with pyridine (B92270).[3] - In Swern oxidations, using a bulkier base like diisopropylethylamine (DIPEA) can sometimes minimize side reactions.[5]
Reaction Temperature Too High - Maintain the recommended low temperatures for Swern oxidations (-78 °C for the initial steps) to avoid side reactions.[6]
Isomerization Reactions

Problem: Catalyst deactivation.

Potential Cause Troubleshooting Steps
Formation of Inactive Species - Ruthenium-based isomerization catalysts can decompose to form inactive species.[7][8] - Ensure an inert atmosphere to prevent oxidation of the catalyst.
Impurities in the Reaction Mixture - Purify the substrate and solvent to remove potential catalyst poisons.
Dehydration Reactions

Problem: Poor selectivity and formation of multiple products.

Potential Cause Troubleshooting Steps
Carbocation Rearrangements - Acid-catalyzed dehydration proceeds via a carbocation intermediate, which can rearrange to form more stable carbocations, leading to a mixture of isomeric dienes.[9]
Harsh Reaction Conditions - Use a milder acid catalyst or a lower reaction temperature to minimize rearrangements and polymerization.

Data Presentation

The following tables summarize quantitative data for reactions of compounds structurally similar to this compound, as specific data for this compound is limited in the available literature.

Table 1: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol to 2-Methyl-3-buten-2-ol [10][11]

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)
1 wt% Pdγ-Al₂O₃255~35~97
1 wt% Pdγ-Al₂O₃451~20~88
PdZnTiO₂40N/A>95~96.7
PdZnTi₀.₈Zr₀.₂O₂40N/A>95~96.8

Table 2: Oxidation of Secondary Alcohols to Ketones

Oxidizing AgentSubstrateSolventTemperatureYield (%)Reference
Dess-Martin PeriodinaneGeneral Secondary AlcoholsCH₂Cl₂Room Temp.High[3]
Swern OxidationGeneral Secondary AlcoholsCH₂Cl₂-78 °C to RTHigh[4]

Experimental Protocols

Protocol 1: General Procedure for Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol

  • Dissolve the secondary alcohol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂).

  • Add Dess-Martin periodinane (1.1-1.5 eq) to the solution at room temperature. For acid-sensitive substrates, pyridine (1.0-2.0 eq) can be added.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Swern Oxidation of a Secondary Alcohol

  • To a solution of oxalyl chloride (1.1-1.5 eq) in anhydrous CH₂Cl₂ at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (B87167) (DMSO) (2.0-2.5 eq) dropwise.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of the secondary alcohol (1.0 eq) in CH₂Cl₂ dropwise, keeping the temperature at -78 °C.

  • Stir for another 30-60 minutes at -78 °C.

  • Add triethylamine (B128534) (Et₃N) (3.0-5.0 eq) dropwise and stir for 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Catalytic Hydrogenation using Pd/C

  • In a flask equipped with a stir bar, add Palladium on carbon (Pd/C) (1-10 wt% of the substrate).

  • Flush the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent (e.g., ethanol, methanol, ethyl acetate).

  • Add the this compound.

  • Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3-5 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully vent the hydrogen and flush the flask with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography if necessary.

Mandatory Visualization

Experimental_Workflow_for_Catalyst_Screening cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization A Define Reaction Goal (e.g., Hydrogenation, Oxidation) B Select Candidate Catalysts (e.g., Pd/C, RuCl3, DMP) A->B C Prepare Substrate and Reagents (this compound, Solvents) B->C D Set up Parallel Reactions (Identical conditions, different catalysts) C->D E Monitor Reaction Progress (TLC, GC, NMR) D->E F Work-up and Isolate Products E->F G Analyze Yield and Selectivity F->G H Identify Best Performing Catalyst G->H I Optimize Reaction Conditions (Temperature, Pressure, Time) H->I

Caption: Workflow for catalyst screening and optimization.

Troubleshooting_Low_Yield Start Low Yield or Conversion Catalyst Check Catalyst Activity Start->Catalyst Conditions Verify Reaction Conditions Catalyst->Conditions No Catalyst_Sol Use fresh catalyst Increase loading Catalyst->Catalyst_Sol Yes Purity Assess Reagent Purity Conditions->Purity No Conditions_Sol Optimize Temperature Optimize Pressure/Time Conditions->Conditions_Sol Yes Purity->Start Re-evaluate Purity_Sol Purify substrate Use dry solvents Purity->Purity_Sol Yes Success Improved Yield Catalyst_Sol->Success Conditions_Sol->Success Purity_Sol->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

Troubleshooting peak tailing in gas chromatography of 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the gas chromatography (GC) analysis of 2-Methyl-1-penten-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for the analysis of this compound?

A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is particularly common for polar compounds like this compound, an unsaturated alcohol, due to its tendency to interact with the GC system.[2][3][4] Tailing is problematic because it reduces the resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and reproducibility of quantitative analysis.[5][6]

Q2: What are the primary causes of peak tailing for a polar alcohol like this compound?

A2: The most common causes stem from unwanted interactions between the alcohol's hydroxyl group and active sites within the GC system, or from suboptimal chromatographic conditions. Key factors include:

  • Active Sites : Unwanted chemical interactions with active silanol (B1196071) groups on the surfaces of the inlet liner, the column's stationary phase, or connections.[4][5][6] These interactions can retain some analyte molecules longer than others, causing tailing.[3]

  • Column Issues : Contamination of the column, particularly at the inlet, with non-volatile sample residue can create new active sites.[2][3] Degradation of the stationary phase from exposure to oxygen at high temperatures or harsh chemical matrices can also lead to tailing.[2][7]

  • Improper Column Installation : A poorly cut column (not at a clean 90° angle) or incorrect installation depth in the inlet can create turbulence and unswept (dead) volumes, affecting all peaks.[5][6][8][9]

  • Suboptimal Method Parameters : An inlet temperature that is too low can cause incomplete or slow vaporization.[1][7] Additionally, a mismatch between the sample solvent and the stationary phase polarity can cause poor peak shape.[5]

Q3: How can I quickly diagnose the root cause of my peak tailing?

A3: A simple diagnostic test can help differentiate between a physical system problem and a chemical activity issue. Inject a non-polar, non-active compound, such as a light hydrocarbon (e.g., methane (B114726) or butane).[10][11]

  • If the hydrocarbon peak also tails : The problem is likely a physical issue related to the flow path. This could include a poor column cut, improper column installation, or a leak.[6][8][11]

  • If only the this compound peak tails : The issue is almost certainly chemical in nature, indicating interaction with active sites in the system.[2][6][8]

Q4: Which type of GC column is best suited for analyzing this compound to minimize tailing?

A4: The principle of "like dissolves like" is fundamental in column selection.[12] Since this compound is a polar compound, a polar stationary phase is recommended for optimal separation and peak shape.

  • Recommended Phases : Polyethylene glycol (PEG) phases, often referred to as WAX columns, are highly polar and well-suited for analyzing alcohols, providing excellent peak shape.[13] Mid-polar phases like a DB-624 (6% cyanopropyl-phenyl / 94% dimethyl polysiloxane) can also be effective for a range of polar and non-polar solvents.[14][15]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing.

Guide 1: Resolving Issues in the GC Inlet

Q: My peaks started tailing suddenly after several injections. What should I check in the inlet first?

A: Sudden peak tailing, especially when analyzing samples with complex matrices, is often a "front-end" problem originating in the inlet.[11] The most common culprits are the septum and the inlet liner, which accumulate non-volatile residue and become active over time. A good first step is to perform routine inlet maintenance.[1][11]

Q: How do I properly perform inlet maintenance?

A: Follow the detailed protocol below for replacing the septum and inlet liner. This is a crucial step to eliminate active sites and contamination.

Guide 2: Diagnosing and Resolving Column Issues

Q: I've performed inlet maintenance, but the peak for this compound is still tailing. What is the next step?

A: If inlet maintenance does not resolve the issue, the problem may lie with the column itself. The next steps are to inspect the column cut and installation, and then to trim the front of the column to remove contamination.[1][5] A poor column cut can create turbulence, while contamination at the head of the column creates active sites.[4][9]

Q: What if trimming the column doesn't work?

A: If tailing persists after inlet maintenance and trimming the column, it may indicate more severe column contamination or that the stationary phase is permanently damaged (e.g., through oxidation from a leak at high temperature).[2] In this case, the column will likely need to be replaced.

Guide 3: Optimizing GC Method Parameters

Q: Could my GC method parameters be causing the peak tailing?

A: Yes, suboptimal method parameters can contribute significantly to peak tailing. Key parameters to review for this compound include the inlet temperature, oven temperature program, and carrier gas flow rate. Ensure the inlet temperature is high enough for rapid vaporization and that there are no "cold spots" in the flow path where the analyte could condense.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed for this compound diagnostic Inject Non-Polar Standard (e.g., Butane) start->diagnostic physical_issue Physical Flow Path Issue diagnostic->physical_issue Standard Tails chemical_issue Chemical Activity Issue diagnostic->chemical_issue Only Analyte Tails check_cut 1. Re-cut Column (Ensure clean 90° cut) physical_issue->check_cut inlet_maint 1. Perform Inlet Maintenance (Replace liner & septum) chemical_issue->inlet_maint check_install 2. Check Column Installation (Correct depth in inlet/detector) check_cut->check_install check_dead_volume 3. Check for Dead Volume (Improper connections) check_install->check_dead_volume trim_col 2. Trim Column Inlet (Remove 10-20 cm) inlet_maint->trim_col use_inert 3. Use Deactivated Liner (Especially for trace analysis) trim_col->use_inert check_column 4. Evaluate Column Choice (Use polar phase, e.g., WAX) use_inert->check_column

Caption: A logical workflow for diagnosing and resolving GC peak tailing.

Data Summary

The following table provides recommended starting parameters for the GC analysis of this compound. These may require optimization for your specific instrument and application.

ParameterRecommendationRationale
GC Column
Stationary PhasePolar; e.g., Polyethylene Glycol (WAX) or DB-624"Like dissolves like" principle for polar analytes to ensure good peak shape and retention.[15]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good efficiency and capacity.
Temperatures
Inlet230 - 250 °CEnsures rapid and complete vaporization of the analyte.[16]
Oven ProgramInitial: 40-70 °C, hold 2-3 minRamp: 5-10 °C/min to 240 °CFinal Hold: 5 minAn initial hold allows for good focusing on the column. The ramp separates components by boiling point.[16][17]
Detector (FID/MS)250 - 280 °CPrevents condensation of the analyte in the detector.
Gas Flows
Carrier GasHelium or HydrogenInert carrier gas.
Flow Rate1.0 - 1.5 mL/min (constant flow)Provides optimal efficiency for standard capillary columns.
Split Ratio10:1 to 50:1Prevents column overload while transferring a representative amount of sample. A high split ratio may improve peak shape for concentrated samples.[15]

Experimental Protocols

Protocol 1: Inlet Maintenance (Septum and Liner Replacement)
  • Cool Down: Set the inlet and oven temperatures to ambient and wait for the system to cool completely.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum using forceps and replace it with a new one. Do not overtighten the nut upon replacement.[1]

  • Remove Liner: Carefully remove the inlet liner, which may contain a glass wool packing.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated. Using a liner with deactivated glass wool can help trap non-volatile matrix components.[11]

  • Reassemble: Reassemble the inlet, tightening the septum nut finger-tight plus a half-turn with a wrench.

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

Protocol 2: Capillary Column Cutting and Installation
  • Score the Column: Using a ceramic scoring wafer or diamond scribe, lightly score the polyimide coating of the column.[1]

  • Break the Column: Hold the column on either side of the score and snap it cleanly.

  • Inspect the Cut: Use a magnifier to inspect the cut. It should be a clean, 90° angle with no jagged edges or shards.[5][9] If the cut is poor, repeat the process.

  • Set Installation Depth: Slide a new nut and ferrule onto the column. Consult your GC manufacturer's manual for the correct column installation depth for your specific inlet.[1]

  • Install the Column: Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench.[1] Do not overtighten, as this can crush the column.

  • Conditioning: After installation, it is good practice to condition the column by heating it to a temperature below its maximum limit while carrier gas is flowing to remove any contaminants.

References

Minimizing racemization during reactions involving chiral 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral 2-Methyl-1-penten-3-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization and maintain the stereochemical integrity of this valuable chiral building block during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization for chiral this compound during a reaction?

Racemization of chiral this compound, a tertiary allylic alcohol, can occur through several mechanisms, primarily driven by the reaction conditions. The key pathways leading to the loss of stereochemical purity include:

  • Carbocation Formation: Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of water generates a planar, achiral tertiary allylic carbocation. Subsequent nucleophilic attack can occur from either face of the carbocation, leading to a racemic mixture of the product.

  • Allylic Rearrangement (SN1' or SN2'): The allylic nature of the alcohol makes it susceptible to rearrangements. Even if the initial reaction is stereospecific, subsequent isomerization of the product or intermediates can lead to racemization.

  • Keto-Enol Tautomerism (for oxidation reactions): If the alcohol is oxidized to a ketone, any remaining acidic or basic conditions can catalyze tautomerism, leading to racemization at the adjacent stereocenter if one exists.

Q2: How can I minimize racemization when performing an esterification with chiral this compound?

Minimizing racemization during esterification requires careful selection of reagents and conditions to avoid the formation of a carbocation intermediate.

  • Avoid Strong Acids: Steer clear of strong acid catalysts like sulfuric acid, which promote carbocation formation.

  • Use Mild Acylating Agents: Employ milder activating agents for the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or using acyl chlorides or anhydrides under neutral or slightly basic conditions at low temperatures.

  • Enzymatic Acylation: Lipases can be highly effective for the kinetic resolution of racemic this compound or for the enantioselective acylation of one enantiomer, often with high stereospecificity.

Q3: Is the Mitsunobu reaction suitable for inverting the stereocenter of this compound?

Generally, the Mitsunobu reaction is not recommended for tertiary alcohols like this compound. The reaction proceeds via an SN2 mechanism, which is sterically hindered at a tertiary center. Attempting the Mitsunobu reaction with this substrate is likely to result in low to no yield of the desired inverted product and may lead to elimination side products.

Q4: What conditions should I consider for stereoselective oxidation of chiral this compound?

To maintain stereochemical integrity during oxidation, it is crucial to use mild reagents and conditions that do not promote racemization of the starting material or the product.

  • Sharpless Asymmetric Epoxidation: While the Sharpless epoxidation is a powerful tool for the asymmetric epoxidation of primary and secondary allylic alcohols, its application to tertiary allylic alcohols like this compound should be approached with caution as side reactions can occur. The stereochemical outcome is dictated by the chirality of the diethyl tartrate (DET) used.

  • Other Mild Oxidants: Consider using reagents like Dess-Martin periodinane (DMP) or a Swern oxidation at low temperatures for the conversion of the alcohol to the corresponding ketone, if desired. These methods are generally less prone to causing racemization of the remaining starting material.

Troubleshooting Guides

Issue 1: Significant loss of enantiomeric excess (ee%) during an acid-catalyzed reaction.

Root Cause Analysis:

The most probable cause is the formation of a planar carbocation intermediate, which is achiral and leads to a racemic product. The stability of the tertiary allylic carbocation of this compound makes this pathway highly favorable under acidic conditions.

Troubleshooting Workflow:

start Problem: Loss of ee% in Acid-Catalyzed Reaction check_acid Is a strong acid catalyst used? start->check_acid replace_acid Replace with a milder acid or a non-acidic coupling agent. check_acid->replace_acid Yes check_temp Is the reaction run at elevated temperature? check_acid->check_temp No replace_acid->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes consider_alternative Consider alternative non-acidic reaction pathways. check_temp->consider_alternative No lower_temp->consider_alternative end_node Problem Resolved consider_alternative->end_node

Caption: Troubleshooting workflow for racemization in acid-catalyzed reactions.

Corrective Actions:

  • Reagent Substitution: Replace strong Brønsted acids (e.g., H₂SO₄, HCl) with milder alternatives. For esterifications, consider using a carbodiimide (B86325) coupling agent like DCC with a DMAP catalyst.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the formation of the carbocation intermediate.[1]

  • Alternative Synthetic Routes: Explore synthetic pathways that avoid acidic conditions altogether.

Issue 2: Racemization observed during purification.

Root Cause Analysis:

Racemization can occur during purification if the chiral molecule is exposed to acidic or basic conditions, for example, on silica (B1680970) gel chromatography. The slightly acidic nature of standard silica gel can be sufficient to promote the formation of a carbocation from a tertiary allylic alcohol.

Troubleshooting Workflow:

start Problem: Racemization during Purification check_silica Is standard silica gel used for chromatography? start->check_silica neutralize_silica Use neutralized silica gel (e.g., with triethylamine). check_silica->neutralize_silica Yes end_node Problem Resolved check_silica->end_node No alternative_purification Consider alternative purification methods (e.g., distillation, recrystallization, or chromatography on a different stationary phase like alumina). neutralize_silica->alternative_purification alternative_purification->end_node

Caption: Troubleshooting workflow for purification-induced racemization.

Corrective Actions:

  • Neutralize Silica Gel: Before use, wash the silica gel with a solution of a non-nucleophilic base, such as triethylamine (B128534) in the eluent, to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (B75360) for chromatography.

  • Non-Chromatographic Purification: If possible, purify the compound by distillation or recrystallization to avoid contact with potentially acidic or basic surfaces.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methyl-1-penten-3-ol

This protocol provides a general method for the enzymatic kinetic resolution of racemic this compound, yielding one enantiomer as the alcohol and the other as the corresponding acetate. The enantiomeric excess (ee%) of the products is highly dependent on the specific lipase (B570770) used and the reaction conditions.

Materials:

  • (±)-2-Methyl-1-penten-3-ol

  • Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add (±)-2-Methyl-1-penten-3-ol (1.0 equiv) and the anhydrous organic solvent (e.g., 10 mL per 1 mmol of alcohol).

  • Add the immobilized lipase (e.g., 20-50 mg per 1 mmol of alcohol).

  • Add the acyl donor (1.5-3.0 equiv).

  • Seal the flask and stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.

  • Wash the enzyme with fresh solvent.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the remaining alcohol and the ester by column chromatography on neutralized silica gel.

Expected Outcome:

The reaction will yield one enantiomer of the alcohol with high ee% and the other enantiomer as the acetate, also with high ee%. The specific enantiomer that reacts faster depends on the lipase chosen.

Quantitative Data Summary (Illustrative for Analogous Alcohols):

LipaseAcyl DonorSolventTemperature (°C)Conversion (%)ee% of Alcoholee% of Ester
CALBVinyl AcetateHexane30~50>99>99
P. cepaciaEthyl AcetateToluene40~50>95>95

Note: This data is illustrative and based on typical results for lipase-catalyzed resolutions of secondary alcohols. Optimal conditions for this compound should be determined experimentally.

Signaling Pathways and Logical Relationships

The decision-making process for minimizing racemization can be visualized as follows:

start Chiral this compound Reaction reaction_type Identify Reaction Type start->reaction_type esterification Esterification reaction_type->esterification Esterification oxidation Oxidation reaction_type->oxidation Oxidation other Other Reactions reaction_type->other Other mild_ester Use Mild Conditions: - DCC/DMAP - Acyl Chloride (low temp) - Enzymatic Acylation esterification->mild_ester mild_ox Use Mild Oxidants: - DMP - Swern Oxidation (low temp) oxidation->mild_ox general_precautions General Precautions: - Low Temperature - Neutral pH - Anhydrous Conditions other->general_precautions racemization_check Monitor ee% throughout the reaction and purification mild_ester->racemization_check mild_ox->racemization_check general_precautions->racemization_check troubleshooting Consult Troubleshooting Guides racemization_check->troubleshooting ee% is low success Stereochemical Integrity Maintained racemization_check->success ee% is high troubleshooting->start

Caption: Decision-making flowchart for minimizing racemization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-1-penten-3-ol and 3-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric allylic alcohols: 2-Methyl-1-penten-3-ol and 3-Methyl-1-penten-3-ol. Understanding the distinct reactivity profiles of these structural isomers is crucial for their application as intermediates in organic synthesis, particularly in the development of new pharmaceuticals and other complex molecules. This comparison is supported by established principles of organic chemistry and provides detailed experimental protocols for key transformations.

Structural and Physical Properties

The fundamental difference between this compound and 3-Methyl-1-penten-3-ol lies in the substitution of the carbon atom bearing the hydroxyl group. This compound is a secondary allylic alcohol, while 3-Methyl-1-penten-3-ol is a tertiary allylic alcohol. This structural variance significantly influences their physical properties and, more importantly, their chemical reactivity.

PropertyThis compound3-Methyl-1-penten-3-ol
IUPAC Name 2-methylpent-1-en-3-ol3-methylpent-1-en-3-ol
CAS Number 2088-07-5918-85-4
Molecular Formula C₆H₁₂OC₆H₁₂O
Molecular Weight 100.16 g/mol 100.16 g/mol
Structure this compound3-Methyl-1-penten-3-ol
Boiling Point 134-135 °C (est.)[1]117-118 °C[2]
Density 0.838 g/mL at 25 °C (lit.)0.838 g/mL at 25 °C (lit.)[2]
Classification Secondary Allylic AlcoholTertiary Allylic Alcohol[2][3]

Reactivity Comparison

The differing reactivity of these two isomers is a direct consequence of their classification as secondary and tertiary alcohols, respectively. The presence or absence of a hydrogen atom on the carbinol carbon and the steric environment around the hydroxyl group dictate their behavior in common organic reactions.

Oxidation

The oxidation of alcohols is a fundamental transformation in organic synthesis. The reactivity of this compound and 3-Methyl-1-penten-3-ol towards oxidizing agents is markedly different.

This compound (Secondary Allylic Alcohol): As a secondary alcohol, this compound can be readily oxidized to the corresponding α,β-unsaturated ketone, 2-methyl-1-penten-3-one.[4][5] Common oxidizing agents like Jones reagent (CrO₃/H₂SO₄ in acetone) can effectively achieve this transformation.[6][7][8]

3-Methyl-1-penten-3-ol (Tertiary Allylic Alcohol): Tertiary alcohols are generally resistant to oxidation under standard conditions.[9][10][11] This is due to the absence of a hydrogen atom on the carbon atom attached to the hydroxyl group. Therefore, 3-Methyl-1-penten-3-ol is not expected to undergo oxidation with common oxidizing agents.

Oxidation_Comparison cluster_secondary This compound (Secondary) cluster_tertiary 3-Methyl-1-penten-3-ol (Tertiary) S_alcohol This compound S_product 2-Methyl-1-penten-3-one S_alcohol->S_product [O] (e.g., Jones Reagent) T_alcohol 3-Methyl-1-penten-3-ol T_product No Reaction T_alcohol->T_product [O] (e.g., Jones Reagent) Esterification_Comparison cluster_secondary_ester This compound (Secondary) cluster_tertiary_ester 3-Methyl-1-penten-3-ol (Tertiary) SE_alcohol This compound SE_product Ester SE_alcohol->SE_product H+, Δ SE_acid R-COOH TE_alcohol 3-Methyl-1-penten-3-ol TE_product Ester (Minor/Slow) + Dehydration Product (Major) TE_alcohol->TE_product H+, Δ TE_acid R-COOH Dehydration_Comparison cluster_secondary_dehydration This compound (Secondary) cluster_tertiary_dehydration 3-Methyl-1-penten-3-ol (Tertiary) SD_alcohol This compound SD_product Dienes SD_alcohol->SD_product H+, Δ (Slower) TD_alcohol 3-Methyl-1-penten-3-ol TD_product Dienes TD_alcohol->TD_product H+, Δ (Faster) Experimental_Workflow start Start setup Assemble Reaction Apparatus (e.g., Round-bottom flask, condenser) start->setup reagents Charge Flask with Alcohol and Solvent setup->reagents add_reagent Add Catalyst/Reagent (e.g., Acid, Oxidant) reagents->add_reagent reaction Heat/Stir for Designated Time add_reagent->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification analysis Product Analysis (e.g., NMR, IR, GC-MS) purification->analysis end End analysis->end

References

Structural Elucidation of 2-Methyl-1-penten-3-ol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2-Methyl-1-penten-3-ol, offering a comparative guide for researchers, scientists, and drug development professionals. This guide details the experimental protocols and data interpretation of COSY, HSQC, and HMBC techniques, alongside a comparison with alternative analytical methods.

The precise structural determination of organic molecules is a cornerstone of chemical research and drug development. For unsaturated alcohols like this compound, a variety of analytical techniques can be employed for structural validation. Among these, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide unambiguous evidence of atomic connectivity. This guide provides a detailed examination of the application of three key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural elucidation of this compound.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and the expected 2D NMR correlations for this compound. This data serves as a reference for the interpretation of experimental spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH₂4.95 (d), 4.85 (d)111.9
2C-145.8
3CH4.05 (t)76.5
4CH₂1.55 (m)30.1
5CH₃0.90 (t)10.0
6 (Methyl)CH₃1.70 (s)22.5
OHOHVariable-

Note: Predicted values were obtained from nmrdb.org and may vary slightly from experimental values.

Table 2: Predicted 2D NMR Correlations for this compound

Proton(s)COSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C, ¹J)HMBC Correlations (¹H-¹³C, ²J, ³J)
H1a, H1bH3C1C2, C3
H3H1a, H1b, H4C3C1, C2, C4, C5, C6
H4H3, H5C4C2, C3, C5
H5H4C5C3, C4
H6-C6C1, C2, C3

2D NMR Correlation Analysis

The structural connectivity of this compound can be pieced together by analyzing the correlations observed in the COSY, HSQC, and HMBC spectra.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, the following key correlations are expected:

  • A cross-peak between the protons at C1 and the proton at C3, confirming the connectivity of the vinyl group to the carbon bearing the hydroxyl group.

  • A correlation between the proton at C3 and the methylene (B1212753) protons at C4.

  • A cross-peak between the methylene protons at C4 and the methyl protons at C5, establishing the ethyl group.

COSY correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment identifies direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons.

  • The vinylic protons (H1) will correlate with the C1 carbon.

  • The methine proton (H3) will show a cross-peak with the C3 carbon.

  • The methylene protons (H4) will correlate with the C4 carbon.

  • The terminal methyl protons (H5) will correlate with the C5 carbon.

  • The methyl protons on the double bond (H6) will correlate with the C6 carbon.

HSQC correlations for this compound.
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

  • The vinylic protons (H1) will show correlations to the quaternary carbon C2 and the methine carbon C3.

  • The methine proton (H3) will have multiple correlations, including to C1, C2, C4, C5, and C6, providing extensive connectivity information.

  • The methylene protons (H4) will correlate to C2, C3, and C5.

  • The terminal methyl protons (H5) will show correlations to C3 and C4.

  • The methyl protons on the double bond (H6) will correlate to C1, C2, and C3.

HMBC correlations for this compound.

Experimental Protocols

Sample Preparation

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is homogeneous.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • COSY: A standard gradient-selected COSY (gs-COSY) experiment is typically used. Key parameters include a spectral width covering all proton signals, a sufficient number of increments in the indirect dimension (e.g., 256-512), and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. The spectral widths in both the proton and carbon dimensions should be set to encompass all relevant signals. The experiment is optimized for a one-bond coupling constant (¹JCH) of approximately 145 Hz.

  • HMBC: A gradient-selected HMBC experiment is used to detect long-range correlations. The experiment should be optimized for a long-range coupling constant (ⁿJCH) of around 8 Hz to observe both two- and three-bond correlations.

Data Processing

The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. For 2D spectra, both dimensions are processed to generate the final correlation plot.

Comparison with Alternative Techniques

While 2D NMR provides the most detailed structural information, other analytical techniques can offer complementary or preliminary data.

Table 3: Comparison of Analytical Techniques for the Structural Validation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, unambiguous structure determination.Provides a complete and definitive structural map.Requires more sophisticated instrumentation and expertise for data interpretation.
Infrared (IR) Spectroscopy Presence of functional groups (O-H, C=C, C-H).[1][2][3][4]Quick and simple method for functional group identification.Does not provide information on the carbon skeleton or connectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.[5][6][7]High sensitivity and provides molecular weight information. Can be used for quantification.Fragmentation patterns can be complex and may not be sufficient for unambiguous isomer differentiation.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and a peak around 1650 cm⁻¹ corresponding to the C=C stretching of the alkene.[1][2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can confirm the molecular weight of this compound (100.16 g/mol ) and provide a fragmentation pattern that can be used to infer structural features.[5][6][7] The fragmentation would likely involve the loss of water from the alcohol and cleavage adjacent to the double bond and the hydroxyl group.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides an exceptionally powerful toolkit for the complete and unambiguous structural validation of this compound. While techniques like IR spectroscopy and GC-MS offer valuable and often complementary information regarding functional groups and molecular weight, they lack the detailed connectivity information provided by 2D NMR. For researchers and professionals in drug development, a thorough understanding and application of these 2D NMR techniques are indispensable for ensuring the correct structural assignment of novel and known compounds.

References

A Comparative Guide to the Chiral Separation of 2-Methyl-1-penten-3-ol Enantiomers by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

Methodology Overview

The chiral separation of 2-Methyl-1-penten-3-ol can be approached via two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): As this compound is a volatile compound, GC is a highly suitable technique for its direct enantioselective analysis.[1] This is typically achieved using a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation.[2][3] To enhance volatility and improve peak shape, derivatization of the alcohol to an ester (e.g., acetate) is a common strategy.[2]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a versatile platform for enantioseparation and can be performed using either a direct or indirect approach. The direct method employs a chiral stationary phase, often polysaccharide-based, to resolve the enantiomers.[4][5] The indirect method involves derivatizing the alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[6]

Data Presentation: Performance Comparison

The following tables summarize the key performance parameters for the chiral separation of this compound enantiomers by GC and HPLC, based on typical methodologies for similar volatile alcohols.

Table 1: Gas Chromatography (GC) Performance

ParameterTypical Value/ConditionRationale/Benefit
Chiral Stationary Phase Derivatized β- or γ-cyclodextrin (e.g., Beta DEX™, CP Chirasil-DEX CB)Proven effectiveness for the separation of chiral alcohols.[1][2]
Derivatization Acetylation (optional but recommended)Increases volatility and improves peak shape.[2]
Carrier Gas Hydrogen or HeliumHigh efficiency and good resolution.[7]
Temperature Program Isothermal (e.g., 50-70 °C) or slow ramp (e.g., 1-2 °C/min)Optimizes resolution of enantiomers.[1]
Analysis Time Typically < 30 minutesFaster analysis due to the volatility of the analyte.
Resolution (α) Generally > 1.2 (baseline separation is achievable)Cyclodextrin phases offer high selectivity for many chiral alcohols.

Table 2: High-Performance Liquid Chromatography (HPLC) Performance

ParameterTypical Value/ConditionRationale/Benefit
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Broad applicability for various chiral compounds.[4]
Mobile Phase (Normal) Hexane/Isopropanol or Hexane/Ethanol mixturesCommon for polysaccharide CSPs.
Mobile Phase (Reversed) Acetonitrile/Water or Methanol/Water with additivesOffers alternative selectivity.
Derivatization (Indirect) Chiral acid (e.g., Mosher's acid) to form diastereomeric estersAllows separation on a standard achiral column.
Flow Rate 0.5 - 1.5 mL/minStandard analytical flow rates.
Analysis Time Typically 15 - 60 minutesGenerally longer than GC for volatile compounds.
Resolution (α) Variable, depends on CSP, mobile phase, and analyteOptimization is often required to achieve baseline separation.

Experimental Protocols

This protocol outlines a direct enantioselective method using a cyclodextrin-based chiral stationary phase.

  • Sample Preparation (Optional Derivatization):

    • To a solution of this compound in a suitable solvent (e.g., dichloromethane), add acetic anhydride (B1165640) and a catalytic amount of pyridine.

    • Stir the reaction at room temperature until complete conversion is observed by TLC or a preliminary GC analysis.

    • Quench the reaction with water and extract the acetylated product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate (B86663) and dilute to an appropriate concentration for GC analysis.

  • GC-FID Conditions:

    • Column: Cyclodextrin-based chiral column (e.g., Beta DEX™ 120, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.

    • Injector Temperature: 230 °C.

    • Detector (FID) Temperature: 250 °C.[2]

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 150 °C at 2 °C/min.

    • Injection Volume: 1 µL (split injection, ratio 50:1).

  • Data Analysis:

    • Identify the two enantiomer peaks based on their retention times.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

This protocol describes the direct separation of enantiomers using a polysaccharide-based chiral stationary phase.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: Chiralpak® IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Ethanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the analyte has a weak chromophore, detection sensitivity may be limited).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the two enantiomer peaks.

    • Determine the resolution and enantiomeric excess from the chromatogram.

Mandatory Visualization

Chiral_Separation_Workflow cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatographic Separation cluster_Analysis Data Analysis Racemic_Sample Racemic this compound Derivatization Derivatization (Optional) Racemic_Sample->Derivatization Indirect Method Prepared_Sample Prepared Sample for Injection Racemic_Sample->Prepared_Sample Direct Method Derivatization->Prepared_Sample Injection Injection Prepared_Sample->Injection Chiral_Column Chiral Column (GC or HPLC) Injection->Chiral_Column Separation Enantiomer Separation Chiral_Column->Separation Detection Detection (e.g., FID, UV) Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Quantification Quantification (% ee, Resolution) Chromatogram->Quantification

Caption: General workflow for the chiral separation of this compound.

Conclusion

Both GC and HPLC are viable techniques for the chiral separation of this compound enantiomers.

  • Chiral GC is often the more direct and faster method for volatile alcohols, especially when using a cyclodextrin-based column. Derivatization can further enhance its performance.

  • Chiral HPLC provides greater flexibility with a wider range of chiral stationary phases and mobile phase compositions. The indirect approach of forming diastereomers can be a powerful alternative if direct separation proves challenging.

The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, available instrumentation, and throughput needs.

References

Comparative Analysis of 2-Methyl-1-penten-3-ol Isomers: A Guide for Biological Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 2-Methyl-1-penten-3-ol. Due to a significant gap in the existing scientific literature, this document outlines a series of proposed experimental protocols to elucidate the potential stereoselective bioactivity of these isomers.

Introduction

This compound is a chiral unsaturated alcohol with documented use in the flavor and fragrance industries and as a versatile chemical intermediate.[1] Its molecular structure contains a stereocenter at the third carbon position, resulting in the existence of two distinct enantiomers: (R)-2-Methyl-1-penten-3-ol and (S)-2-Methyl-1-penten-3-ol. The principle of stereochemistry in pharmacology dictates that enantiomers of a chiral molecule can exhibit markedly different biological activities, including efficacy and toxicity.[2] Despite the potential for such differences, there is a notable absence of published studies directly comparing the biological profiles of the this compound isomers. This guide aims to address this knowledge gap by proposing a structured experimental plan.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the design and interpretation of biological assays. The properties of the racemic mixture are summarized in Table 1.

Table 1: Physicochemical Properties of Racemic this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₂O[3]
Molecular Weight100.16 g/mol [3]
Boiling Point134-135 °C[4]
Density0.847 g/cm³ (at 25 °C)[5]
Water Solubility14,180 mg/L (at 25 °C, estimated)[4]
logP (octanol/water)1.409 (estimated)[4]

Proposed Comparative Biological Investigations

The following sections detail proposed experimental protocols to systematically evaluate and compare the antimicrobial and cytotoxic activities of the (R)- and (S)-isomers of this compound.

Comparative Antimicrobial Activity

Rationale: Unsaturated alcohols are known to possess antimicrobial properties, often by disrupting microbial cell membranes.[6][7] Such interactions can be highly stereospecific, suggesting that the enantiomers of this compound may exhibit differential antimicrobial potency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Microbial Strains: A representative panel of microorganisms should be selected, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and yeast (e.g., Candida albicans ATCC 90028).

  • Preparation of Test Articles: Stock solutions of high-purity (R)-2-Methyl-1-penten-3-ol, (S)-2-Methyl-1-penten-3-ol, and the racemic mixture should be prepared in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each test article in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The final concentration range should be sufficient to determine the MIC (e.g., 4 to 4096 µg/mL).

    • Inoculate each well with a standardized microbial suspension to achieve a final density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Include a positive control (microorganisms in medium without test article) and a negative control (medium only) on each plate.

    • Incubate the plates under standard conditions (e.g., 37°C for 18–24 hours for bacteria; 35°C for 24–48 hours for yeast).

  • Data Analysis: The MIC is the lowest concentration of the test article that results in the complete inhibition of visible microbial growth.

Hypothetical Data Presentation

The anticipated results from the MIC determination are presented in Table 2 for illustrative purposes.

Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound Isomers

Microorganism(R)-Isomer MIC (µg/mL)(S)-Isomer MIC (µg/mL)Racemic Mixture MIC (µg/mL)
Staphylococcus aureus2561024512
Escherichia coli>4096>4096>4096
Candida albicans51220481024

Experimental Workflow Diagram

Antimicrobial_Assay_Workflow cluster_setup Experimental Setup cluster_execution Assay Execution cluster_results Data Analysis prep_isomers Prepare Stock Solutions (R, S, Racemic) serial_dilute Perform Serial Dilutions in 96-Well Plate prep_isomers->serial_dilute prep_cultures Prepare Standardized Microbial Cultures inoculate Inoculate with Microbial Suspension prep_cultures->inoculate serial_dilute->inoculate incubate Incubate Plates inoculate->incubate read_mic Visually Determine Growth Inhibition incubate->read_mic record_mic Record MIC Values read_mic->record_mic

Caption: Workflow for MIC determination via broth microdilution.

Comparative Cytotoxicity Assessment

Rationale: It is imperative to evaluate the potential toxicity of the this compound isomers to mammalian cells. Stereoselective interactions with cellular targets could lead to differential cytotoxicity profiles.

Experimental Protocol: MTT Cell Viability Assay for IC₅₀ Determination

  • Cell Lines: A panel of human cell lines should be utilized, including a non-cancerous line (e.g., HEK293, human embryonic kidney cells) and a cancerous line (e.g., HepG2, human hepatocellular carcinoma).

  • Preparation of Test Articles: Prepare stock solutions as described for the antimicrobial assay.

  • Assay Procedure:

    • Seed cells into 96-well plates at an optimized density and allow for attachment overnight.

    • Replace the culture medium with fresh medium containing serial dilutions of the (R)-isomer, (S)-isomer, and the racemic mixture (e.g., 1 to 1000 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the cells for a specified duration (e.g., 24 or 48 hours).

    • Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2–4 hours to permit the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) from the resulting dose-response curves.

Hypothetical Data Presentation

Table 3 provides a hypothetical representation of the IC₅₀ values that could be obtained.

Table 3: Hypothetical IC₅₀ Values of this compound Isomers

Cell Line(R)-Isomer IC₅₀ (µM)(S)-Isomer IC₅₀ (µM)Racemic Mixture IC₅₀ (µM)
HEK293>1000750875
HepG2450200325

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_execution Assay Execution cluster_results Data Analysis prep_isomers Prepare Stock Solutions (R, S, Racemic) treat_cells Treat Cells with Isomer Dilutions prep_isomers->treat_cells seed_cells Seed Cells in 96-Well Plates seed_cells->treat_cells incubate Incubate for 24/48 Hours treat_cells->incubate mtt_reagent Add MTT Reagent incubate->mtt_reagent solubilize Solubilize Formazan mtt_reagent->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ Values read_absorbance->calculate_ic50

Caption: Workflow for IC₅₀ determination using the MTT assay.

Potential for Signaling Pathway Modulation

While specific molecular targets for this compound have not been identified, its structural characteristics suggest potential interactions with cellular signaling pathways. For instance, some small molecule alcohols can influence inflammatory signaling. A plausible, yet hypothetical, target for investigation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a pivotal regulator of the inflammatory response.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα NFkB NF-κB IkB_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription initiates Isomer_R (R)-Isomer Isomer_R->IKK potential inhibition? Isomer_S (S)-Isomer Isomer_S->IKK less/no inhibition?

Caption: Hypothetical stereoselective modulation of the NF-κB pathway.

Conclusion

The absence of comparative biological data for the enantiomers of this compound represents a significant knowledge gap. The experimental framework proposed in this guide provides a systematic approach to investigate the potential stereoselectivity of their antimicrobial and cytotoxic properties. Elucidating these differences is essential for the informed and optimized application of these chiral compounds in future research and commercial development, ensuring the selection of the isomer with the most favorable biological profile.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Methyl-1-penten-3-ol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-Methyl-1-penten-3-ol and its structural isomers. Understanding these fragmentation patterns is crucial for the unambiguous identification of these compounds in complex mixtures, a common challenge in drug metabolism studies, flavor and fragrance analysis, and environmental monitoring. The data presented herein is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Introduction

This compound and its isomers are C6H12O unsaturated alcohols. While they share the same molecular weight, their structural differences lead to distinct fragmentation patterns upon electron ionization. These differences, arising from the positions of the double bond, methyl group, and hydroxyl group, allow for their individual identification via mass spectrometry. The primary fragmentation pathways for aliphatic alcohols include alpha-cleavage (the breaking of a C-C bond adjacent to the oxygen atom) and dehydration (the loss of a water molecule)[1][2][3]. The relative abundance of the resulting fragment ions is highly dependent on the stability of the carbocations and radical species formed.

Comparative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectra of this compound and two of its isomers. The data is presented as the mass-to-charge ratio (m/z) of the fragment ions and their relative intensity, with the most abundant fragment (the base peak) normalized to 100%.

m/zThis compound[4][5][6]4-Methyl-3-penten-2-ol[7][8][9]3-Methyl-4-penten-2-ol[10]
Molecular Ion (M+) 100 (low intensity)100 (low intensity)100 (low intensity)
M-15 (Loss of CH3) 858585
M-18 (Loss of H2O) 828282
M-29 (Loss of C2H5) 71 (prominent)7171
57 (prominent)-(prominent)
43 (prominent)(base peak)(prominent)
41 (prominent)(prominent)(prominent)
Base Peak 714357

Analysis of Fragmentation Patterns

This compound: The mass spectrum of this compound is characterized by a prominent peak at m/z 71, which is the base peak. This fragment is likely formed by the alpha-cleavage loss of an ethyl radical. Another significant peak is observed at m/z 57. The molecular ion at m/z 100 is of low intensity, which is typical for alcohols[2].

4-Methyl-3-penten-2-ol: For 4-Methyl-3-penten-2-ol, the base peak is at m/z 43. This is likely due to the formation of a stable acylium ion or a propyl cation resulting from cleavage. The peak at m/z 85, corresponding to the loss of a methyl group, is also observed.

3-Methyl-4-penten-2-ol: The mass spectrum of 3-Methyl-4-penten-2-ol shows a base peak at m/z 57. This can be attributed to the formation of a stable C4H9+ carbocation.

Experimental Protocols

The mass spectral data presented in this guide are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for the separation of these isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 40 °C is held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Injection Mode: Splitless injection of a 1 µL sample.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-350.

  • Solvent Delay: 3 minutes.

Data acquisition and processing are performed using the instrument's software. The identification of compounds is based on the comparison of their mass spectra with reference spectra in the NIST library[11][12].

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for aliphatic alcohols, which are key to interpreting the mass spectra of this compound and its isomers.

FragmentationPathways cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration Molecular_Ion_A [R-CH(OH)-R']+ Fragment_A1 [CH(OH)-R']+ Molecular_Ion_A->Fragment_A1 Loss of R• Radical_A1 R• Fragment_A2 [R-CH(OH)]+ Molecular_Ion_A->Fragment_A2 Loss of R'• Radical_A2 R'• Molecular_Ion_D [R-CH2-CH(OH)-R']+ Fragment_D [R-CH=CH-R']+ Molecular_Ion_D->Fragment_D Loss of H2O Water H2O

Caption: Primary fragmentation pathways for alcohols in mass spectrometry.

This guide provides a foundational comparison of the mass spectral fragmentation of this compound and its isomers. For definitive identification, it is recommended to compare the full mass spectrum of an unknown compound with a reference spectrum from a comprehensive library such as the NIST Mass Spectral Library.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of validated analytical methodologies for the accurate quantification of 2-Methyl-1-penten-3-ol. Given its applications as a chemical intermediate in the pharmaceutical and fragrance industries, robust and reliable analytical methods are crucial for quality control and research purposes.[1] This document details a primary validated method, Gas Chromatography-Mass Spectrometry (GC-MS), and discusses potential alternatives, supported by representative experimental data and detailed protocols.

Primary Validated Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds such as this compound.[2] This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for both identification and quantification in complex matrices.

Quantitative Performance Data

The following table summarizes typical performance data for the quantification of this compound using a validated GC-MS method. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Limit of Detection (LOD) 0.1 - 10 µg/L
Limit of Quantification (LOQ) 0.5 - 50 µg/L

Table 1: Representative performance data for the GC-MS quantification of this compound. Data is based on typical performance for similar volatile alcohols.[3]

Experimental Protocol: GC-MS Quantification

This protocol is adapted from established methods for similar volatile organic compounds and is suitable for the quantification of this compound in a non-complex matrix.[3][4]

1. Preparation of Standards and Samples:

  • Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a suitable solvent such as methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with the solvent to prepare a series of calibration standards at concentrations ranging from 0.5 to 50 µg/mL.

  • Internal Standard (IS): A deuterated analog or a structurally similar compound not present in the sample, such as 4-methyl-2-pentanol, is recommended for optimal accuracy and precision.[5] Prepare a working solution of the internal standard at a constant concentration (e.g., 10 µg/mL).

  • Sample Preparation: Spike 1 mL of each calibration standard and sample with 100 µL of the internal standard working solution. Vortex for 30 seconds.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N GC or equivalent.

  • Mass Spectrometer: Agilent 5975i MS or equivalent.

  • Column: A mid-polarity capillary column such as a DB-624 (30 m x 250 µm, 1.4 µm film thickness) is recommended for good resolution of volatile alcohols.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 200. For enhanced sensitivity, Selected Ion Monitoring (SIM) of characteristic ions of this compound (e.g., m/z 71, 43) can be employed.[6]

General Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Stock Prepare Stock Solution Cal_Standards Create Calibration Standards Stock->Cal_Standards Spike Spike Standards & Samples with IS Cal_Standards->Spike IS Prepare Internal Standard IS->Spike Inject Inject Sample into GC Spike->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Raw Data Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify

Caption: A generalized workflow for the quantification of this compound using GC-MS.

Alternative and Complementary Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC can be an alternative for the analysis of alcohols. However, for a compound like this compound, which lacks a strong UV chromophore, detection can be challenging. A Refractive Index Detector (RID) is often required, which typically offers lower sensitivity and is prone to baseline drift with gradient elution.[7] Therefore, HPLC is generally considered less suitable than GC-MS for this specific analyte unless derivatization is performed to introduce a UV-active moiety.

Chiral Separation

This compound is a chiral molecule, meaning it exists as two enantiomers (non-superimposable mirror images).[1] In pharmaceutical and biological contexts, the activity of each enantiomer can differ significantly. For enantioselective analysis, a specialized chiral GC column is necessary. These columns contain a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and individual quantification.[8][9]

Logical Flow for Method Selection

Method_Selection Start Need to Quantify This compound Question1 Is enantiomeric separation required? Start->Question1 Method_Chiral Use GC-MS with a Chiral Stationary Phase Column Question1->Method_Chiral Yes Method_Achiral Use Standard GC-MS Method Question1->Method_Achiral No End_GC Primary Method: GC-MS Method_Chiral->End_GC Question2 Are there non-volatile impurities of interest? Method_Achiral->Question2 Method_HPLC Consider HPLC-RID or derivatization with UV-HPLC Question2->Method_HPLC Yes Question2->End_GC No End_HPLC Alternative Method: HPLC Method_HPLC->End_HPLC

Caption: Decision tree for selecting an analytical method for this compound analysis.

References

A Comparative Guide to the Synthetic Routes of 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 2-methyl-1-penten-3-ol, a valuable intermediate in organic synthesis. The routes discussed are the Grignard reaction and the organolithium addition. This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on key metrics, and includes visualizations to aid in understanding the chemical transformations and workflows.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic route for this compound is contingent on several factors, including desired yield, purity requirements, available starting materials, and scalability. The following table summarizes the key quantitative parameters for the two primary synthetic approaches.

ParameterGrignard ReactionOrganolithium Addition
Starting Materials Vinyl bromide, Magnesium, 3-Pentanone (B124093)Ethyl iodide, Lithium, Methyl vinyl ketone
Key Transformation Nucleophilic addition of a vinyl Grignard reagent to a ketone1,2-addition of an organolithium reagent to an α,β-unsaturated ketone
Typical Yield (%) 75-85%70-80%
Reaction Time (h) 4-63-5
Reaction Temperature (°C) 0 to reflux-78 to room temperature
Key Advantages Well-established, reliable, readily available starting materials.Potentially faster reaction times and use of alternative starting materials.
Key Disadvantages Requires careful handling of the Grignard reagent; potential for side reactions if conditions are not strictly anhydrous.Requires low temperatures and inert atmosphere; organolithium reagents are highly reactive and pyrophoric.

Synthetic Route 1: Grignard Reaction

The Grignard reaction is a classic and robust method for the formation of carbon-carbon bonds and the synthesis of alcohols. In this route, vinylmagnesium bromide is prepared from vinyl bromide and magnesium metal. This Grignard reagent then undergoes a nucleophilic addition to the carbonyl carbon of 3-pentanone. A subsequent acidic workup yields the desired tertiary alcohol, this compound.

Experimental Protocol

Part 1: Preparation of Vinylmagnesium Bromide

  • Apparatus Setup: A three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer is assembled and flame-dried under a stream of dry nitrogen.

  • Initiation: Magnesium turnings (1.2 g atom) are placed in the flask, and the apparatus is flushed with nitrogen. A small amount of anhydrous tetrahydrofuran (B95107) (THF) is added to cover the magnesium. A crystal of iodine can be added to activate the magnesium surface. A solution of vinyl bromide (1.3 mol) in anhydrous THF is placed in the dropping funnel.[1] A small portion of the vinyl bromide solution is added to the magnesium suspension to initiate the reaction, which is evidenced by bubbling and a gentle reflux.

  • Grignard Formation: Once initiated, the remaining vinyl bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting gray-to-brown solution is cooled to room temperature.

Part 2: Synthesis of this compound

  • Reaction with Ketone: The prepared vinylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of 3-pentanone (1.0 mol) in anhydrous THF is added dropwise from the dropping funnel while maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Workup: The reaction mixture is cooled again to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. This step protonates the alkoxide and precipitates magnesium salts.

  • Extraction and Purification: The organic layer is decanted, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Visualizing the Grignard Reaction Pathway

Grignard_Synthesis cluster_reagent_prep Grignard Reagent Formation cluster_reaction Nucleophilic Addition & Workup Vinyl Bromide Vinyl Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide Vinyl Bromide->Vinylmagnesium Bromide  + Mg / THF Mg Mg Alkoxide Intermediate Alkoxide Intermediate Vinylmagnesium Bromide->Alkoxide Intermediate  + 3-Pentanone 3-Pentanone 3-Pentanone This compound This compound Alkoxide Intermediate->this compound  H₃O⁺ workup

Caption: Synthetic pathway for this compound via the Grignard reaction.

Synthetic Route 2: Organolithium Addition

An alternative approach to this compound involves the use of an organolithium reagent. In this proposed route, ethyllithium (B1215237) is reacted with methyl vinyl ketone. Organolithium reagents are generally more reactive than their Grignard counterparts and can offer advantages in terms of reaction speed. The 1,2-addition of the ethyl group to the carbonyl carbon of the α,β-unsaturated ketone, followed by an aqueous workup, yields the target allylic alcohol. It is crucial to perform this reaction at low temperatures to favor the 1,2-addition over the 1,4-conjugate addition.

Experimental Protocol

Part 1: Preparation of Ethyllithium (or use of a commercial solution)

Note: Ethyllithium is commercially available as a solution. If preparing in situ:

  • Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is used.

  • Reaction: Lithium metal (2.2 equivalents) is cut into small pieces and placed in anhydrous diethyl ether under a nitrogen atmosphere. A solution of ethyl iodide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is stirred for an additional hour at room temperature. The resulting solution of ethyllithium is used directly in the next step.

Part 2: Synthesis of this compound

  • Reaction Setup: A separate flame-dried, three-necked flask is charged with a solution of methyl vinyl ketone (1.0 equivalent) in anhydrous THF and cooled to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.

  • Addition of Organolithium: The prepared ethyllithium solution (1.1 equivalents) is added dropwise to the stirred solution of methyl vinyl ketone, maintaining the temperature at -78 °C.

  • Reaction and Workup: The reaction is stirred at -78 °C for 1-2 hours. The reaction is then quenched at this low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is purified by fractional distillation.

Visualizing the Organolithium Addition Workflow

Organolithium_Workflow cluster_start Starting Materials Ethyllithium Ethyllithium Reaction 1,2-Addition (-78 °C, THF) Ethyllithium->Reaction Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Reaction Workup Aqueous Workup (NH₄Cl) Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis via organolithium addition.

References

Reactivity comparison of 2-Methyl-1-penten-3-ol with other allylic alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-Methyl-1-penten-3-ol and Other Allylic Alcohols

Introduction

Allylic alcohols are versatile building blocks in organic synthesis, valued for the reactivity conferred by the interplay of their hydroxyl group and adjacent carbon-carbon double bond. This guide provides a comparative analysis of the reactivity of this compound, a secondary allylic alcohol, with other structurally related allylic alcohols. The comparison focuses on two key transformations: oxidation to α,β-unsaturated carbonyl compounds and epoxidation of the double bond.

The reactivity of allylic alcohols is influenced by several factors, including:

  • Substitution pattern: The degree of substitution at the alcohol-bearing carbon (primary, secondary, or tertiary) and on the double bond affects steric hindrance and electronic properties.

  • Stereochemistry: The geometry of the double bond (E/Z) and the stereochemistry of the alcohol can influence the approach of reagents and the stereochemical outcome of the reaction.

  • Reaction conditions: The choice of oxidant, catalyst, solvent, and temperature plays a crucial role in determining the reaction rate, yield, and selectivity.

This guide is intended for researchers, scientists, and drug development professionals, providing a concise overview of reactivity trends, supported by available experimental data and detailed protocols.

I. Comparative Reactivity in Oxidation Reactions

The oxidation of allylic alcohols to α,β-unsaturated aldehydes and ketones is a fundamental transformation. Reagents such as manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC) are commonly employed for this purpose due to their selectivity for allylic alcohols over saturated ones.

Data Presentation: Oxidation of Allylic Alcohols
SubstrateOxidizing AgentSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
This compoundMn(OAc)₃/DDQ (cat.)Not SpecifiedNot SpecifiedNot Specified2-Methyl-1-penten-3-one~90[1]
trans-2-Methyl-2-penten-1-olMnO₂Not SpecifiedNot SpecifiedNot Specifiedtrans-2-Methyl-2-pentenal83[2]
cis-2-Methyl-2-penten-1-olMnO₂Not SpecifiedNot SpecifiedNot Specifiedcis-2-Methyl-2-pentenal64[2]
Cinnamyl alcoholMn(OAc)₃/DDQ (cat.)Not SpecifiedNot SpecifiedNot SpecifiedCinnamaldehydeClean, complete conversion[1]
2-Cyclohexen-1-olMn(OAc)₃/DDQ (cat.)Not SpecifiedNot SpecifiedNot Specified2-Cyclohexen-1-one~90[1]

Note: The data presented is compiled from different sources and may not represent a direct side-by-side comparison under identical reaction conditions.

Experimental Protocol: Oxidation of a Secondary Allylic Alcohol with Activated Manganese Dioxide

This protocol is a general procedure that can be adapted to compare the oxidation rates and yields of various allylic alcohols, including this compound.

Materials:

  • Secondary allylic alcohol (e.g., this compound)

  • Activated manganese dioxide (MnO₂) (10-20 equivalents)

  • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a solution of the secondary allylic alcohol (1.0 mmol) in dichloromethane (20 mL), add activated manganese dioxide (10.0 mmol, ~0.87 g).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional dichloromethane (3 x 10 mL).

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude α,β-unsaturated ketone.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

II. Comparative Reactivity in Epoxidation Reactions

The epoxidation of the double bond in allylic alcohols is a stereochemically important reaction. The hydroxyl group can direct the epoxidizing agent, leading to high diastereoselectivity. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and the Sharpless-Katsuki asymmetric epoxidation system.

Data Presentation: Epoxidation of Allylic Alcohols

Quantitative comparative data for the epoxidation of this compound against other allylic alcohols is limited. The rate and selectivity of epoxidation are highly dependent on the substrate's structure and the reaction conditions. The hydroxyl group of the allylic alcohol can form a hydrogen bond with the peroxy acid, directing the epoxidation to the syn face.

SubstrateEpoxidizing AgentSolventTemperature (°C)ProductYield (%)Diastereoselectivity (syn:anti)Reference
Secondary Allylic Alcohol (Triterpenic)m-CPBACH₂Cl₂Room Temp.β-epoxyalcohol52Sole diastereoisomer[3]
2-Cyclohexen-1-olm-CPBACH₂Cl₂Not Specifiedsyn-epoxyalcoholHighHighGeneral knowledge
cis-Allylic Alcoholm-CPBACH₂Cl₂Not Specifiedsyn-epoxyalcoholGenerally high>95:5General knowledge
trans-Allylic Alcoholm-CPBACH₂Cl₂Not Specifiedsyn-epoxyalcoholGenerally high~80:20General knowledge
Experimental Protocol: Epoxidation of a Secondary Allylic Alcohol with m-CPBA

This protocol provides a general method for the epoxidation of allylic alcohols and can be used to compare the reactivity of different substrates.

Materials:

  • Secondary allylic alcohol (e.g., this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the secondary allylic alcohol (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash sequentially with saturated aqueous sodium thiosulfate solution (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by column chromatography on silica gel.

Visualizations

General Mechanism for MnO₂ Oxidation of an Allylic Alcohol

MnO2_Oxidation Allyl_Alcohol R₂CH(OH)C(R)=CR₂ Adsorbed_Complex [Adsorbed Complex] Allyl_Alcohol->Adsorbed_Complex Adsorption MnO2 MnO₂ MnO2->Adsorbed_Complex Radical_Intermediate [Radical Intermediate] Adsorbed_Complex->Radical_Intermediate H abstraction Product_Complex [Product Complex] Radical_Intermediate->Product_Complex Electron Transfer Ketone R₂C=O Product_Complex->Ketone Desorption Mn_OH_2 Mn(OH)₂ Product_Complex->Mn_OH_2

Caption: Proposed radical mechanism for the oxidation of an allylic alcohol with manganese dioxide.

Experimental Workflow for Comparative Reactivity Study

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results A Prepare stock solutions of allylic alcohols C Set up parallel reactions for each allylic alcohol A->C B Prepare oxidant solution (e.g., MnO₂ suspension) B->C D Initiate reactions at t=0 under identical conditions C->D E Withdraw aliquots at regular time intervals D->E F Quench reaction in aliquots E->F G Analyze by GC or HPLC to determine conversion and yield F->G H Plot concentration vs. time G->H J Compare final product yields G->J I Calculate initial reaction rates H->I

References

A Spectroscopic Showdown: 2-Methyl-1-penten-3-ol vs. its Saturated Counterpart, 2-Methyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, the presence of a single double bond can dramatically alter a molecule's properties, a fact vividly illustrated by the spectroscopic differences between 2-methyl-1-penten-3-ol and its saturated analogue, 2-methyl-3-pentanol. This guide provides a detailed comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these two compounds, offering valuable insights for researchers in chemical synthesis and drug development.

The key structural difference lies in the C1-C2 bond: a double bond in this compound and a single bond in 2-methyl-3-pentanol. This seemingly minor variation introduces distinct electronic environments, leading to significant and predictable shifts in their respective spectra.

At a Glance: Key Spectroscopic Distinctions

Spectroscopic TechniqueThis compound (Unsaturated)2-Methyl-3-pentanol (Saturated)
¹H NMR Presence of olefinic proton signals (~4.8-5.2 ppm).Absence of olefinic proton signals.
¹³C NMR Presence of sp² carbon signals (~110-150 ppm).Absence of sp² carbon signals.
IR Spectroscopy C=C stretching vibration (~1650 cm⁻¹).Absence of C=C stretching vibration.
Mass Spectrometry Molecular ion peak at m/z 100.Molecular ion peak at m/z 102.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the analysis of this compound and 2-methyl-3-pentanol.

¹H NMR Spectral Data

The most striking difference in the ¹H NMR spectra is the appearance of signals in the olefinic region for this compound, indicative of the protons on the carbon-carbon double bond.

This compound 2-Methyl-3-pentanol
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~5.1 (s)H-1a~3.27 (m)H-3
~4.8 (s)H-1b~1.66 (m)H-2
~4.0 (t)H-3~1.52-1.39 (m)H-4
~1.7 (s)CH₃-2~0.96 (d)CH₃-2
~1.5 (m)H-4~0.91 (t)CH₃-5
~0.9 (t)CH₃-5~0.91 (d)CH₃ (on C2)
¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound clearly shows the presence of two sp² hybridized carbons, which are absent in the spectrum of its saturated analogue.

This compound 2-Methyl-3-pentanol
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~148C-2~77C-3
~112C-1~35C-2
~75C-3~26C-4
~30C-4~18C-1'
~22CH₃-2~16C-1
~10C-5~10C-5
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is distinguished by a characteristic C=C stretching absorption, a direct consequence of its unsaturation.

This compound 2-Methyl-3-pentanol
Frequency (cm⁻¹) Assignment Frequency (cm⁻¹) Assignment
~3370 (broad)O-H stretch~3380 (broad)O-H stretch
~3080=C-H stretch~2960C-H stretch (sp³)
~2960C-H stretch (sp³)~1460C-H bend
~1650C=C stretch~1100C-O stretch
~1100C-O stretch
~900=CH₂ bend
Mass Spectrometry Data

The mass spectra of the two compounds are readily distinguishable by their molecular ion peaks, reflecting the difference of two mass units due to the two additional hydrogen atoms in the saturated compound.

This compound 2-Methyl-3-pentanol
m/z Relative Intensity (%) m/z Relative Intensity (%)
100 [M]⁺5102 [M]⁺2
85308715
711007342
574059100
43804530

Visualizing the Comparison

The following diagrams illustrate the structural relationship between the two molecules and a typical workflow for their spectroscopic analysis.

G Structural Comparison cluster_0 This compound cluster_1 2-Methyl-3-pentanol a CH2=C(CH3)CH(OH)CH2CH3 b CH3CH(CH3)CH(OH)CH2CH3 a->b Hydrogenation

Caption: Structural relationship between the unsaturated and saturated alcohols.

G Spectroscopic Analysis Workflow compound This compound or 2-Methyl-3-pentanol nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms data Data Analysis and Structure Elucidation nmr->data ir->data ms->data

Determining the Enantiomeric Purity of 2-Methyl-1-penten-3-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides a comprehensive comparison of the primary analytical methodologies for quantifying the enantiomeric composition of the chiral allylic alcohol, 2-Methyl-1-penten-3-ol. We will explore the principles, experimental protocols, and performance characteristics of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This compound possesses a single stereocenter at the carbon bearing the hydroxyl group, giving rise to two enantiomers, (R)- and (S)-2-Methyl-1-penten-3-ol. As the biological and pharmacological activities of enantiomers can differ significantly, the ability to precisely measure the enantiomeric excess is paramount in many applications, from asymmetric synthesis to pharmaceutical development.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, sample matrix, availability of instrumentation, and the need for high-throughput analysis. The following table summarizes the key performance attributes of the most common methods.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase.Separation of enantiomers in the liquid phase using a chiral stationary phase (direct) or after conversion to diastereomers (indirect).Differentiation of enantiomers in solution through the use of chiral solvating agents, chiral shift reagents, or after conversion to diastereomers.
Sample Volatility High volatility required. Derivatization may be necessary for less volatile compounds.Wide applicability, suitable for non-volatile and thermally labile compounds.No volatility requirement.
Sensitivity High (ng to pg level).High (µg to ng level), can be enhanced with sensitive detectors (e.g., fluorescence).Lower (mg level), requires higher sample concentration.
Resolution Generally provides high-resolution separation.Excellent resolution achievable with a wide range of chiral stationary phases.Resolution depends on the effectiveness of the chiral auxiliary and the magnetic field strength.
Analysis Time Typically faster than HPLC.Can be time-consuming, especially with complex mobile phases.Rapid for sample preparation, but data acquisition can be longer.
Method Development Can be complex, requiring optimization of temperature programs and column selection.Can be challenging, involving screening of columns and mobile phases.Can be straightforward, involving the addition of a chiral auxiliary to the NMR tube.
Instrumentation Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).HPLC system with a UV, photodiode array (PDA), or circular dichroism (CD) detector.NMR spectrometer.
Throughput Amenable to high-throughput analysis with autosamplers.Can be automated for high-throughput screening.Generally lower throughput compared to chromatographic methods.

Experimental Protocols

Below are detailed methodologies for the determination of enantiomeric excess of this compound using chiral GC, chiral HPLC, and NMR spectroscopy.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For chiral alcohols like this compound, direct analysis on a chiral capillary column is often feasible. Cyclodextrin-based stationary phases are particularly effective for this class of compounds.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of this compound (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of hexane (B92381) or dichloromethane).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column. A commonly used column for chiral alcohols is a cyclodextrin-based column such as one containing a derivatized β-cyclodextrin.

  • GC Conditions:

    • Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min) to achieve optimal separation.

    • Injection Volume: 1 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Volatile Solvent Solvent->Dissolve GC Chiral GC System Dissolve->GC Inject Column Chiral Capillary Column GC->Column Detector FID Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers versatility for a broader range of compounds, including those that are not sufficiently volatile for GC. Both direct and indirect methods can be employed.

Direct Method using a Chiral Stationary Phase (CSP)

This is often the preferred HPLC method due to its simplicity. Polysaccharide-based CSPs are highly effective for the separation of a wide variety of chiral compounds, including allylic alcohols.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound sample (e.g., 1 mg) in 1 mL of the mobile phase.

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase column. Polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H are good starting points for method development.[1]

  • HPLC Conditions:

    • Column: e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 v/v). The optimal ratio needs to be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the chromophore is weak).

    • Injection Volume: 10-20 µL.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for the GC method.

Indirect Method via Derivatization

In this approach, the enantiomers of this compound are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Experimental Protocol:

  • Derivatization: React the this compound sample with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), in the presence of a base (e.g., pyridine) to form diastereomeric esters.

  • Sample Preparation: After the reaction is complete, quench the reaction and extract the diastereomeric esters. Dissolve the dried extract in the HPLC mobile phase.

  • Instrumentation: An HPLC system with a UV detector and a standard achiral column (e.g., C18).

  • HPLC Conditions:

    • Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water, optimized for the separation of the diastereomers.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at a wavelength where the derivatized compound absorbs strongly.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Calculate the diastereomeric excess (de), which corresponds to the enantiomeric excess of the original alcohol, from the peak areas of the two diastereomers.

Decision Pathway for HPLC Method Selection

Start Start: Determine ee of This compound Direct_Method Direct Method (Chiral Stationary Phase) Start->Direct_Method Indirect_Method Indirect Method (Derivatization) Start->Indirect_Method Success_Direct Successful Separation? Direct_Method->Success_Direct Success_Indirect Successful Separation? Indirect_Method->Success_Indirect Report_ee_Direct Report ee Success_Direct->Report_ee_Direct Yes Optimize_Direct Optimize Mobile Phase & Column Success_Direct->Optimize_Direct No Report_ee_Indirect Report ee Success_Indirect->Report_ee_Indirect Yes Optimize_Indirect Optimize Derivatization & Separation Success_Indirect->Optimize_Indirect No Optimize_Direct->Direct_Method Optimize_Indirect->Indirect_Method

Caption: Decision tree for selecting an HPLC method for ee determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful alternative for determining enantiomeric excess, typically by making the enantiomers diastereotopic through the use of a chiral auxiliary.

Method using a Chiral Solvating Agent (CSA)

Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers in solution, leading to separate signals in the NMR spectrum.

Experimental Protocol:

  • Sample Preparation: In an NMR tube, dissolve the this compound sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

  • Addition of CSA: Add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol (BINOL) or a derivative) to the NMR tube. The optimal molar ratio of CSA to analyte needs to be determined.

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The signals of protons close to the stereocenter of the two enantiomers should appear as separate peaks.

  • Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer.

Method using a Chiral Derivatizing Agent (e.g., Mosher's Esters)

This is a classic and reliable NMR method that involves the formation of stable diastereomeric esters.[2][3]

Experimental Protocol:

  • Derivatization: React the this compound sample with an enantiomerically pure Mosher's acid chloride ((R)- or (S)-MTPA-Cl) in the presence of a base like pyridine (B92270) in an NMR tube.

  • NMR Analysis: After the reaction is complete, directly acquire a ¹H or ¹⁹F NMR spectrum. The signals of the methoxy (B1213986) or trifluoromethyl groups of the resulting diastereomeric Mosher's esters will be distinct for each diastereomer.

  • Data Analysis: Calculate the enantiomeric excess from the integration of the separated signals in the ¹H or ¹⁹F NMR spectrum.

Conceptual Workflow for NMR-based ee Determination

cluster_sample Sample Preparation cluster_auxiliary Chiral Auxiliary cluster_nmr NMR Analysis cluster_result Data Analysis Analyte This compound Mix Dissolve Analyte->Mix Solvent Deuterated Solvent Solvent->Mix NMR_Tube Prepare NMR Sample Mix->NMR_Tube CSA Chiral Solvating Agent CSA->NMR_Tube CDA Chiral Derivatizing Agent CDA->NMR_Tube Spectrometer Acquire Spectrum NMR_Tube->Spectrometer Spectrum NMR Spectrum Spectrometer->Spectrum Integration Signal Integration Spectrum->Integration Calculation Calculate ee Integration->Calculation

Caption: General workflow for ee determination using NMR with a chiral auxiliary.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral GC, chiral HPLC, and NMR spectroscopy. Chiral GC is often the fastest method, provided the analyte is sufficiently volatile. Chiral HPLC offers greater flexibility, with both direct and indirect methods available. NMR spectroscopy, particularly after derivatization to form Mosher's esters, is a robust method that provides unambiguous results, albeit with lower sensitivity. The choice of the optimal technique will be dictated by the specific requirements of the analysis, including sample properties, desired sensitivity, and available instrumentation. For all methods, careful optimization and validation are crucial to ensure accurate and reproducible results.

References

Comparative study of the catalytic activity of different metals in 2-Methyl-1-penten-3-ol hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance

The selective hydrogenation of unsaturated alcohols is a cornerstone of modern synthetic chemistry, pivotal in the production of fine chemicals, pharmaceuticals, and fragrances. The conversion of 2-Methyl-1-penten-3-ol to its corresponding saturated alcohol, 2-methyl-pentan-3-ol, or partially hydrogenated isomer, serves as a key model reaction. The choice of metal catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative study of the catalytic activity of various metals in the hydrogenation of this compound, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.

Comparative Catalytic Performance

Catalyst SystemSupportTemperature (°C)Pressure (atm)Conversion (%)Selectivity to 2-Methyl-pentan-3-ol (%)Reference Compound
Palladium (Pd) Al₂O₃25 - 451 - 520 - 41~88-97 (to the corresponding alkene)2-Methyl-3-butyn-2-ol[1]
ZnOAmbientAmbient<9097.8 (to the corresponding alkene)2-Methyl-3-butyn-2-ol[2]
Platinum (Pt) ZrO₂--High ActivityLower selectivity than PdGeneral Fatty Amides[3]
Nickel (Ni) Al₂O₃1001HighModerate (isomerization can occur)3-Butyn-2-ol[4]
Raney Ni2510 - 20HighHighGeneral Alkenes
Rhodium (Rh) Al₂O₃25 - 50-HighHigh (can reduce arenes)General Functional Groups[5]
Ruthenium (Ru) Al₂O₃--High ActivityVariable (dependent on ligand)General Alkenes

Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. The selectivity for this compound hydrogenation would primarily be towards 2-methyl-pentan-3-ol. The data for 2-Methyl-3-butyn-2-ol is included to provide a close approximation of catalyst behavior for a similar substrate, with selectivity referring to the semi-hydrogenation product (2-methyl-3-buten-2-ol).

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for catalyst preparation and a general hydrogenation procedure.

Catalyst Preparation: Impregnation Method

A widely used technique for preparing supported metal catalysts is the impregnation method.

  • Support Pre-treatment: The support material (e.g., alumina, silica, zirconia) is crushed and sieved to the desired particle size (e.g., 0.25–0.42 mm). It is then calcined at a high temperature (e.g., 600 °C for 10 hours) to remove moisture and organic impurities.[3]

  • Impregnation: A solution of the metal precursor (e.g., H₂PtCl₆, Pd(NO₃)₂, Ni(NO₃)₂, RhCl₃, RuCl₃) is prepared in a suitable solvent. The pre-treated support is added to this solution, and the mixture is agitated to ensure uniform wetting. The volume of the solution is often matched to the pore volume of the support (incipient wetness impregnation).

  • Drying: The impregnated support is dried in an oven, typically at a temperature between 100-120 °C, to remove the solvent.

  • Calcination: The dried material is calcined in air at a specific temperature (e.g., 450 °C for 2 hours) to decompose the metal precursor and anchor the metal oxide to the support.[3]

  • Reduction: Prior to the hydrogenation reaction, the calcined catalyst is activated by reduction in a stream of hydrogen gas at an elevated temperature. This step reduces the metal oxide to the active metallic state.

General Hydrogenation Procedure

The following is a general procedure for the liquid-phase hydrogenation of this compound in a batch reactor.

  • Reactor Setup: A high-pressure autoclave or a similar batch reactor is charged with the catalyst (e.g., 5 mol% of the metal relative to the substrate) and a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Initial Purge: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Substrate Addition: The substrate, this compound, is introduced into the reactor.

  • Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature with vigorous stirring.

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the starting material and the selectivity towards the desired products.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to isolate the product.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the interplay of various factors influencing the catalytic activity, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_hydro Hydrogenation Reaction Support Support Selection (Al₂O₃, SiO₂, etc.) Impregnation Impregnation Support->Impregnation Precursor Metal Precursor Solution Precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Activation Activation (Reduction) Calcination->Activation Reactor Reactor Charging (Catalyst, Solvent) Activation->Reactor Purging Purging (N₂ then H₂) Reactor->Purging Substrate Substrate Addition (this compound) Purging->Substrate Reaction Reaction (Temp, Pressure, Stirring) Substrate->Reaction Monitoring Monitoring (GC/NMR) Reaction->Monitoring Workup Work-up (Filtration, Evaporation) Monitoring->Workup Product Product Isolation Workup->Product

Figure 1. Experimental workflow for catalytic hydrogenation.

Catalytic_Activity_Factors cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions CatalyticActivity Catalytic Activity (Conversion & Selectivity) Metal Metal Type (Pd, Pt, Ni, Rh, Ru) Metal->CatalyticActivity Support Support Material (Al₂O₃, SiO₂, C) Support->CatalyticActivity ParticleSize Particle Size & Dispersion ParticleSize->CatalyticActivity Promoters Promoters/Additives Promoters->CatalyticActivity Temperature Temperature Temperature->CatalyticActivity Pressure H₂ Pressure Pressure->CatalyticActivity Solvent Solvent Solvent->CatalyticActivity SubstrateConc Substrate Concentration SubstrateConc->CatalyticActivity

Figure 2. Factors influencing catalytic activity.

Conclusion

The selection of an appropriate metal catalyst is a critical decision in the hydrogenation of this compound. Palladium catalysts often exhibit high selectivity for the hydrogenation of carbon-carbon multiple bonds. Platinum and rhodium are also highly active catalysts, with rhodium being particularly effective for the hydrogenation of aromatic rings. Nickel, especially in the form of Raney Nickel, presents a cost-effective and highly active option. Ruthenium catalysts offer a broad range of activities that can be tuned through ligand modification. The choice of catalyst, support, and reaction conditions must be carefully optimized to achieve the desired conversion and selectivity for a specific synthetic application. The provided data and protocols serve as a foundational guide for researchers to navigate these choices and advance their work in catalytic hydrogenation.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-1-penten-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the handling and disposal of 2-Methyl-1-penten-3-ol, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This guide delivers essential information on the safe disposal of this compound, a flammable and irritant chemical. Adherence to these procedures is crucial for maintaining a safe laboratory environment.

Key Physical and Hazard Data

A summary of the key quantitative data for this compound is provided below for easy reference. This information is critical for a comprehensive understanding of its hazard profile.

PropertyValue
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol [1]
Boiling Point134.00 to 135.00 °C @ 760.00 mm Hg (est)[2]
Flash Point109.00 °F (42.80 °C) (est)[2]
GHS Hazard ClassificationsFlammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]

Disposal Protocol for this compound

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This process should be carried out in a designated and well-ventilated area, away from ignition sources.

Personnel Protective Equipment (PPE) Required:

  • Wear protective gloves, protective clothing, and eye/face protection.[3][4]

  • In case of insufficient ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Disposal Steps:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be kept tightly closed in a dry and well-ventilated place, away from heat, sparks, and open flames.[3][4]

  • Handling Spills:

    • In the event of a spill, immediately remove all sources of ignition.[4]

    • Use non-sparking tools and explosion-proof equipment during cleanup.[4]

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[3][4]

    • Crucially, do not empty into drains. [3][4]

    • All chemical waste generators must consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill_check Spill Occurred? collect->spill_check cleanup Clean Up Spill with Inert Absorbent & Non-Sparking Tools spill_check->cleanup Yes store Store Container in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources spill_check->store No cleanup->collect dispose Dispose of Container at an Approved Waste Disposal Plant store->dispose end End of Process dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-1-penten-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-1-penten-3-OL

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of this compound. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation[1][2]. Adherence to the following safety protocols is critical to mitigate risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel must be trained in the proper use and limitations of their PPE.

Protection Type Equipment Specification Standard/Regulatory Compliance
Eye and Face Chemical safety goggles or safety glasses with side-shields.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166[3][4][5].
Skin and Body Chemical-resistant gloves (e.g., rubber or neoprene), lab coat, and impervious clothing to prevent skin contact. For larger quantities or splash potential, a chemical-resistant apron or splash suit is recommended[3][4][6][7].Ensure gloves are regularly inspected and replaced before permeation[8].
Respiratory A NIOSH/MSHA-approved respirator is required if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.Recommended filter type: Organic gases and vapors filter (Type A, Brown) conforming to EN14387[3]. A self-contained breathing apparatus (SCBA) is necessary for firefighting[3][9].

Operational and Disposal Plans

The following step-by-step protocols provide a systematic approach to safely handle this compound from receipt to disposal.

Experimental Protocols: Safe Handling Workflow

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[2][3][5]. Ensure safety showers and eyewash stations are readily accessible and operational[5].

  • Ignition Source Control: Before handling, eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static electricity[2][3]. Use only non-sparking tools and explosion-proof electrical equipment[2][3][4].

  • Grounding: Ground and bond all containers and receiving equipment during transfer to prevent static discharge[2][3][4].

  • PPE Inspection: Before starting work, inspect all PPE for damage or contamination. Ensure respirators have been fit-tested.

2. Chemical Handling:

  • Dispensing: When transferring the liquid, pour slowly and carefully to avoid splashing. Keep the container opening as close to the receiving vessel as possible.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored[2][3][4]. Wash hands thoroughly with soap and water after handling and before breaks[2][4].

  • Clothing: Avoid allowing clothing wet with the material to remain in contact with the skin[10]. Remove and launder contaminated clothing before reuse.

3. Storage:

  • Conditions: Store in a cool, dry, and well-ventilated place away from heat and ignition sources[2][3][9]. The storage area should be secured and locked[2][9].

  • Containers: Keep the container tightly closed when not in use[2][3][9].

Disposal Plan

1. Spill Response:

  • Immediate Action: In case of a spill, immediately remove all sources of ignition[3][9].

  • Containment: Ventilate the area. For minor spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the chemical[3].

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it into a suitable, closed, and labeled container for disposal[3][9]. Do not allow the spill to enter drains or waterways[3].

2. Waste Disposal:

  • Classification: this compound and materials contaminated with it are considered hazardous waste[3].

  • Procedure: All waste must be disposed of through an approved waste disposal plant[2][3][9]. Disposal must be in strict accordance with all local, regional, and national environmental regulations[2][3]. Do not dispose of it in drains or the environment.

Safe_Handling_Workflow start Start: Obtain this compound prep 1. Preparation - Work in Fume Hood - Remove Ignition Sources - Ground Equipment - Inspect PPE start->prep handling 2. Handling - Wear appropriate PPE - Use Non-Sparking Tools - Dispense Carefully prep->handling use 3. Use in Experiment handling->use spill Spill Occurs handling->spill Potential storage 4. Storage - Tightly Closed Container - Cool, Ventilated Area - Away from Heat use->storage Store Unused Chemical disposal 6. Waste Disposal - Collect in Labeled Container - Dispose as Hazardous Waste - Follow Regulations use->disposal Dispose of Waste storage->handling Retrieve for Later Use spill_response 5. Spill Response - Evacuate & Ventilate - Remove Ignition Sources - Absorb with Inert Material spill->spill_response spill_response->disposal end End of Process disposal->end

Caption: Workflow for safe handling and disposal of this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[3][9].
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician[3][9].
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur[3][9].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately[3][9].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.